16alpha-Hydroxyestrone
Description
Properties
IUPAC Name |
(8R,9S,13S,14S,16R)-3,16-dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-16,19-20H,2,4,6-7,9H2,1H3/t13-,14-,15+,16-,18+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPOCIZJTELRQMF-QFXBJFAPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CC(C2=O)O)CCC4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H](C2=O)O)CCC4=C3C=CC(=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901047947 | |
| Record name | 16alpha-Hydroxyestrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901047947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 16a-Hydroxyestrone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000335 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
566-76-7 | |
| Record name | 16α-Hydroxyestrone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=566-76-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 16alpha-Hydroxyestrone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000566767 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 16alpha-Hydroxyestrone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901047947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3,5(10)-Estratriene-3,16α-diol-17-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 16.ALPHA.-HYDROXYESTRONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JY611949JU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 16a-Hydroxyestrone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000335 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
discovery of 16alpha-Hydroxyestrone
Title: The Discovery and Characterization of 16
Executive Summary
16
Historical Context & Chemical Identification
The discovery of
Phase I: Chemical Isolation (The Marrian Era) In the mid-20th century, the "Golden Age" of steroid chemistry focused on mapping the urinary metabolites of pregnancy.
-
1950s: The molecule was first isolated and identified from human pregnancy urine by G.F. Marrian , E.J.[1][2] Watson , and M. Panattoni (1957), and independently by J.B.[1][3] Brown (1958).[4]
-
Context: At this time,
-OHE1 was primarily understood as the immediate precursor to estriol ( -triol).[1] Its biological significance was overshadowed by the high concentrations of estriol found in pregnancy.
Phase II: The "Genotoxic" Hypothesis (The Fishman Era) The paradigm shifted in the late 1970s and 1980s through the work of Jack Fishman and H.L. Bradlow at the Rockefeller University.
-
The Discovery: They observed that
-OHE1 was not merely a passive intermediate. Unlike other metabolites, it retained high affinity for the ER and, crucially, bound irreversibly.[1] -
The Hypothesis: Fishman proposed that an elevated ratio of
-hydroxylation (pro-carcinogenic) to 2-hydroxylation (anti-carcinogenic) was a risk factor for breast and endometrial cancer. This established -OHE1 as the "bad" estrogen in the "Good vs. Bad Estrogen" hypothesis.
Biosynthesis & Enzymology: The Metabolic Fork
The physiological impact of estrone (E1) is determined by a critical enzymatic "fork in the road" in the liver and breast tissue. The parent estrogen is hydroxylated at either the C-2 or C-16 position.[1][5]
-
The C-2 Pathway (Benign): Mediated primarily by CYP1A1 and CYP1A2 . This produces 2-OHE1, which has low ER affinity and is rapidly methylated by COMT.[1][6]
-
The C-16 Pathway (Genotoxic): Mediated primarily by CYP3A4 and CYP3A5 (and to a lesser extent CYP1B1). This produces
-OHE1.[1][3][7][8][9][10]
Causality: The induction of CYP3A4 (e.g., by certain drugs or toxins) or the suppression of CYP1A1 shifts the metabolic balance toward
Visualization: The Estrogen Hydroxylation Pathway
Figure 1: The metabolic bifurcation of Estrone.[11] CYP1A1 leads to benign metabolites, while CYP3A4 leads to the active 16
Mechanism of Action: The Genotoxic Pathway
The unique danger of
-
Schiff Base Formation: The carbonyl group at C-17 reacts with primary amino groups (lysine residues) on the Estrogen Receptor (ER) or nuclear proteins.
-
Heyns Rearrangement: The initial Schiff base undergoes a spontaneous Heyns rearrangement, stabilizing the bond.
-
Covalent Adducts: This results in a stable, covalent adduct (
-OHE1-ER).[1] Unlike Estradiol (E2), which dissociates from the ER, -OHE1 remains bound, causing constitutive activation of the receptor.[1] -
DNA Damage: Independent of the ER, the metabolite can form adducts directly with DNA bases, leading to depurination and mutations.
Visualization: Covalent Binding Mechanism
Figure 2: The chemical mechanism of 16
Analytical Methodologies: Quantification Protocol
Measuring
Recommended Protocol: LC-MS/MS with Dansyl Derivatization[1]
Rationale: Derivatization with Dansyl Chloride enhances ionization efficiency (ESI+) and chromatographic separation, crucial for distinguishing the 16-OH isomer from 2-OH and 4-OH isomers.[1]
| Step | Procedure | Critical Parameter |
| 1. Sample Prep | Aliquot 500 µL Serum/Urine. Add internal standard ( | Use deuterated or |
| 2. Hydrolysis | Incubate with | Essential to measure total metabolites (conjugated + free). |
| 3. Extraction | Liquid-Liquid Extraction (LLE) using MTBE (Methyl tert-butyl ether). Vortex 10 min, centrifuge, freeze to separate layers. | MTBE provides cleaner extracts than ethyl acetate for steroids.[11] |
| 4. Derivatization | Evaporate organic layer.[11] Reconstitute in NaHCO | High pH is required for the phenolic hydroxyl reaction. |
| 5. LC Separation | Column: C18 Reverse Phase (e.g., 2.1 x 100mm, 1.7µm). Gradient: Water/Acetonitrile with 0.1% Formic Acid.[11] | Separation of 2-OHE1 and 16 |
| 6. MS/MS Detection | Positive ESI (Electrospray Ionization). Monitor Transition: m/z 520.2 | The 171 fragment is specific to the dansyl tag, providing high sensitivity. |
Clinical Implications: The 2/16 Ratio
The "2/16
-
The Theory: A high ratio (>2.0) indicates a dominance of the benign pathway (CYP1A1). A low ratio (<1.[12]0) indicates dominance of the genotoxic pathway (CYP3A4).
-
Current Consensus: While the mechanism of
-OHE1 toxicity is chemically sound, large-scale epidemiological meta-analyses (e.g., Obi et al., 2011) have shown inconsistent results regarding the ratio's predictive value for breast cancer risk in general populations.[1] -
Application: The ratio remains relevant in specific contexts, such as evaluating the efficacy of Indole-3-Carbinol (I3C) or Diindolylmethane (DIM) supplementation, which specifically upregulate CYP1A1, shifting metabolism away from
-OHE1.[1]
References
-
Marrian, G. F., Loke, K. H., Watson, E. J., & Panattoni, M. (1957).[1] 16
-Hydroxyoestrone in the urine of pregnant women.[2] Biochemical Journal, 66(1), 60–65.[1][3][10] -
Fishman, J., & Bradlow, H. L. (1977). Effect of malnutrition on the metabolism of sex hormones in man. Clinical Pharmacology & Therapeutics, 22(5part2), 721-728.[1] (Foundational work on metabolic ratios).
-
Bradlow, H. L., Hershcopf, R., Martucci, C., & Fishman, J. (1986).[1] 16
-Hydroxylation of estradiol: a possible risk marker for breast cancer.[5][7][8][9][11][12][13] Annals of the New York Academy of Sciences, 464, 138–151.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Obi, N., et al. (2011).[12] Estrogen metabolite ratio: Is the 2-hydroxyestrone to 16
-hydroxyestrone ratio predictive for breast cancer? International Journal of Women's Health, 3, 37–51.[1] -
Xu, X., et al. (2007). A Liquid Chromatography-Mass Spectrometry Method for the Simultaneous Measurement of Fifteen Urinary Estrogens and Estrogen Metabolites. Cancer Epidemiology, Biomarkers & Prevention, 16(12).
Sources
- 1. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. The isolation of 16α-hydroxydehydroepiandrosterone (3β:16α-dihydroxyandrost-5-en-17-one) from the urine of normal men - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The isolation of 16β-hydroxyoestrone and 16-oxo-oestradiol-17β from the urine of pregnant women - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. Changes in 2-Hydroxyestrone and 16α-Hydroxyestrone Metabolism with Flaxseed Consumption: Modification by COMT and CYP1B1 Genotype - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The 2-/16α-Hydroxylated Estrogen Ratio-Breast Cancer Risk Hypothesis: Insufficient Evidence for its Support - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Urinary 2-hydroxyestrone/16alpha-hydroxyestrone ratio and family history of breast cancer in premenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The isolation of 3β-hydroxy-Δ5-steroids from the urine of normal men - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. dovepress.com [dovepress.com]
- 13. Increased estrogen-16 alpha-hydroxylase activity in women with breast and endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
-Hydroxyestrone: Mechanistic Profiling, Clinical Implications, and Quantitation via LC-MS/MS
Executive Summary
16
Part 1: Biosynthesis and Enzymology
The formation of 16
The CYP Competitive Landscape
Estrone (E1) serves as the substrate.[1][2] The metabolic fate of E1 is determined by the "tug-of-war" between C-2 hydroxylation (producing "good" estrogens) and C-16
-
CYP3A4 & CYP3A5: These are the primary catalysts for 16
-hydroxylation.[3] Since CYP3A4 is the most abundant P450 isoform in the liver and gut, systemic levels of 16 -OHE1 are highly sensitive to CYP3A4 inducers (e.g., rifampicin, St. John's Wort) or inhibitors (e.g., ketoconazole, grapefruit juice). -
CYP1A1 & CYP1A2: These enzymes predominantly catalyze 2-hydroxylation. Indole-3-carbinol (I3C) and Diindolylmethane (DIM) are often researched for their ability to upregulate CYP1A1, thereby shifting metabolism away from the 16
pathway.
Pathway Visualization
The following diagram illustrates the competitive divergence of Estrone metabolism.
Figure 1: Competitive hydroxylation pathways of Estrone.[4] CYP1A1 favors the 2-OH pathway, while CYP3A4 drives 16
Part 2: Molecular Mechanism of Action
The biological impact of 16
The Covalent Binding Hypothesis
Unlike E2, which binds to the Estrogen Receptor (ER) via hydrogen bonding and van der Waals forces (reversible), 16
-
Mechanism: The carbonyl group at C-17 and the hydroxyl group at C-16
facilitate a reaction with lysine residues within the ER ligand-binding domain. -
Consequence: This covalent modification prevents the receptor from cycling properly. The ER remains constitutively active (permanently "on") even after the ligand should have dissociated, leading to prolonged gene transcription and hyper-proliferation.
Genotoxicity vs. Mitogenicity
While 4-hydroxyestrone is the primary culprit for direct DNA adducts (depurination), 16
Part 3: Clinical Significance
The "2:16 Ratio" Controversy
For decades, the ratio of urinary 2-OHE1 to 16
-
The Hypothesis: A low 2:16 ratio (dominance of 16
-OHE1) indicates a "pro-estrogenic" state, increasing risk. -
Current Consensus: While mechanistically sound, large-scale epidemiological studies (e.g., EPIC) have yielded mixed results. The ratio is now viewed as a marker of estrogen metabolism phenotype rather than a standalone diagnostic. However, it remains highly relevant in functional medicine and preventative oncology research.
Systemic Lupus Erythematosus (SLE)
Research indicates that SLE patients often exhibit elevated 16
Bone Health Paradox
Interestingly, the same pro-proliferative property that risks breast tissue is beneficial for bone. Postmenopausal women with higher 16
Part 4: Analytical Methodology (LC-MS/MS)
Quantifying 16
Experimental Workflow
To ensure scientific integrity, the following protocol utilizes Dansyl Chloride derivatization to enhance ionization efficiency, a critical step for detecting estrogen metabolites.
Step 1: Sample Preparation (Hydrolysis)
Estrogens circulate primarily as sulfates and glucuronides. These must be cleaved to measure the total pool.
-
Reagent:
-glucuronidase/arylsulfatase (from Helix pomatia). -
Protocol: Incubate 0.5 mL urine/serum with enzyme in acetate buffer (pH 5.0) at 37°C for 3-12 hours.
Step 2: Extraction (SPE or LLE)
-
Method: Liquid-Liquid Extraction (LLE).[8]
-
Solvent: Methyl tert-butyl ether (MTBE).[8]
-
Procedure: Add 3 mL MTBE to hydrolyzed sample, vortex 2 min, centrifuge. Freeze the aqueous layer (dry ice/acetone bath) and decant the organic layer. Evaporate to dryness under nitrogen.[8]
Step 3: Derivatization (Dansylation)
Estrogens ionize poorly in ESI+ mode. Dansyl chloride adds a charge-bearing moiety.
-
Reagent: Dansyl chloride (1 mg/mL in acetone) + Sodium bicarbonate (100 mM, pH 10.5).
-
Reaction: Incubate at 60°C for 3-5 minutes. This targets the phenolic hydroxyl group at C-3.
Step 4: LC-MS/MS Parameters
-
Column: C18 Reverse Phase (e.g., Kinetex 2.6µm, 100 x 2.1 mm).
-
Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.
-
Ionization: ESI Positive Mode.
Quantitative Data Structure
The following table outlines the Mass Transitions (MRM) typically used for Dansyl-derivatized estrogens.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Retention Time (min) |
| 16 | 520.2 | 171.1 | 35 | 6.2 |
| 2-OHE1-Dansyl | 520.2 | 171.1 | 35 | 6.8 |
| Estrone-Dansyl | 504.2 | 171.1 | 30 | 7.5 |
| IS (d4-16 | 524.2 | 171.1 | 35 | 6.2 |
Note: The 171.1 product ion corresponds to the dimethylaminonaphthalene moiety of the dansyl group, common to all derivatives. Separation relies on Retention Time (RT).
Analytical Workflow Diagram
Figure 2: Step-by-step analytical workflow for high-sensitivity quantitation of 16
References
-
Bradlow, H. L., & Sepkovic, D. W. (2002).
-hydroxyestrone and risk of breast cancer.[2][5][6][7][9][10] Annals of the New York Academy of Sciences. Link -
Falk, R. T., et al. (2008).
-hydroxy estrone levels and risk of breast cancer among postmenopausal women.[6][9][10] Cancer Epidemiology, Biomarkers & Prevention.[2] Link -
Xu, X., et al. (2007). A liquid chromatography-mass spectrometry method for the simultaneous measurement of fifteen urinary estrogens and estrogen metabolites. Nature Protocols. Link
-
Lord, R. S., et al. (2002). Estrogen metabolism and the diet-cancer connection: rationale for assessing the ratio of urinary hydroxylated estrogen metabolites. Alternative Medicine Review. Link
-
Telang, N. T., et al. (1992). Induction of proliferation and anchorage-independent growth of human mammary carcinoma cells by 16
-hydroxyestrone. Journal of the National Cancer Institute. Link -
Bucala, R., et al. (1987).
-hydroxyestrone. Science. Link
Sources
- 1. Changes in 2-Hydroxyestrone and 16α-Hydroxyestrone Metabolism with Flaxseed Consumption: Modification by COMT and CYP1B1 Genotype - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 16-Hydroxyestrone | Rupa Health [rupahealth.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Circulating 2-hydroxy and 16-α hydroxy estrone levels and risk of breast cancer among postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dovepress.com [dovepress.com]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. Protein Breakdown | Rupa Health [rupahealth.com]
- 10. A pilot study of urinary estrogen metabolites (16alpha-OHE1 and 2-OHE1) in postmenopausal women with and without breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Double-Edged Sword of Estrogen Metabolism: A Technical Guide to 16α-Hydroxyestrone in Hormone-Dependent Diseases
Introduction: Beyond Estradiol - A Deeper Look into Estrogen's Metabolites
For decades, the narrative of hormone-dependent diseases, particularly breast and endometrial cancers, has centered on the primary estrogen, 17β-estradiol (E2). However, this focus represents only a fraction of the complex story. The metabolic fate of estrogens yields a diverse array of compounds with often opposing biological activities. This guide delves into the core of this complexity, focusing on a pivotal and potent metabolite: 16α-hydroxyestrone (16α-OHE1).
Unlike its counterpart, 2-hydroxyestrone (2-OHE1), which is generally considered a "good" estrogen with weak estrogenic and even anti-estrogenic properties, 16α-OHE1 is a powerful estrogen agonist.[1] Elevated levels of 16α-OHE1 have been consistently associated with an increased risk for estrogen-related pathologies, including breast, endometrial, and prostate cancers.[2][3][4] This guide will provide researchers, scientists, and drug development professionals with an in-depth understanding of the biochemical properties of 16α-OHE1, its mechanisms of action in disease, and the technical methodologies required for its study.
Biochemical Profile and Metabolic Pathway of 16α-Hydroxyestrone
16α-OHE1 is a major metabolite of estrone (E1), formed through the irreversible hydroxylation at the C16α position of the steroid ring.[5] This metabolic conversion is primarily catalyzed by the cytochrome P450 (CYP) family of enzymes, with CYP3A4 and CYP3A5 being the key players.[6][7]
The balance between the 2-hydroxylation and 16α-hydroxylation pathways is a critical determinant of an individual's risk profile for hormone-dependent diseases. A lower ratio of 2-OHE1 to 16α-OHE1 is often considered a biomarker for increased breast cancer risk.[8][9][10]
The Role of 16α-Hydroxyestrone in Hormone-Dependent Diseases
The pathogenic role of 16α-OHE1 extends beyond its potent estrogenic activity. Its mechanisms of action are multifaceted, involving both receptor-mediated and genotoxic pathways.
Breast and Endometrial Cancer
In estrogen receptor-positive (ER+) breast and endometrial cancers, elevated levels of 16α-OHE1 are a significant concern.[2][3] 16α-OHE1 binds to the estrogen receptor (ER), and some studies suggest this binding can be covalent and irreversible, leading to persistent downstream signaling that promotes cellular proliferation.[1][11][12] This sustained activation of estrogenic pathways can fuel the growth and progression of hormone-dependent tumors.
Prostate Cancer
While often considered a female-centric issue, estrogen metabolism is also implicated in prostate cancer. Elevated levels of estrogen and its potent metabolites like 16α-OHE1 can contribute to an environment that fosters the development and progression of prostate cancer.[4]
Systemic Lupus Erythematosus (SLE)
Emerging evidence suggests a role for 16α-OHE1 in autoimmune diseases like SLE. The formation of covalent adducts between 16α-OHE1 and proteins can create neoantigens, potentially triggering an autoimmune response.[1]
A Dichotomous Role in Bone Health
Interestingly, the potent estrogenicity of 16α-OHE1 may have a protective effect on bone health.[3][4][5][7] Higher levels of this metabolite have been associated with increased bone mineral density, particularly in postmenopausal women.[7]
Mechanisms of Action: A Two-Pronged Assault
The detrimental effects of 16α-OHE1 are mediated through two primary mechanisms: potent estrogen receptor activation and direct genotoxicity.
Estrogen Receptor Signaling
16α-OHE1 is a potent agonist of the estrogen receptor.[1] While its binding affinity for the ER may be lower than that of estradiol, its potential for covalent binding leads to prolonged receptor activation. This results in the continuous transcription of estrogen-responsive genes involved in cell proliferation and survival, contributing to tumorigenesis.
Genotoxicity: Direct DNA Damage
Beyond its receptor-mediated effects, 16α-OHE1 possesses intrinsic genotoxic properties. Its metabolism can generate reactive oxygen species (ROS) that induce oxidative DNA damage. Furthermore, 16α-OHE1 can form covalent adducts with DNA, leading to mutations and genomic instability, which are hallmarks of cancer.
Methodologies for the Study of 16α-Hydroxyestrone
Accurate and reliable methods for the quantification of 16α-OHE1 and the assessment of its biological effects are crucial for advancing research in this field.
Quantification of 16α-Hydroxyestrone in Biological Samples
Urine and serum are the most common biological matrices for the measurement of 16α-OHE1.[3]
| Method | Principle | Advantages | Disadvantages |
| Enzyme-Linked Immunosorbent Assay (ELISA) | Competitive immunoassay using a specific antibody against 16α-OHE1. | High throughput, relatively inexpensive. | Potential for cross-reactivity with other metabolites. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of derivatized metabolites by gas chromatography followed by detection and quantification by mass spectrometry. | High specificity and sensitivity, considered a gold standard. | Requires derivatization, more complex sample preparation. |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Separation of metabolites by liquid chromatography followed by tandem mass spectrometry. | High specificity and sensitivity, no derivatization needed. | Higher instrument cost. |
Self-Validation of Quantification Methods: To ensure trustworthiness, it is imperative to validate any quantification method. For immunoassays, this includes confirming specificity by testing for cross-reactivity with structurally similar estrogen metabolites. For chromatographic methods, validation should include the determination of linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision using certified reference materials.
Experimental Protocols
Protocol 1: Cell Proliferation Assay (MTT Assay)
This protocol describes the use of the MTT assay to assess the effect of 16α-OHE1 on the proliferation of the ER+ breast cancer cell line, MCF-7.
Causality Behind Experimental Choices: The MTT assay is chosen for its simplicity and reliability in measuring cell viability, which is an indicator of cell proliferation. The purple formazan product formed is directly proportional to the number of living, metabolically active cells. MCF-7 cells are selected as they are a well-established model for ER+ breast cancer and are responsive to estrogenic compounds.
Step-by-Step Methodology:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Hormone Deprivation: Replace the complete medium with phenol red-free medium supplemented with charcoal-stripped fetal bovine serum for 24 hours to minimize the influence of exogenous estrogens.
-
Treatment: Prepare serial dilutions of 16α-OHE1 in the same hormone-deprived medium. Remove the medium from the wells and add 100 µL of the 16α-OHE1 dilutions (e.g., 0.1 nM to 100 nM). Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., 10 nM 17β-estradiol).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.
-
Formazan Formation: Incubate the plate for 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by mitochondrial dehydrogenases in viable cells.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from a blank well (medium only). Express the results as a percentage of the vehicle control.
Protocol 2: Competitive Estrogen Receptor Binding Assay
This protocol outlines a competitive radioligand binding assay to determine the relative binding affinity of 16α-OHE1 for the estrogen receptor, adapted from established methods.[14]
Causality Behind Experimental Choices: This assay directly measures the ability of a test compound (16α-OHE1) to compete with a radiolabeled ligand ([³H]-17β-estradiol) for binding to the ER. This provides a quantitative measure of binding affinity (IC₅₀). Rat uterine cytosol is a classic and reliable source of ER for such assays.
Step-by-Step Methodology:
-
Receptor Preparation: Prepare uterine cytosol from ovariectomized rats in TEDG buffer (10 mM Tris, 1.5 mM EDTA, 1 mM dithiothreitol, 10% glycerol, pH 7.4).[14] Determine the protein concentration of the cytosol.
-
Assay Setup: In duplicate tubes, combine the following in a total volume of 0.5 mL:
-
A fixed amount of uterine cytosol (e.g., 50-100 µg of protein).[14]
-
A single, saturating concentration of [³H]-17β-estradiol (e.g., 0.5-1.0 nM).[14]
-
Increasing concentrations of unlabeled 16α-OHE1 (e.g., 10⁻¹¹ M to 10⁻⁵ M).
-
For non-specific binding, use a 100-fold excess of unlabeled 17β-estradiol instead of 16α-OHE1.
-
-
Incubation: Incubate the tubes at 4°C for 18-24 hours to reach equilibrium.
-
Separation of Bound and Free Ligand: Add ice-cold hydroxyapatite (HAP) slurry to each tube to adsorb the receptor-ligand complexes. Incubate on ice for 15 minutes with intermittent vortexing.
-
Washing: Centrifuge the tubes to pellet the HAP. Wash the pellets three times with ice-cold assay buffer to remove unbound radioligand.[8]
-
Elution: Elute the bound radioligand from the HAP pellet with ethanol.[8]
-
Scintillation Counting: Transfer the ethanol eluate to a scintillation vial with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of 16α-OHE1 by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the log concentration of 16α-OHE1 to determine the IC₅₀ value.
Protocol 3: Alkaline Comet Assay for DNA Damage
This protocol details the single-cell gel electrophoresis (comet) assay to detect DNA single-strand breaks induced by 16α-OHE1.
Causality Behind Experimental Choices: The comet assay is a sensitive method for detecting DNA damage in individual cells. Under alkaline conditions, damaged DNA containing single-strand breaks and alkali-labile sites migrates out of the nucleus during electrophoresis, forming a "comet tail." The intensity of the tail relative to the head is proportional to the amount of DNA damage.
Step-by-Step Methodology:
-
Cell Treatment: Treat cells (e.g., MCF-7) with various concentrations of 16α-OHE1 for a specified time (e.g., 24 hours). Include a negative (vehicle) control and a positive control (e.g., H₂O₂).
-
Cell Harvesting and Embedding: Harvest the cells and mix them with low-melting-point agarose.[3] Pipette the cell-agarose suspension onto a pre-coated microscope slide and allow it to solidify.
-
Lysis: Immerse the slides in a cold lysis solution to break down the cell and nuclear membranes, leaving the DNA as a nucleoid.[15]
-
Alkaline Unwinding: Place the slides in an alkaline electrophoresis buffer (pH > 13) to unwind the DNA.
-
Electrophoresis: Subject the slides to electrophoresis at a low voltage (e.g., 21V) for 30 minutes.[16]
-
Neutralization and Staining: Neutralize the slides with a Tris buffer and stain the DNA with a fluorescent dye (e.g., SYBR Green or propidium iodide).
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope. Capture images and analyze them using specialized software to quantify the extent of DNA damage (e.g., percentage of DNA in the tail, tail length, and tail moment).
Clinical Significance and Therapeutic Strategies
The mounting evidence implicating 16α-OHE1 in the etiology of hormone-dependent diseases underscores its potential as both a biomarker and a therapeutic target.
Biomarker Potential: The urinary or serum ratio of 2-OHE1 to 16α-OHE1 is a promising, non-invasive biomarker for assessing the risk of developing breast and other hormone-related cancers.[8][9][10] Monitoring this ratio could aid in identifying high-risk individuals who may benefit from preventative strategies.
Therapeutic Targeting: Strategies to favorably modulate estrogen metabolism, by either increasing the 2-hydroxylation pathway or decreasing the 16α-hydroxylation pathway, are of significant therapeutic interest.
-
Dietary and Lifestyle Interventions: Consumption of cruciferous vegetables, rich in indole-3-carbinol, and flaxseed, a source of lignans, has been shown to promote the 2-hydroxylation pathway.[17]
-
Pharmacological Inhibition: As CYP3A4 is the primary enzyme responsible for the formation of 16α-OHE1, its selective inhibition presents a viable therapeutic approach.[6] Further research is needed to develop specific and safe inhibitors for this purpose.
Future Directions
The field of estrogen metabolite research is rapidly evolving. Future investigations should focus on:
-
Elucidating the precise mechanisms of 16α-OHE1-induced genotoxicity.
-
Developing more specific and potent inhibitors of the 16α-hydroxylation pathway.
-
Conducting large-scale clinical trials to validate the 2-OHE1/16α-OHE1 ratio as a robust biomarker for disease risk and prognosis.
-
Investigating the complex interplay between genetic polymorphisms in CYP enzymes and individual susceptibility to the detrimental effects of 16α-OHE1.
By continuing to unravel the complexities of estrogen metabolism, we can pave the way for novel preventative and therapeutic strategies for a range of hormone-dependent diseases.
References
-
HealthMatters.io. (n.d.). 16a-Hydroxyestrone - FU Female FMV Urine Comprehensive Hormone - Lab Results explained. Retrieved from [Link]
-
DUTCH Test. (2022, October 7). Optimizing Estrogen & its Metabolism for Breast Health. Retrieved from [Link]
-
Rupa Health. (n.d.). Protein Breakdown. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 16alpha-Hydroxyestrone. PubChem Compound Summary for CID 115116. Retrieved from [Link]
-
Rupa Health. (n.d.). 16-Hydroxyestrone. Retrieved from [Link]
-
DUTCH Test Blog. (n.d.). Understanding Phase 1 Estrogen Ratios. Retrieved from [Link]
-
ZRT Laboratory. (n.d.). Understanding the 2/16α Estrogen Metabolite Ratio. Retrieved from [Link]
-
Taylor & Francis. (n.d.). 16α-Hydroxyestrone – Knowledge and References. Retrieved from [Link]
-
Eliassen, A. H., Missmer, S. A., Tworoger, S. S., & Hankinson, S. E. (2008). Circulating 2-hydroxy- and 16α-hydroxy estrone levels and risk of breast cancer among postmenopausal women. Cancer Epidemiology, Biomarkers & Prevention, 17(8), 2029–2035. Retrieved from [Link]
-
Wikipedia. (n.d.). 16α-Hydroxyestrone. Retrieved from [Link]
-
Muti, P., Bradlow, H. L., Micheli, A., Krogh, V., Freudenheim, J. L., Schünemann, H. J., Stanulla, M., Yang, J., Sepkovic, D. W., Trevisan, M., & Berrino, F. (2000). Urinary 2/16α-hydroxyestrone ratio: correlation with serum insulin-like growth factor binding protein-3 and a potential biomarker of breast cancer risk. Annals of Oncology, 11(5), 577–582. Retrieved from [Link]
-
Low, Y. L., Dunning, A. M., Dowsett, M., Folkerd, E., Doody, D., Taylor, N., & Wareham, N. J. (2005). Changes in 2-Hydroxyestrone and 16α-Hydroxyestrone Metabolism with Flaxseed Consumption: Modification by COMT and CYP1B1 Genotype. Cancer Epidemiology, Biomarkers & Prevention, 14(11), 2577–2582. Retrieved from [Link]
-
Meilahn, E. N., De Stavola, B., Allen, D. S., Fentiman, I., Bradlow, H. L., Sepkovic, D. W., & Kuller, L. H. (1998). Estrogen metabolism and risk of breast cancer: a prospective study of the 2:16alpha-hydroxyestrone ratio in premenopausal and postmenopausal women. Cancer Epidemiology, Biomarkers & Prevention, 7(10), 865–870. Retrieved from [Link]
-
National Toxicology Program. (2002). Protocol for the Estrogen Receptor Competitive Binding Assay Using Rat Uterine Cytosol: Appx B5. Retrieved from [Link]
-
Lu, L., Walker, C. L., & Randerath, K. (1998). 16Alpha-hydroxylation of estrone by human cytochrome P4503A4/5. Carcinogenesis, 19(5), 867–873. Retrieved from [Link]
-
Ursin, G., London, S., Stanczyk, F. Z., Gentzschein, E., Paganini-Hill, A., Ross, R. K., & Pike, M. C. (1999). Urinary 2-hydroxyestrone/16alpha-hydroxyestrone ratio and family history of breast cancer in premenopausal women. Journal of the National Cancer Institute, 91(12), 1067–1071. Retrieved from [Link]
-
Dalessandri, K. M., Firestone, G. L., Fitch, M. D., Bradlow, H. L., & Bjeldanes, L. F. (2001). Pilot study: effect of 3,3'-diindolylmethane supplements on urinary hormone metabolites in postmenopausal women with a history of early-stage breast cancer. Nutrition and Cancer, 39(1), 50–56. Retrieved from [Link]
-
Falk, R. T., Brinton, L. A., Dorgan, J. F., Fuhrman, B. J., Veenstra, T. D., Xu, X., Gierach, G. L., & Ziegler, R. G. (2015). A pilot study of urinary estrogen metabolites (16alpha-OHE1 and 2-OHE1) in postmenopausal women with and without breast cancer. Breast Cancer Research and Treatment, 149(2), 525–532. Retrieved from [Link]
-
Swaneck, G. E., & Fishman, J. (1988). Covalent binding of the endogenous estrogen 16 alpha-hydroxyestrone to estradiol receptor in human breast cancer cells: characterization and intranuclear localization. Proceedings of the National Academy of Sciences of the United States of America, 85(21), 7831–7835. Retrieved from [Link]
-
Tsuchiya, Y., Nakajima, M., & Yokoi, T. (2005). Cytochrome P450-mediated metabolism of estrogens and its regulation in human. Cancer Letters, 227(2), 115–124. Retrieved from [Link]
-
Phillips, D. H., & Arlt, V. M. (2007). The 32P-postlabeling assay for DNA adducts. Nature Protocols, 2(11), 2772–2781. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Comet Assay for the Detection of DNA Breaks Protocol. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Estrogen Receptor Binding Assay Using Rat Uterine Cytosol. Retrieved from [Link]
-
Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]
-
A-Ga-Za, T., & K-Za, T. (2021). Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells. Methods in Molecular Biology, 2329, 13–24. Retrieved from [Link]
-
ResearchGate. (n.d.). Metabolic pathway of estrogens. 2-OHE 1 2-hydroxyestrone, 4-OHE 1.... Retrieved from [Link]
-
Ranisavljevic, A., et al. (2022). A randomized, double-blind, placebo-controlled, cross-over trial to evaluate the effect of EstroSense® on 2-hydroxyestrone:16α-hydroxyestrone ratio in premenopausal women. Journal of Complementary and Integrative Medicine. Retrieved from [Link]
-
Onkokame, O., et al. (2022). 16α-hydroxyestrone inhibits estrogen sulfotransferase activity in human liver cancer cells. The Journal of Steroid Biochemistry and Molecular Biology. Retrieved from [Link]
-
ResearchGate. (n.d.). Formation of 2-, 4-, and 16-hydroxylation pathway estrogen metabolites.... Retrieved from [Link]
-
Pro-caspase-3. (n.d.). Estrogen receptor signaling mechanisms. Retrieved from [Link]
-
JoVE (Journal of Visualized Experiments). (2022, September 12). Comet Assay for Assaying DNA damage in Neurons | Protocol Preview. Retrieved from [Link]
-
JoVE (Journal of Visualized Experiments). (2023, March 22). MTT test for Cellular Toxicity of Nanomedicine in MCF-7 Cell Line. Retrieved from [Link]
-
JoVE (Journal of Visualized Experiments). (2022, November 7). DNA Adducts Formation by Carcinogens and P-postlabeling Determination. Retrieved from [Link]
-
Phasefocus. (n.d.). Cell Proliferation Assays using Time-lapse Microscopy. Retrieved from [Link]
-
Baseclick GmbH. (n.d.). Proliferations Assay | Methods, Analysis & Applications. Retrieved from [Link]
-
Galaxy Training!. (2017, September 18). Identification of the binding sites of the Estrogen receptor. Retrieved from [Link]
-
Assay Development Working Group. (n.d.). Experiments for Assay Characterization. Retrieved from [Link]
-
ResearchGate. (n.d.). Interaction diagrams of the ligand-binding domain of ERα with its.... Retrieved from [Link]
-
YouTube. (2022, November 21). Proliferation Analysis. Retrieved from [Link]
-
Parida, S., et al. (2021). Ligand substituent effect on the cytotoxicity activity of two new copper(ii) complexes bearing 8-hydroxyquinoline derivatives: validated by MTT assay and apoptosis in MCF-7 cancer cell line (human breast cancer). New Journal of Chemistry, 45(15), 6806-6821. Retrieved from [Link]
-
Phillips, D. H., & Arlt, V. M. (2020). 32P-Postlabeling Analysis of DNA Adducts. Methods in Molecular Biology, 2121, 205–216. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 32P-postlabeling analysis of DNA adducts. PubMed. Retrieved from [Link]
-
ResearchGate. (n.d.). A Standardized Protocol for the In Vitro Comet-Based DNA Repair Assay. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Analysis of Cell Proliferation and Homeostasis Using EdU Labeling. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Urinary markers of estrogen metabolism 2- and 16 alpha-hydroxylation in premenopausal women. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The 32P-postlabeling assay for DNA adducts. PubMed. Retrieved from [Link]
Sources
- 1. texaschildrens.org [texaschildrens.org]
- 2. 32P-postlabeling analysis of DNA adducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Ligand substituent effect on the cytotoxicity activity of two new copper(ii) complexes bearing 8-hydroxyquinoline derivatives: validated by MTT assay and apoptosis in MCF-7 cancer cell line (human breast cancer) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 16α-Hydroxyestrone - Wikipedia [en.wikipedia.org]
- 6. 16Alpha-hydroxylation of estrone by human cytochrome P4503A4/5 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protein Breakdown | Rupa Health [rupahealth.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Urinary 2-hydroxyestrone/16alpha-hydroxyestrone ratio and family history of breast cancer in premenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A pilot study of urinary estrogen metabolites (16alpha-OHE1 and 2-OHE1) in postmenopausal women with and without breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. taylorandfrancis.com [taylorandfrancis.com]
- 12. Covalent binding of the endogenous estrogen 16 alpha-hydroxyestrone to estradiol receptor in human breast cancer cells: characterization and intranuclear localization - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. rndsystems.com [rndsystems.com]
- 16. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. creative-diagnostics.com [creative-diagnostics.com]
16alpha-Hydroxyestrone and its impact on gene expression
Metabolic Divergence: The Genotoxic and Transcriptional Landscape of 16 -Hydroxyestrone
Executive Summary: The Estrogen Paradox
In the study of estrogenic signaling, 17
Unlike its counterpart 2-hydroxyestrone (2-OHE1)—which exhibits weak binding and anti-proliferative properties—
The Metabolic Fork: CYP1A1 vs. CYP3A4
The physiological impact of estrogen is dictated by the "metabolic fork" in the liver and target tissues. Estrone (E1) is hydroxylated at specific carbon positions by Cytochrome P450 enzymes.[2][3]
-
The "Good" Pathway (C-2): Mediated primarily by CYP1A1 and CYP1A2. Produces 2-OHE1, which has low affinity for ER and is rapidly methylated by COMT.
-
The "Risk" Pathway (C-16): Mediated primarily by CYP3A4 (and to a lesser extent CYP1B1 in specific tissues). Produces
-OHE1.[1][4][5][6]ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
Visualization: The Hydroxylation Divergence
Figure 1: The metabolic divergence of Estrone.[3] CYP1A1 favors the protective 2-OH pathway, while CYP3A4 drives the proliferative 16
Mechanism of Action: Covalent Binding & Genotoxicity
The defining characteristic of
The "Constitutive Activation" Hypothesis
Because
-
Prolonged Nuclear Retention: The ER remains active in the nucleus for extended periods.
-
Unscheduled DNA Synthesis: Continuous stimulation of Estrogen Response Elements (EREs) even in the absence of new ligand.
DNA Adduct Formation
Distinct from the quinone-based damage seen with 4-hydroxyestrone,
Impact on Gene Expression[1][2][4][7][8]
The transcriptional footprint of
Key Target Genes
| Gene Target | Function | Pathological Consequence | |
| Cyclin D1 (CCND1) | Cell Cycle Regulator (G1 to S) | Strong Upregulation | Uncontrolled cell division; Breast Cancer risk. |
| c-Myc (MYC) | Transcription Factor | Sustained Activation | Oncogenic transformation; metabolic reprogramming. |
| HPV E6/E7 | Viral Oncoproteins | Upregulation via LCR | Inactivates p53/Rb; drives cervical/laryngeal cancer. |
| IL-6 / IL-10 | Cytokines | Modulation | Promotes B-cell hyperactivity in SLE (Lupus). |
The HPV Connection (Recurrent Respiratory Papillomatosis)
7-
Mechanism:
-OHE1-ER complex binds the HPV LCR Increases transcription of E6 and E7 . -
Result: E6 degrades p53; E7 binds Rb. This synergy explains why HPV-driven cancers are estrogen-sensitive.
Autoimmunity (SLE)
In Systemic Lupus Erythematosus (SLE), patients show elevated
-
Neoantigen Formation:
-OHE1 forms adducts with serum proteins (e.g., albumin, globulins). -
Immune Response: The immune system recognizes these "modified self" proteins as foreign, triggering autoantibody production.
Experimental Protocols
To study
Protocol A: LC-MS/MS Quantification of Estrogen Metabolites
Validates the 2:16 ratio in serum or urine.
-
Sample Preparation:
-
Thaw serum/urine on ice.
-
Add internal standard (deuterated
-OHE1-d3). -
Hydrolysis (Urine only): Treat with
-glucuronidase/arylsulfatase (37°C, 2h) to deconjugate metabolites.
-
-
Extraction:
-
Perform Solid Phase Extraction (SPE) using C18 cartridges.
-
Wash with water/methanol (95:5). Elute with 100% methanol.
-
Evaporate to dryness under nitrogen stream.
-
-
Derivatization (Critical Step):
-
Estrogen metabolites have low ionization efficiency.
-
Reconstitute in 100 mM sodium bicarbonate (pH 10.5).
-
Add Dansyl Chloride (1 mg/mL in acetone). Incubate at 60°C for 5 min.
-
Why? Dansyl chloride reacts with the phenolic hydroxyl, enhancing ionization signal by 10-100x in ESI+ mode.
-
-
LC-MS/MS Analysis:
-
Column: C18 Reverse Phase (e.g., 2.1 x 100mm, 1.7µm).
-
Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.
-
Transitions (MRM): Monitor specific parent
daughter ions for Dansyl- -OHE1.
-
Protocol B: Assessing Transcriptional Activation (Reporter Assay)
Validates the functional impact on gene expression.
-
Transfection:
-
Use MCF-7 (ER+) cells stripped of endogenous estrogens (Phenol-red free media + Charcoal-stripped FBS for 48h).
-
Transfect with ERE-Luciferase plasmid (Estrogen Response Element fused to Firefly Luciferase).
-
-
Treatment:
-
Treat cells with vehicle (DMSO), E2 (10 nM), and
-OHE1 (10 nM - 100 nM). -
Optional: Co-treat with Indole-3-Carbinol (I3C) to observe metabolic shifting.
-
-
Readout:
-
Lyse cells after 24h.
-
Measure luminescence.
-OHE1 will show sustained luciferase activity compared to E2 due to covalent receptor occupancy.
-
Visualization: Experimental Workflow
Figure 2: Analytical workflow for quantifying the estrogen metabolite ratio.
Therapeutic Modulation: The Indole Intervention
The ratio of 2-OHE1 to
-
Mechanism: I3C binds AhR
Translocates to nucleus Upregulates CYP1A1 gene expression. -
Net Effect: Increased CYP1A1 protein levels shift the metabolic competition for Estrone away from CYP3A4 (
-pathway) and toward CYP1A1 (2-OH pathway). -
Clinical Outcome: Increased 2:16 ratio, reduced genotoxicity, and downregulation of HPV oncogene expression.
References
-
Bradlow, H. L., et al. (1996). "2-hydroxyestrone: the 'good' estrogen." Journal of Endocrinology. Link
-
Telang, N. T., et al. (1992). "Induction of proliferation and anchorage-independent growth of human mammary epithelial cells by 16alpha-hydroxyestrone." Journal of the National Cancer Institute. Link
-
Auborn, K. J., et al. (1991). "Estrogen metabolism and laryngeal papillomatosis." Proceedings of the National Academy of Sciences. Link
-
Fishman, J., et al. (1984). "Biological properties of 16alpha-hydroxyestrone: implications in estrogen physiology and pathophysiology." Journal of Steroid Biochemistry. Link
-
Falk, R. T., et al. (2008). "A Liquid Chromatography-Mass Spectrometry Method for the Simultaneous Measurement of 15 Urinary Estrogens and Estrogen Metabolites." Cancer Epidemiology, Biomarkers & Prevention. Link
-
Lahita, R. G., et al. (1985). "Increased 16 alpha-hydroxylation of estradiol in systemic lupus erythematosus." Journal of Clinical Endocrinology & Metabolism. Link
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Changes in 2-Hydroxyestrone and 16α-Hydroxyestrone Metabolism with Flaxseed Consumption: Modification by COMT and CYP1B1 Genotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Breakdown | Rupa Health [rupahealth.com]
- 4. Differential effects of 16alpha-hydroxyestrone and 2-methoxyestradiol on cyclin D1 involving the transcription factor ATF-2 in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 16α-Hydroxyestrone - Wikipedia [en.wikipedia.org]
- 6. The relationship between physical activity and 2-hydroxyestrone, 16alpha-hydroxyestrone, and the 2/16 ratio in premenopausal women (United States) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. clinexprheumatol.org [clinexprheumatol.org]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
the role of 16alpha-Hydroxyestrone in men with cirrhosis
The Metabolic Inversion: 16 -Hydroxyestrone and the Hyperestrogenic State in Cirrhotic Men[1]
Executive Summary
In the context of male hepatic cirrhosis, the clinical focus on "high estrogen" often lacks granular specificity. It is not merely the elevation of Estradiol (E2) or Estrone (E1) that drives the feminizing and potentially carcinogenic phenotype, but a fundamental metabolic inversion. The liver, compromised by fibrosis and shunting, fails to execute the benign 2-hydroxylation pathway (mediated by CYP1A2), shifting metabolism toward the 16
This shift results in the accumulation of 16
Pathophysiological Landscape: The 2-OH / 16 -OH Ratio
In a healthy male liver, estrogen metabolism is a detoxification process. The primary pathway involves hydroxylation at the C-2 position to form 2-Hydroxyestrone (2-OHE1) , a metabolite with weak receptor affinity that is rapidly methylated and excreted.
In cirrhosis, this system collapses. The loss of functional hepatocyte mass and the downregulation of CYP1A2 lead to a "metabolic shunt." The substrate (Estrone) is forced down the alternative 16
The Metabolic Divergence
-
Healthy State: Dominance of 2-OHE1 (Ratio 2-OHE1 : 16
-OHE1 > 2.0). -
Cirrhotic State: Dominance of 16
-OHE1 (Ratio < 1.0, often inverted).
This is not a passive accumulation. 16
Data Summary: Excretion Profiles in Cirrhosis
| Metabolite | Healthy Male Excretion (% of Dose) | Cirrhotic Male Excretion (% of Dose) | Fold Change | Biological Impact |
| 2-Hydroxyestrone | ~20% | ~3% | -6.7x | Loss of anti-estrogenic protection |
| 16 | ~6% | ~12% | +2.0x | Increase in genotoxic/mitogenic activity |
| Estriol (E3) | ~14% | ~21% | +1.5x | Weak agonist; downstream product of 16 |
Data derived from tracer studies (e.g., Zumoff et al.) indicating the specific suppression of 2-hydroxylation.
Molecular Mechanism: The Genotoxic Estrogen
16
The Mechanism of Toxicity
-
Covalent Binding: 16
-OHE1 reacts with the estrogen receptor (ER) to form a stable adduct. This prevents receptor recycling and leads to constitutive activation of estrogen response elements (EREs). -
Genotoxicity: The metabolite can damage DNA directly, potentially contributing to the risk of Hepatocellular Carcinoma (HCC).
-
Inhibition of Sulfotransferase: 16
-OHE1 inhibits estrogen sulfotransferase (SULT), the enzyme responsible for inactivating estrogens. This creates a positive feedback loop, maintaining high levels of unconjugated, biologically active estrogens in the intrahepatic circulation.
Figure 1: The metabolic bifurcation of Estrone. In cirrhosis, the green (protective) pathway is suppressed, shifting flux toward the red (pathogenic) 16
Clinical Correlations in Men
The elevation of 16
Gynecomastia and Spider Angiomata
While traditional teaching blames "high estrogen" and "low testosterone," the specific culprit for breast tissue proliferation is often the high 16
-
Mechanism: Constitutive ER activation in breast stromal cells.
-
Observation: Patients with overt gynecomastia often show the highest urinary 16
-OHE1 levels.
Hepatocellular Carcinoma (HCC) Risk
There is a theoretical and experimental link between 16
-
Genotoxicity: 16
-OHE1 induces unscheduled DNA synthesis in hepatocytes. -
Promotion: It acts as a tumor promoter by stimulating hepatocyte proliferation in a regenerative environment (cirrhosis).
Analytical Methodology: LC-MS/MS Protocol
Quantifying 16
Protocol: Ultrasensitive Quantification via Girard P Derivatization[3]
Objective: Quantify 16
Reagents & Materials
-
Internal Standard:
C -16 -OHE1. -
Derivatizing Agent: Girard Reagent P (GP) – enhances ionization efficiency in ESI+ mode.
-
Extraction Solvent: Methyl tert-butyl ether (MTBE).
Step-by-Step Workflow
-
Sample Preparation:
-
Aliquot 200 µL of serum.
-
Add 20 µL of Internal Standard solution.
-
Perform Liquid-Liquid Extraction (LLE) with 1 mL MTBE . Vortex for 10 mins.
-
Centrifuge (3000g, 10 min) and transfer the organic (upper) layer to a fresh tube.
-
Evaporate to dryness under N
stream at 40°C.
-
-
Derivatization (Critical Step):
-
Reconstitute residue in 50 µL of Girard P solution (10 mg/mL in methanol with 1% formic acid).
-
Incubate at 60°C for 1 hour . This converts the ketone group of 16
-OHE1 into a charged hydrazone, increasing MS sensitivity by 10-100 fold.
-
-
LC-MS/MS Analysis:
-
Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18), 2.1 x 50 mm, 1.7 µm.
-
Mobile Phase: (A) Water + 0.1% Formic Acid, (B) Acetonitrile + 0.1% Formic Acid.
-
Gradient: 10% B to 90% B over 5 minutes.
-
Ionization: ESI Positive Mode (due to GP derivative).
-
Transitions (MRM): Monitor specific transitions for the GP-16
-OHE1 adduct.
-
Figure 2: Workflow for ultrasensitive detection of 16
Therapeutic Implications
Understanding this pathway opens avenues for targeted intervention beyond simple "estrogen blockade."[2]
-
Indole-3-Carbinol (I3C) / Diindolylmethane (DIM):
-
These compounds (found in cruciferous vegetables) are potent inducers of CYP1A2 .
-
Mechanism: They upregulate the 2-hydroxylation pathway, effectively "stealing" substrate (Estrone) away from the harmful 16
-pathway. -
Potential: While studied heavily in breast cancer, their utility in cirrhotic men to correct the 2/16
ratio is a promising area for translational research.
-
-
Selective Estrogen Receptor Modulators (SERMs):
-
Tamoxifen is often used for gynecomastia but carries hepatotoxicity risks.
-
Newer agents that do not require extensive hepatic activation may be safer.
-
References
-
Estradiol metabolism in cirrhosis.
-
16alpha-hydroxyestrone inhibits estrogen sulfotransferase activity in human liver cancer cells. Source: PubMed
- Establishes the mechanism of 16 -OHE1 in promoting high local estrogen levels and potential carcinogenesis.
-
[Link]
-
Ultrasensitive quantification of serum estrogens in postmenopausal women and older men by liquid chromatography-tandem mass spectrometry. Source: NIH / PMC
- Provides the technical basis for the Girard P derivatization protocol used to measure low-level estrogens in men.
-
[Link]
-
Gynecomastia and cirrhosis of the liver. Source: PubMed
- Analyzes the hormonal ratios (Estrogen/Testosterone)
-
[Link]
-
Estrogen Receptor-α Suppresses Liver Carcinogenesis and Establishes Sex-Specific Gene Expression. Source: MDPI
Sources
- 1. Estrogen metabolite ratio: Is the 2-hydroxyestrone to 16α-hydroxyestrone ratio predictive for breast cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. Estradiol metabolism in cirrhosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ultrasensitive quantification of serum estrogens in postmenopausal women and older men by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
LC-MS/MS method for 16alpha-Hydroxyestrone analysis
Application Note: High-Sensitivity LC-MS/MS Analysis of 16 -Hydroxyestrone in Human Plasma
Abstract
This application note details a robust, high-sensitivity LC-MS/MS protocol for the quantification of 16
Introduction & Biological Significance[1][2]
Estrogen metabolism plays a pivotal role in the etiology of breast and other hormone-sensitive cancers. Estrone (E1) is hydroxylated via cytochrome P450 enzymes into two primary competing pathways:
-
2-Hydroxyestrone (2-OHE1): Often termed the "good" estrogen, it has low estrogenic activity and may possess anti-proliferative properties.[1]
-
16
-Hydroxyestrone (16 -OHE1): Termed the "bad" estrogen, it is a potent agonist of the estrogen receptor and can form covalent adducts with DNA, potentially initiating tumorigenesis.[1]
The 2-OHE1 : 16
Analytical Challenges
-
Low Abundance: Circulating levels in postmenopausal women can be <10 pg/mL.
-
Ionization: Native estrogens ionize poorly in ESI. Derivatization is essential for high sensitivity.
-
Isomerism: 16
-hydroxyestrone and 16-ketoestradiol have identical masses.[1] Chromatographic resolution is mandatory to avoid false positives.
Experimental Workflow
The following diagram outlines the critical path from sample collection to data analysis.
Figure 1: End-to-end workflow for the analysis of 16
Materials and Reagents
Standards
-
Analyte: 16
-Hydroxyestrone (Sigma-Aldrich or Cerilliant).[1] -
Internal Standard (IS): 16
-Hydroxyestrone- or 16 -Hydroxyestrone- .[1] Note: labels are preferred to avoid deuterium isotope effects during chromatography.
Reagents
Detailed Protocol
Step 1: Sample Extraction (LLE)
-
Aliquot 500 µL of plasma into a clean glass tube.
-
Add 20 µL of Internal Standard working solution (e.g., 1 ng/mL).
-
Add 3 mL of MTBE. Vortex vigorously for 2 minutes.
-
Centrifuge at 3,000 x g for 5 minutes to separate layers.
-
Transfer the supernatant (organic top layer) to a new tube.
-
Evaporate to dryness under a gentle stream of nitrogen at 40°C.
Step 2: Dansyl Chloride Derivatization
Mechanism: Dansyl chloride reacts with the phenolic hydroxyl group at C3 to form a stable sulfonate ester. This introduces a tertiary amine that is easily protonated, enhancing ESI+ response by 10-100 fold [2].[1]
-
Reconstitute the dried residue in 50 µL of 100 mM Sodium Bicarbonate buffer (pH 10.5).
-
Add 50 µL of Dansyl Chloride solution (1 mg/mL in Acetone).
-
Vortex and incubate at 60°C for 10 minutes in a heating block.
-
Quench: Add 10 µL of neat Formic Acid to stop the reaction.
-
Transfer to an autosampler vial.
Step 3: LC-MS/MS Conditions[1][6][7]
Chromatography (LC)
The separation of 16
-
System: UHPLC (e.g., Agilent 1290, Waters Acquity, Shimadzu Nexera).[1]
-
Column: Kinetex Biphenyl (Phenomenex) or equivalent, 2.1 x 100 mm, 1.7 µm.[1][3]
-
Column Temp: 40°C.
-
Gradient:
-
0.0 min: 40% B[3]
-
5.0 min: 70% B
-
5.1 min: 95% B (Wash)
-
6.5 min: 95% B
-
6.6 min: 40% B (Re-equilibration)
-
8.0 min: Stop
-
Mass Spectrometry (MS/MS)[6][7][8][9][10][11][12]
-
Spray Voltage: 4500 V.
-
Source Temp: 500°C.
-
Curtain Gas: 30 psi.
MRM Transitions Table:
| Analyte | Precursor ( | Product ( | Collision Energy (V) | Role |
| Dansyl-16 | 520.2 | 171.1 | 45 | Quantifier |
| 520.2 | 156.1 | 55 | Qualifier | |
| Dansyl-IS ( | 523.2 | 171.1 | 45 | Internal Std |
Note: The product ion m/z 171.1 corresponds to the dimethylaminonaphthalene moiety common to all dansyl derivatives. Specificity is achieved via the unique precursor mass and chromatographic retention time.
Data Analysis & Troubleshooting
Isomer Separation
You must verify the separation of 16
-
16
-OHE1: Typically elutes earlier on Biphenyl phases.[1] -
16
-OHE1: Elutes later. -
16-Ketoestradiol: May also be isobaric; ensure your gradient resolves this (check with standards).
Calibration[13]
-
Curve Range: 5 pg/mL to 1000 pg/mL.
-
Weighting: 1/x or 1/x².
-
Linearity:
is expected.
Expert Tips
-
Reaction pH: The dansylation reaction requires basic pH (10-11). If the sample is too acidic after reconstitution, the reaction efficiency drops.
-
Solvent Purity: Use LC-MS grade acetone. Impurities here can cause high background noise in the 171 fragment channel.
-
Glassware: Estrogens can stick to plastic. Use glass tubes and silanized glass inserts for low-concentration samples.
References
-
Estrogen Metabolism and Breast Cancer Risk: Muti, P., et al. "Estrogen metabolism and risk of breast cancer: a prospective study of the 2:16alpha-hydroxyestrone ratio in premenopausal and postmenopausal women."[2] Epidemiology, 2000.[1]
-
Dansyl Derivatization Methodology: An, Z., et al. "Derivatization enhances analysis of estrogens and their bioactive metabolites in human plasma by liquid chromatography tandem mass spectrometry."[1][11] Journal of Chromatography B, 2020.[1]
-
Separation of Estrogen Isomers: Phenomenex Application Note. "Separation of Estrone, Beta-Estradiol, and Estriol by LC-MS/MS Analysis."
-
LC-MS/MS Parameters: Xu, X., et al. "A Liquid Chromatography-Mass Spectrometry Method for the Simultaneous Measurement of Fifteen Urinary Estrogens and Estrogen Metabolites." Cancer Epidemiology, Biomarkers & Prevention, 2005.[1][4]
Sources
- 1. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 4. researchgate.net [researchgate.net]
- 5. sciex.com [sciex.com]
- 6. sciex.com [sciex.com]
- 7. Derivatization enhances analysis of estrogens and their bioactive metabolites in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Determination of 19 Steroid Hormones in Human Serum and Urine Using Liquid Chromatography-Tandem Mass Spectrometry [mdpi.com]
- 12. researchgate.net [researchgate.net]
synthesis of 16alpha-Hydroxyestrone for research purposes
Application Note: High-Fidelity Synthesis and Characterization of 16
Abstract
This application note details a robust, regioselective protocol for the synthesis of 16
Biological Context & Significance
The metabolism of estrone (E1) diverges into two primary pathways with opposing biological consequences. The "2/16
-
The "Good" Pathway (C2-Hydroxylation): Produces 2-hydroxyestrone, which has low estrogenic activity and anti-proliferative properties.[1]
-
The "Bad" Pathway (C16
-Hydroxylation): Produces 16 -Hydroxyestrone.[1] This metabolite covalently binds to the Estrogen Receptor (ER), inducing prolonged activation and unscheduled DNA synthesis.[1]
Mechanism of Action:
16
Figure 1: Divergent metabolic pathways of Estrone.[1][2] The C16 pathway leads to the mitogenic 16
Synthetic Strategy: The Enol Acetate Route
Direct hydroxylation of estrone is non-selective.[1] To achieve high regioselectivity at C16 and stereoselectivity for the
Reaction Scheme Logic:
-
Activation: Conversion of Estrone to Estrone Enol Diacetate. This locks the C17 ketone into a C16-C17 double bond.[1]
-
Oxidation: Electrophilic attack by mCPBA on the electron-rich enol double bond creates an unstable epoxide/hydroxy-acetate intermediate.[1]
-
Hydrolysis/Rearrangement: Acid-catalyzed hydrolysis yields the thermodynamically favored
-ketol (16 -OH, 17-one).[1]
Figure 2: Step-wise chemical synthesis pathway utilizing the enol acetate activation strategy.
Detailed Experimental Protocol
Safety Warning: 16
Phase 1: Enol Acetylation
Objective: Protect C3-OH and activate C16.[1]
-
Dissolution: In a flame-dried round-bottom flask, dissolve Estrone (1.0 g, 3.7 mmol) in Isopropenyl Acetate (15 mL) .
-
Catalysis: Add p-Toluenesulfonic acid (pTsOH, 60 mg) .
-
Reflux: Heat the mixture to reflux for 4–6 hours. Monitor by TLC (Solvent: Hexane/Ethyl Acetate 7:3).[1] The starting material (Rf ~0.[1]4) should disappear, replaced by the non-polar enol diacetate (Rf ~0.8).[1]
-
Neutralization: Cool to RT. Add solid Sodium Bicarbonate (NaHCO3) to neutralize the acid.[1]
-
Workup: Filter off solids. Evaporate the filtrate under reduced pressure to yield a semi-solid residue.
-
Purification (Optional but recommended): Flash chromatography (Silica gel, 5% EtOAc in Hexane) to isolate the enol diacetate.
Phase 2: Oxidation & Rearrangement
Objective: Introduce Oxygen at C16 and restore C17 ketone.[1]
-
Solvation: Dissolve the crude enol diacetate in Dichloromethane (DCM, 20 mL) . Cool to 0°C in an ice bath.
-
Oxidation: Dropwise add m-Chloroperoxybenzoic acid (mCPBA, 1.2 eq) dissolved in DCM over 15 minutes.
-
Reaction: Stir at 0°C for 2 hours, then allow to warm to RT.
-
Quench: Wash the organic layer with 10% Sodium Sulfite (to kill excess peroxide) followed by Saturated NaHCO3 (to remove m-chlorobenzoic acid byproduct).[1]
-
Hydrolysis: Evaporate the DCM. Dissolve the residue in Methanol (20 mL) containing 10% Sulfuric Acid (2 mL) . Stir at RT for 1 hour. (This cleaves the C3-acetate and ensures the C16-OH is in the
position).[1] -
Final Workup: Dilute with water, extract with Ethyl Acetate (3x). Dry over MgSO4, filter, and concentrate.
Phase 3: Purification
-
Column Chromatography: Silica gel 60.[1]
-
Crystallization: Recrystallize from Acetone/Hexane to yield white crystalline needles.
Analytical Validation (QC)
To ensure the synthesized compound is valid for research, it must pass the following QC criteria.
Table 1: Physicochemical Specifications
| Parameter | Specification | Method/Notes |
| Appearance | White crystalline solid | Visual Inspection |
| Molecular Weight | 286.37 g/mol | Calculated |
| MS (ESI+) | [M+H]+ = 287.17 | Mass Spectrometry |
| Melting Point | 205°C – 208°C | Capillary Method |
| Solubility | DMSO (>20 mg/mL), DMF | Poorly soluble in water |
| TLC Rf | ~0.25 | Hexane:EtOAc (1:[1][3]1) |
NMR Diagnostic Signals (DMSO-d6, 600 MHz): The stereochemistry is confirmed by the coupling constant and shift of the proton at C16.[1]
-
H-18 (CH3): Singlet, ~0.80 ppm.[1]
-
H-16 (
): Multiplet/dd, 4.20 – 4.30 ppm . Note: The -proton (indicating -OH) typically appears downfield.[1] A shift >4.5 ppm or different coupling suggests the -OH isomer (16-epiestrone).[1] -
Aromatic Protons: 6.5 – 7.1 ppm (Characteristic of the A-ring).[1]
Figure 3: Quality Control decision tree for validating synthetic success.
Handling and Storage
-
Storage: Store at -20°C.
-
Stability: The
-ketol moiety is sensitive to base (can undergo Lobry de Bruyn–van Ekenstein transformation).[1] Avoid basic buffers (pH > 8.[1]0) for prolonged periods.[1] -
Solution Stability: Stock solutions in DMSO are stable for 3 months at -20°C. Aqueous dilutions should be prepared fresh daily.[1]
References
-
Swaneck, G. E., & Fishman, J. (1988). Covalent binding of the endogenous estrogen 16 alpha-hydroxyestrone to estradiol receptor in human breast cancer cells: characterization and intranuclear localization.[1] Proceedings of the National Academy of Sciences, 85(21), 7831–7835.[1][4] [1]
-
Cayman Chemical. 16
-hydroxy Estrone Product Information & Safety Data Sheet. -
National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 115116, 16alpha-Hydroxyestrone.[1]
-
Falk, R. T., et al. (2009). Circulating Estrogen Metabolites and Risk for Breast Cancer in Premenopausal Women.[1] Cancer Epidemiology, Biomarkers & Prevention, 18(8), 2273–2279.[1][5]
-
Numazawa, M., & Soeda, N. (1983). Biochemical preparation of 16 alpha-hydroxyestrone from estrone by Streptomyces roseochromogenes.[1] Journal of Steroid Biochemistry, 19(6), 1753–1755.[1] (Reference for biocatalytic alternative).
Sources
- 1. 16Alpha-Hydroxyestrone | C18H22O3 | CID 115116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Protein Breakdown | Rupa Health [rupahealth.com]
- 3. CN105111266A - Novel estriol preparing method - Google Patents [patents.google.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. aacrjournals.org [aacrjournals.org]
Application Notes & Protocols: Animal Models for Elucidating the Biological Impact of 16α-Hydroxyestrone
Abstract
16α-hydroxyestrone (16α-OHE1) is a potent, endogenously produced metabolite of estradiol with significant estrogenic activity. Unlike its counterpart 2-hydroxyestrone (2-OHE1), which is considered a "good" estrogen with anti-estrogenic properties, 16α-OHE1 is often implicated in the pathophysiology of hormone-dependent diseases.[1][2] Its unique biological activities, including the ability to form stable covalent adducts with proteins and its potent uterotropic effects, necessitate robust preclinical models to dissect its mechanisms of action and evaluate potential therapeutic interventions.[1][3][4][5] This guide provides a detailed overview of established and emerging animal models for studying the effects of 16α-OHE1, with a focus on breast cancer and systemic lupus erythematosus (SLE), two conditions where its role is most prominently suggested.[6][7][8] We offer field-proven insights into model selection, detailed experimental protocols, and endpoint analysis to empower researchers in drug development and discovery.
The Scientific Imperative: Why Model 16α-OHE1 Effects?
Estrogen metabolism is not a simple process of inactivation and clearance. It is a complex network of pathways yielding metabolites with distinct, and often opposing, biological activities. The balance between the C2 and C16 hydroxylation pathways of estrone is a critical determinant of the overall estrogenic milieu.
-
The "Good" vs. The "Potent" Estrogen: The ratio of 2-OHE1 to 16α-OHE1 is proposed as a biomarker for breast cancer risk, particularly in premenopausal women.[2][9] A lower ratio, indicating a metabolic shift towards 16α-hydroxylation, is associated with an increased risk.[1][9] 16α-OHE1 is a powerful estrogen agonist that binds to the estrogen receptor (ER) and stimulates the proliferation of ER-positive breast cancer cells.[1][10][11]
-
Genotoxic Potential: Beyond its hormonal activity, 16α-OHE1 has been shown to increase unscheduled DNA synthesis in mouse mammary cells, suggesting a potential genotoxic role that could contribute to cancer initiation.[12][13]
-
Autoimmunity and SLE: Elevated levels of 16α-hydroxylation are observed in patients with SLE.[7][8] A key hypothesis is that 16α-OHE1 forms covalent adducts with proteins, creating neoantigens that can trigger and perpetuate autoimmune responses.[1][4]
In vivo models are indispensable for understanding these complex, multi-system effects. They allow us to move beyond cell culture to investigate the interplay between 16α-OHE1, the endocrine system, the immune system, and target tissues in a physiologically relevant context.
Strategic Model Selection: Matching the Model to the Question
The choice of animal model is the most critical decision in study design. It fundamentally dictates the translational relevance and interpretability of the findings. The ideal model should recapitulate key aspects of the human condition being studied, whether it is hormone-dependent cancer growth or autoimmune dysregulation.
| Model Type | Species/Strain | Key Characteristics & Rationale | Primary Applications | Advantages | Limitations |
| Human Xenograft | Immunodeficient Mice (e.g., NOD/SCID, NSG) | Host lacks an adaptive immune system, permitting the growth of human-derived cells (e.g., MCF-7). Requires ovariectomy to eliminate endogenous estrogens.[14][15] | Studying the direct effect of 16α-OHE1 on human ER+ breast cancer cell proliferation and tumor growth. | High translational relevance for human tumors; well-characterized cell lines.[15] | Lacks an intact immune system; does not model tumor initiation or the tumor microenvironment fully. |
| Spontaneous Autoimmune | NZB/NZW F1 Mouse | Genetically predisposed to develop a lupus-like syndrome with autoantibodies and glomerulonephritis.[16][17] | Investigating the role of 16α-OHE1 in accelerating or exacerbating autoimmune disease. | Models the complex, polygenic nature of SLE; well-established disease progression markers. | Disease variability between animals; may not fully replicate all aspects of human SLE. |
| Chemically-Induced | Rats (e.g., Sprague-Dawley, ACI) | Mammary tumors are induced by carcinogens like DMBA or by prolonged estrogen exposure.[18][19][20] | Studying 16α-OHE1 as a potential promoter or co-carcinogen in mammary tumorigenesis. | Models the initiation and promotion stages of carcinogenesis; intact immune system. | Tumors may not be ER-positive consistently; carcinogen may have confounding effects. |
| Patient-Derived Organoids (PDOs) | In Vitro / In Vivo (transplanted) | 3D cultures derived from patient tumors that retain the genotype, phenotype, and heterogeneity of the original cancer.[21][22][23] | High-throughput screening of 16α-OHE1 effects on patient-specific tumors; studying resistance mechanisms. | Preserves original tumor architecture and heterogeneity; potential for personalized medicine studies.[22][23] | Challenging to establish and maintain long-term ER expression; requires specialized culture techniques.[21] |
Core Protocols: A Practical Guide
The following protocols provide a robust framework for investigating the effects of 16α-OHE1. The causality behind each step is explained to ensure scientific rigor and reproducibility.
Protocol: 16α-OHE1-Driven Tumor Growth in an MCF-7 Xenograft Model
This protocol is designed to specifically assess the ability of 16α-OHE1 to promote the growth of established human ER+ breast tumors in vivo.
Workflow: MCF-7 Xenograft Study
Caption: Experimental workflow for the MCF-7 xenograft model.
Step-by-Step Methodology:
-
Animal Preparation (Causality: Isolate the variable):
-
Use female, 6-8 week old immunodeficient mice (e.g., NOD/SCID or NSG).
-
Perform bilateral ovariectomy (OVX) under anesthesia. Rationale: This is a critical step to remove the primary source of endogenous estrogens, ensuring that any observed tumor growth is driven by the exogenously supplied compound (16α-OHE1 or E2).
-
Allow a 1-2 week recovery period for the animals to clear any residual circulating hormones.
-
-
Cell Preparation and Implantation:
-
Culture MCF-7 cells (ATCC® HTB-22™) under standard conditions. Rationale: MCF-7 cells are well-characterized, ER-positive, and form tumors in immunodeficient mice, making them a gold standard for this type of study.[14]
-
On the day of injection, harvest cells and resuspend in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 50 x 10⁶ cells/mL. Rationale: Matrigel provides an extracellular matrix scaffold that supports initial cell survival and tumor establishment.
-
Inject 100 µL of the cell suspension (5 x 10⁶ cells) subcutaneously into the right flank of each mouse.
-
-
16α-OHE1 Administration:
-
Once tumors are palpable and reach an average volume of 100-150 mm³, randomize animals into treatment groups (n=8-10 per group).
-
Preparation: Prepare 16α-OHE1 (e.g., from Sigma-Aldrich) in a sterile vehicle such as sesame oil. A typical dose to investigate is 10-50 µg/kg/day, administered via daily subcutaneous injection. A positive control group receiving 17β-estradiol (E2) at a similar dose should be included. Rationale: Daily subcutaneous injection provides consistent daily exposure. The dose range is based on achieving physiologically relevant, potent estrogenic effects.
-
Administer the prepared compound or vehicle control daily.
-
-
Monitoring and Endpoint Analysis:
-
Measure tumor dimensions with digital calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Monitor animal body weight and overall health status. The uterus of an OVX mouse is highly sensitive to estrogenic compounds; uterine weight at necropsy serves as an excellent pharmacodynamic biomarker of systemic estrogenic activity.
-
When tumors reach the predetermined endpoint (e.g., 1500 mm³ or signs of morbidity), euthanize the animals.
-
Tissue Collection: Collect blood via cardiac puncture for serum analysis. Harvest the tumor and uterus. Weigh the uterus immediately.
-
Tumor Processing: Divide the tumor for:
-
Fixation in 10% neutral buffered formalin for histology (H&E) and immunohistochemistry (IHC) for Ki67 (proliferation marker) and ERα.
-
Snap-freezing in liquid nitrogen for subsequent RNA (qPCR) and protein (Western blot) analysis.
-
-
Protocol: Administration and Assessment in a Murine Lupus Model
This protocol aims to determine if chronic exposure to 16α-OHE1 can accelerate or worsen disease in a genetically predisposed lupus model.
Step-by-Step Methodology:
-
Animal Model:
-
Use female NZB/NZW F1 mice, which spontaneously develop an autoimmune disease closely resembling human SLE.[17]
-
Begin treatment at a pre-symptomatic age, typically 12-16 weeks.
-
-
16α-OHE1 Administration:
-
For long-term, stable administration, silastic capsules are superior to daily injections.[24][25]
-
Capsule Preparation: Cut medical-grade silastic tubing to 2 cm lengths. Seal one end with a wooden plug. Fill the tubing with a solution of 16α-OHE1 in sesame oil (e.g., to deliver ~10 µ g/day ). Seal the other end. Incubate capsules in sterile saline overnight to allow for equilibration.[25]
-
Implantation: Under brief anesthesia, implant the capsule subcutaneously in the dorsal neck region. A placebo group receiving capsules with vehicle only is essential.
-
-
Disease Monitoring:
-
Proteinuria: Monitor weekly using urinary dipsticks. A score of ++ or greater on two consecutive weeks is indicative of nephritis. Rationale: Proteinuria is a key clinical sign of kidney damage (glomerulonephritis), a major cause of morbidity in SLE.
-
Autoantibodies: Collect blood via tail vein every 4-6 weeks. Measure serum levels of anti-dsDNA antibodies using a standardized ELISA kit. Rationale: Anti-dsDNA antibodies are a hallmark serological feature of SLE.
-
-
Endpoint Analysis:
-
Euthanize mice at a defined endpoint (e.g., 30 weeks of age or development of severe nephritis).
-
Kidney Histopathology: Harvest kidneys and fix in formalin. Process for periodic acid-Schiff (PAS) staining to score glomerulonephritis based on inflammation, cellular proliferation, and immune complex deposition.
-
Spleen Analysis: Harvest the spleen to analyze immune cell populations (e.g., B cells, T cells, plasma cells) by flow cytometry. Splenomegaly is a common finding in this model.
-
Visualizing the Mechanism: Signaling and Pathways
Understanding how 16α-OHE1 exerts its effects at a molecular level is crucial. In ER+ breast cancer cells, 16α-OHE1, like estradiol, binds to the estrogen receptor, leading to the transcription of genes that drive cell cycle progression, such as Cyclin D1.[10][11]
16α-OHE1 Signaling in ER+ Breast Cancer Cells
Caption: Canonical signaling pathway of 16α-OHE1 in ER+ cells.
Conclusion and Future Directions
The animal models described provide a powerful platform for investigating the multifaceted roles of 16α-OHE1 in health and disease. Xenograft models are invaluable for studying effects on human cancer cell growth, while spontaneous autoimmune models are essential for dissecting the impact on complex immune-mediated diseases. The advent of patient-derived organoids offers an exciting new dimension, bridging the gap between traditional cell culture and in vivo studies and paving the way for more personalized risk assessment and therapeutic strategies.[23] A rigorous, well-justified approach to model selection and protocol execution is paramount to generating high-quality, translatable data that can ultimately inform clinical practice.
References
-
Taylor & Francis. (n.d.). 16α-Hydroxyestrone – Knowledge and References. Taylor & Francis. Retrieved from [Link]
-
Fishman, J., & Martucci, C. (1980). Biological Properties of 16α-Hydroxyestrone: Implications in Estrogen Physiology and Pathophysiology. The Journal of Clinical Endocrinology & Metabolism, 51(3), 611–615. Retrieved from [Link]
-
Kallio, A., et al. (2014). DIETARY FIBER AND SERUM 16α-HYDROXYESTRONE, AN ESTROGEN METABOLITE ASSOCIATED WITH LOWER SYSTOLIC BLOOD PRESSURE. Nutrition and Health. Retrieved from [Link]
-
Rupa Health. (n.d.). 16-Hydroxyestrone. Rupa Health. Retrieved from [Link]
-
Muti, P., et al. (2000). Estrogen metabolism and risk of breast cancer: a prospective study of the 2:16alpha-hydroxyestrone ratio in premenopausal and postmenopausal women. Epidemiology, 11(6), 635-40. Retrieved from [Link]
-
Meilahn, E. N., et al. (1998). Urinary 2-Hydroxyestrone/16 -Hydroxyestrone Ratio and Risk of Breast Cancer in Postmenopausal Women. Journal of the National Cancer Institute. Retrieved from [Link]
-
ResearchGate. (n.d.). Estrogen Metabolism and Risk of Breast Cancer: A Prospective Study of the 2:16??-Hydroxyestrone Ratio in Premenopausal and Postmenopausal Women. Request PDF. Retrieved from [Link]
-
Lewis, J. S., et al. (2005). Differential effects of 16alpha-hydroxyestrone and 2-methoxyestradiol on cyclin D1 involving the transcription factor ATF-2 in MCF-7 breast cancer cells. Journal of Molecular Endocrinology, 34(1), 81-94. Retrieved from [Link]
-
Bradlow, H. L., et al. (1986). 16 alpha-hydroxylation of estradiol: a possible risk marker for breast cancer. Annals of the New York Academy of Sciences, 464, 138-51. Retrieved from [Link]
-
Fuhrman, B. J., et al. (2008). Circulating 2-hydroxy and 16-α hydroxy estrone levels and risk of breast cancer among postmenopausal women. Cancer Epidemiology, Biomarkers & Prevention, 17(8), 2029-35. Retrieved from [Link]
-
Bucala, R., et al. (1985). Increased levels of 16 alpha-hydroxyestrone-modified proteins in pregnancy and in systemic lupus erythematosus. The Journal of Clinical Endocrinology and Metabolism, 60(5), 841-7. Retrieved from [Link]
-
Rupa Health. (n.d.). Protein Breakdown. Rupa Health. Retrieved from [Link]
-
Ng, E. H., et al. (2001). Urinary 2/16 alpha-hydroxyestrone ratio: correlation with serum insulin-like growth factor binding protein-3 and a potential biomarker of breast cancer risk. Annals of the New York Academy of Sciences, 949, 231-6. Retrieved from [Link]
-
Lewis, J. S., et al. (2005). Differential effects of 16α-hydroxyestrone and 2-methoxyestradiol on cyclin D1 involving the transcription factor ATF-2 in MCF-7 breast cancer cells. Journal of Molecular Endocrinology. Retrieved from [Link]
-
Ricca, C., et al. (2000). Induction of 16alpha-/2-hydroxyestrone metabolite ratios in MCF-7 cells by pesticides, carcinogens, and antiestrogens does not predict mammary carcinogens. Environmental Health Perspectives, 108(3), 203-6. Retrieved from [Link]
-
Fishman, J., & Martucci, C. (1980). Biological properties of 16 alpha-hydroxyestrone: implications in estrogen physiology and pathophysiology. The Journal of Clinical Endocrinology and Metabolism, 51(3), 611-5. Retrieved from [Link]
-
Sikandar, S., et al. (2024). Establishing conditions for the generation and maintenance of estrogen receptor-positive organoid models of breast cancer. Breast Cancer Research. Retrieved from [Link]
-
Li, L., et al. (2008). Estrogen plays a critical role in AAV2-mediated gene transfer in ovarian cancer. Gynecologic Oncology, 110(1), 87-93. Retrieved from [Link]
-
Heston, W. E., et al. (1980). Mouse models of estrogen receptor-positive breast cancer. Journal of the National Cancer Institute. Retrieved from [Link]
-
AACR Journals. (2024). Abstract PR007: Patient derived organoids as a model to study estrogen mediated endometrial cancer. AACR Journals. Retrieved from [Link]
-
Telang, N. T., et al. (1992). Induction by estrogen metabolite 16 alpha-hydroxyestrone of genotoxic damage and aberrant proliferation in mouse mammary epithelial cells. Journal of the National Cancer Institute, 84(8), 634-8. Retrieved from [Link]
-
Shull, J. D. (2018). Rat models of 17β-estradiol-induced mammary cancer reveal novel insights into breast cancer etiology and prevention. American Journal of Physiology-Endocrinology and Metabolism. Retrieved from [Link]
-
MDPI. (2023). Identification of Adeno-Associate Virus (AAV) Serotype for Endometriosis Therapy and Effect of AAV-Mediated RNAi Delivery on Gene Expression and Cell Proliferation in In Vitro Endometrial Cell Culture. MDPI. Retrieved from [Link]
-
Lahita, R. G., et al. (1981). Increased 16 alpha-hydroxylation of estradiol in systemic lupus erythematosus. The Journal of Clinical Endocrinology and Metabolism, 53(1), 174-8. Retrieved from [Link]
-
ResearchGate. (n.d.). Methods for long-term 17β-estradiol administration to mice. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Estrogen enhances female small intestine epithelial organoid regeneration. ResearchGate. Retrieved from [Link]
-
Altogen Labs. (n.d.). Validated MCF7 Xenograft Model. Altogen Labs. Retrieved from [Link]
-
Lahita, R. G., et al. (1979). Alterations of estrogen metabolism in systemic lupus erythematosus. Arthritis and Rheumatism, 22(11), 1195-8. Retrieved from [Link]
-
Hoffmann, B. (1983). Use of radioimmunoassay procedures for the determination of sex hormones in animal tissues. The Journal of Steroid Biochemistry, 19(1C), 947-51. Retrieved from [Link]
-
Melior Discovery. (n.d.). The MCF-7 Xenograft Model for Breast Cancer. Melior Discovery. Retrieved from [Link]
-
Cells. (2021). A Multi-Omics Study Revealing the Metabolic Effects of Estrogen in Liver Cancer Cells HepG2. PubMed. Retrieved from [Link]
-
Zuloaga, D. G., et al. (2012). Ovariectomy and 17β-estradiol Replacement in Rats and Mice: A Visual Demonstration. Journal of Visualized Experiments, (64), 3833. Retrieved from [Link]
-
Harandi, A., et al. (2018). Methods of inducing breast cancer in animal models: a systematic review. Oncology Reviews. Retrieved from [Link]
-
Grimaldi, C. M. (2016). Early Ovariectomy Results in Reduced Numbers of CD11c+/CD11b+ Spleen Cells and Impacts Disease Expression in Murine Lupus. Frontiers in Immunology. Retrieved from [Link]
-
Nature. (2020). Organoids emerge as powerful tools for disease modeling and drug discovery. Nature. Retrieved from [Link]
-
Nandy, D., & Katti, P. (2022). Large Animal Models of Breast Cancer. Frontiers in Oncology. Retrieved from [Link]
-
ResearchGate. (n.d.). AAV-mediated gene delivery into ovaries for restoration of oogenesis in.... ResearchGate. Retrieved from [Link]
-
Ciana, P., et al. (2009). Safe and effective method for chronic 17beta-estradiol administration to mice. Molecular and Cellular Endocrinology, 300(1-2), 159-64. Retrieved from [Link]
-
Musculoskeletal Key. (2016). Animal Models of SLE. Musculoskeletal Key. Retrieved from [Link]
-
PLOS One. (2019). The estrogen effect; clinical and histopathological evidence of dichotomous influences in dogs with spontaneous mammary carcinomas. PLOS One. Retrieved from [Link]
-
bioRxiv. (2024). In utero adeno-associated virus (AAV)-mediated gene delivery targeting sensory and supporting cells in the embryonic mouse inner. bioRxiv. Retrieved from [Link]
-
PubMed. (2020). Adeno-Associated Virus-Mediated Gene Therapy for Patients' Fibroblasts, Induced Pluripotent Stem Cells, and a Mouse Model of Congenital Adrenal Hyperplasia. PubMed. Retrieved from [Link]
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Urinary 2/16 alpha-hydroxyestrone ratio: correlation with serum insulin-like growth factor binding protein-3 and a potential biomarker of breast cancer risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Increased levels of 16 alpha-hydroxyestrone-modified proteins in pregnancy and in systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Biological properties of 16 alpha-hydroxyestrone: implications in estrogen physiology and pathophysiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 16 alpha-hydroxylation of estradiol: a possible risk marker for breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Increased 16 alpha-hydroxylation of estradiol in systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alterations of estrogen metabolism in systemic lupus erythematosus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Estrogen metabolism and risk of breast cancer: a prospective study of the 2:16alpha-hydroxyestrone ratio in premenopausal and postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Differential effects of 16alpha-hydroxyestrone and 2-methoxyestradiol on cyclin D1 involving the transcription factor ATF-2 in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jme.bioscientifica.com [jme.bioscientifica.com]
- 12. Circulating 2-hydroxy and 16-α hydroxy estrone levels and risk of breast cancer among postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Induction by estrogen metabolite 16 alpha-hydroxyestrone of genotoxic damage and aberrant proliferation in mouse mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. MCF7 Xenograft Model - Altogen Labs [altogenlabs.com]
- 15. meliordiscovery.com [meliordiscovery.com]
- 16. Frontiers | Early Ovariectomy Results in Reduced Numbers of CD11c+/CD11b+ Spleen Cells and Impacts Disease Expression in Murine Lupus [frontiersin.org]
- 17. Animal Models of SLE | Musculoskeletal Key [musculoskeletalkey.com]
- 18. Mouse models of estrogen receptor-positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 19. journals.physiology.org [journals.physiology.org]
- 20. Frontiers | Large Animal Models of Breast Cancer [frontiersin.org]
- 21. Establishing conditions for the generation and maintenance of estrogen receptor-positive organoid models of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 22. aacrjournals.org [aacrjournals.org]
- 23. Organoids emerge as powerful tools for disease modeling and drug discovery | Broad Institute [broadinstitute.org]
- 24. researchgate.net [researchgate.net]
- 25. Ovariectomy and 17β-estradiol Replacement in Rats and Mice: A Visual Demonstration - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the 2-Hydroxyestrone/16α-Hydroxyestrone Ratio: An Application and Protocol Guide
Abstract
The metabolic fate of estrogens is a critical determinant of their physiological and pathological effects. The ratio of 2-hydroxyestrone (2-OHE1) to 16α-hydroxyestrone (16α-OHE1), two key metabolites of estrone, is emerging as a significant biomarker in hormone-related research and drug development. A higher ratio is generally associated with a less estrogenic and potentially protective profile, whereas a lower ratio may indicate increased estrogenic activity and has been investigated in the context of hormone-dependent cancers.[1][2] This guide provides a comprehensive overview of the scientific rationale and detailed protocols for the accurate and reproducible measurement of the 2-OHE1/16α-OHE1 ratio in urine, tailored for researchers, scientists, and drug development professionals. We will delve into the two predominant analytical methodologies: Enzyme-Linked Immunosorbent Assay (ELISA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), offering field-proven insights to ensure data integrity and reliability.
Scientific Rationale: The Significance of the 2/16α Ratio
Estrogen metabolism primarily occurs via two major hydroxylation pathways, leading to the formation of 2-hydroxyestrogens and 16α-hydroxyestrogens. 2-Hydroxyestrone is considered a "good" estrogen metabolite due to its weak estrogenic activity and potential anti-proliferative properties.[2] In contrast, 16α-hydroxyestrone is a potent estrogen agonist that can stimulate cell growth and has been linked to an increased risk of certain estrogen-sensitive conditions.[2][3] Consequently, the 2-OHE1/16α-OHE1 ratio serves as an indicator of the overall estrogenic burden and the balance between these opposing metabolic pathways.[3] Monitoring this ratio is valuable in preclinical and clinical research to assess the hormonal impact of new drug candidates, understand disease mechanisms, and explore the influence of lifestyle and dietary factors on estrogen metabolism.
Estrogen Metabolism Pathway
The following diagram illustrates the primary metabolic pathways of estrone, highlighting the formation of 2-hydroxyestrone and 16α-hydroxyestrone.
Caption: Major metabolic pathways of estrone leading to 2-OHE1 and 16α-OHE1.
Analytical Methodologies: A Comparative Overview
The choice of analytical method for determining the 2-OHE1/16α-OHE1 ratio depends on the specific requirements of the study, including throughput, sensitivity, specificity, and available instrumentation.
| Feature | Enzyme-Linked Immunosorbent Assay (ELISA) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Competitive immunoassay based on antigen-antibody recognition. | Physicochemical separation followed by mass-based detection and quantification. |
| Specificity | Good, but can be susceptible to cross-reactivity with structurally similar molecules. | Very high, based on chromatographic retention time and specific mass-to-charge transitions. |
| Sensitivity | Good, with modern kits detecting concentrations in the low ng/mL to pg/mL range.[4] | Excellent, capable of detecting concentrations in the pg/mL to fg/mL range.[5] |
| Throughput | High, suitable for screening large numbers of samples in 96-well plate format. | Moderate to high, depending on the level of automation and multiplexing capabilities. |
| Cost | Relatively low cost per sample. | Higher initial instrument cost and cost per sample. |
| Expertise | Requires basic laboratory skills for pipetting and plate handling. | Requires specialized expertise in instrument operation, method development, and data analysis. |
Protocol: Measurement by Competitive ELISA
Competitive ELISA is a robust and high-throughput method for quantifying 2-OHE1 and 16α-OHE1 in urine. This protocol is a generalized procedure and should be adapted based on the specific instructions of the commercial ELISA kit being used.
Principle of the Assay
In a competitive ELISA, the target antigen in the sample competes with a known amount of enzyme-labeled antigen for binding to a limited number of specific antibodies coated on a microplate. The amount of enzyme-labeled antigen bound to the antibody is inversely proportional to the concentration of the target antigen in the sample. The signal is generated by the addition of a substrate that is converted by the enzyme into a colored product, which is then measured spectrophotometrically.
Experimental Workflow: ELISA
Caption: A generalized workflow for the measurement of the 2-OHE1/16α-OHE1 ratio by competitive ELISA.
Detailed Step-by-Step Protocol
Materials:
-
Commercial 2-OHE1 and 16α-OHE1 ELISA kits
-
Urine samples, standards, and controls
-
Deionized water
-
Microplate reader
-
Pipettes and tips
-
Microplate washer (optional)
Procedure:
-
Reagent Preparation: Prepare all reagents, including wash buffer, standards, and samples, according to the kit manufacturer's instructions. Allow all reagents to reach room temperature before use.
-
Sample Hydrolysis: Since estrogen metabolites are primarily excreted as glucuronide and sulfate conjugates, an enzymatic hydrolysis step is necessary to measure the total (free + conjugated) amount.
-
Assay Procedure:
-
Add standards, controls, and hydrolyzed urine samples to the appropriate wells of the antibody-coated microplate.
-
Add the enzyme-conjugated 2-OHE1 or 16α-OHE1 to each well.
-
Incubate the plate for the recommended time and temperature (e.g., 1-2 hours at 37°C) to allow for the competitive binding reaction.[1][6]
-
Wash the plate multiple times with the provided wash buffer to remove unbound reagents.[6]
-
Add the substrate solution to each well and incubate in the dark for a specified time (e.g., 15-30 minutes) for color development.[1]
-
Add the stop solution to each well to terminate the enzymatic reaction.
-
-
Data Acquisition and Analysis:
-
Immediately read the optical density (OD) of each well at the appropriate wavelength using a microplate reader.
-
Generate a standard curve by plotting the OD values of the standards against their known concentrations.
-
Determine the concentrations of 2-OHE1 and 16α-OHE1 in the urine samples by interpolating their OD values from the standard curve.
-
Calculate the 2-OHE1/16α-OHE1 ratio for each sample.
-
Assay Validation and Quality Control
A self-validating ELISA protocol should include the following parameters to ensure data integrity:
| Validation Parameter | Acceptance Criteria | Rationale |
| Precision (Intra- and Inter-Assay) | Coefficient of Variation (%CV) ≤ 15% (≤ 20% at LLOQ).[7] | Ensures the reproducibility of the assay within and between experimental runs. |
| Accuracy | Percent recovery of spiked controls within 80-120% of the nominal value.[8] | Demonstrates the ability of the assay to measure the true concentration of the analyte. |
| Linearity of Dilution | Calculated mean concentration for each dilution should be within ± 20% of the nominal concentration.[7] | Confirms that the assay response is proportional to the analyte concentration across the dynamic range. |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the standard curve that can be measured with acceptable precision and accuracy.[7] | Defines the lower boundary of the reliable measurement range. |
Protocol: Measurement by LC-MS/MS
LC-MS/MS offers superior specificity and sensitivity for the quantification of 2-OHE1 and 16α-OHE1, making it the gold standard for steroid hormone analysis.[5]
Principle of the Assay
LC-MS/MS combines the separation power of liquid chromatography with the sensitive and selective detection capabilities of tandem mass spectrometry. Urine samples are first subjected to enzymatic hydrolysis and solid-phase extraction (SPE) to remove interfering matrix components and enrich the analytes of interest. The extracted metabolites are then separated on a chromatographic column and introduced into the mass spectrometer. In the mass spectrometer, the molecules are ionized, and specific precursor ions are selected and fragmented. The resulting product ions are detected, providing a highly specific and quantifiable signal for each analyte.
Experimental Workflow: LC-MS/MS
Caption: A comprehensive workflow for the analysis of the 2-OHE1/16α-OHE1 ratio using LC-MS/MS.
Detailed Step-by-Step Protocol
Materials:
-
Urine samples
-
Internal standards (e.g., deuterated 2-OHE1 and 16α-OHE1)
-
β-glucuronidase/arylsulfatase
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system with appropriate column (e.g., C18)
-
Solvents for SPE and LC mobile phases (LC-MS grade)
-
Derivatization agent (optional, e.g., dansyl chloride)
Procedure:
-
Sample Preparation:
-
Thaw urine samples and centrifuge to remove particulates.
-
Spike a known amount of internal standard into each sample, control, and standard.
-
Perform enzymatic hydrolysis as described in the ELISA protocol.
-
-
Solid-Phase Extraction (SPE):
-
Condition the SPE cartridge with methanol followed by water.[9]
-
Load the hydrolyzed urine sample onto the cartridge.
-
Wash the cartridge with a weak solvent to remove polar interferences.[9]
-
Elute the analytes of interest with an organic solvent (e.g., methanol or acetonitrile).[9]
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
-
Derivatization (Optional):
-
To enhance sensitivity, the dried extract can be derivatized (e.g., with dansyl chloride).[10]
-
Reconstitute the dried extract in the derivatization reagent and incubate as required.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried extract (or derivatized sample) in the initial mobile phase.
-
Inject the sample onto the LC-MS/MS system.
-
Separate the analytes using a suitable gradient elution program.
-
Detect and quantify 2-OHE1, 16α-OHE1, and their internal standards using multiple reaction monitoring (MRM) mode. Example MRM transitions can be found in the literature.[11]
-
-
Data Analysis:
-
Integrate the peak areas for each analyte and its corresponding internal standard.
-
Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the standards.
-
Calculate the concentrations of 2-OHE1 and 16α-OHE1 in the samples from the calibration curve.
-
Determine the 2-OHE1/16α-OHE1 ratio.
-
Method Validation and Quality Control
LC-MS/MS methods require rigorous validation to ensure their accuracy and reliability.
| Validation Parameter | Acceptance Criteria | Rationale |
| Linearity | Correlation coefficient (r²) > 0.99.[12] | Confirms a linear relationship between instrument response and analyte concentration. |
| Precision (Intra- and Inter-Assay) | %CV ≤ 15%.[12] | Ensures the method's reproducibility. |
| Accuracy | Percent recovery of spiked samples within 85-115%. | Assesses the agreement between the measured and true values. |
| Limit of Detection (LOD) and Limit of Quantification (LOQ) | Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ. | Defines the sensitivity of the method. |
| Matrix Effects | Assessed by comparing the response of an analyte in a post-extraction spiked sample to that of a pure standard solution. | Evaluates the influence of co-eluting matrix components on ionization efficiency. |
| Recovery | The efficiency of the extraction process, typically >80%. | Measures the amount of analyte recovered through the sample preparation procedure. |
Conclusion
The measurement of the 2-hydroxyestrone/16α-hydroxyestrone ratio provides valuable insights into estrogen metabolism and its potential implications for health and disease. Both ELISA and LC-MS/MS are powerful techniques for this purpose, each with its own advantages and considerations. ELISA offers a high-throughput and cost-effective solution for large-scale screening, while LC-MS/MS provides the gold standard in terms of specificity and sensitivity. By following the detailed protocols and implementing rigorous validation and quality control measures outlined in this guide, researchers can generate reliable and reproducible data to advance our understanding of estrogen metabolism in drug development and clinical research.
References
-
Rupa Health. (n.d.). 2-OH (E1 + E2)/16a-OH-E1 Ratio. Retrieved from [Link]
-
East Valley Naturopathic Doctors. (n.d.). Estrogen Metabolism Test (for women and men). Retrieved from [Link]
-
Meridian Valley Lab. (n.d.). Understanding the 2/16α Estrogen Metabolite Ratio. Retrieved from [Link]
- Falk, R. T., et al. (2000). A New ELISA Kit for Measuring Urinary 2-Hydroxyestrone, 16α-Hydroxyestrone, and Their Ratio: Reproducibility, Validity, and Assay Performance after Freeze-Thaw Cycling and Preservation by Boric Acid. Cancer Epidemiology, Biomarkers & Prevention, 9(1), 81-87.
- Obi, N., Vrieling, A., Heinz, J., & Chang-Claude, J. (2011). Estrogen metabolite ratio: Is the 2-hydroxyestrone to 16α-hydroxyestrone ratio predictive for breast cancer? International Journal of Women's Health, 3, 37–51.
- Ho, G. H., et al. (1998). Urinary 2/16α-hydroxyestrone Ratio: Correlation with Serum Insulin-like Growth Factor Binding Protein-3 and a Potential Biomarker of Breast Cancer Risk. Annals of the Academy of Medicine, Singapore, 27(5), 654-8.
- Ursin, G., et al. (1999). A pilot study of urinary estrogen metabolites (16alpha-OHE1 and 2-OHE1) in postmenopausal women with and without breast cancer. Cancer Epidemiology, Biomarkers & Prevention, 8(7), 617-622.
- Kabat, G. C., et al. (2006). Circulating 2-hydroxy and 16-α hydroxy estrone levels and risk of breast cancer among postmenopausal women. Cancer Epidemiology, Biomarkers & Prevention, 15(10), 1962-1965.
-
Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]
- van der Berg, M., et al. (2020). Data on the optimisation of a solid phase extraction method for fractionating estrogen metabolites from small urine volumes.
-
Bio-Rad. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]
-
St John's Laboratory. (n.d.). Competitive ELISA protocol. Retrieved from [Link]
- Xu, X., et al. (2005). A liquid chromatography-mass spectrometry method for the simultaneous measurement of 15 urinary estrogens and estrogen metabolites: assay reproducibility and interindividual variability. Cancer Epidemiology, Biomarkers & Prevention, 14(12), 2843-2850.
- Meredith, A. N. (2018). Development and Validation of Urine Hormones by Lc-Ms/Ms Using the Bor.
- Turpeinen, U., Hämäläinen, E., & Stenman, U. H. (2008). Determination of cortisol in urine by liquid chromatography-tandem mass spectrometry. Clinical Chemistry, 54(4), 757-760.
-
Kura Biotech. (2019). Validation of a Comprehensive Urine Toxicology Screen by LC-MS-MS and a Comparison of 100 Forensic Specimens. Retrieved from [Link]
-
Biocompare. (2020, October 20). Solid Phase Extraction in LC-MS Sample Preparation. Retrieved from [Link]
-
Phenomenex. (n.d.). The Complete Guide to Solid Phase Extraction (SPE). Retrieved from [Link]
-
iGEM. (n.d.). Direct competitive ELISA protocol. Retrieved from [Link]
-
BosterBio. (2022, May 12). ELISA PROTOCOL | Step by step instructions [Video]. YouTube. [Link]
-
Medium. (2021, January 19). Real examples of Graphviz. Retrieved from [Link]
- Trajkovska, V., et al. (2018). Development and Validation of LC-MS/MS Method for Determination of Ten Beta Agonists in Bovine Urine. Journal of Hygienic Engineering and Design, 24, 86-95.
-
Sketchviz. (n.d.). Graphviz Examples and Tutorial. Retrieved from [Link]
-
EAG Laboratories. (n.d.). ELISA Method Validation Procedures for Quantitation of Expressed Plant Proteins in GMO Products. Retrieved from [Link]
-
Biocompare. (2024, June 18). Critical Tests to Consider for ELISA Validation. Retrieved from [Link]
Sources
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. m.youtube.com [m.youtube.com]
- 3. biocompare.com [biocompare.com]
- 4. stjohnslabs.com [stjohnslabs.com]
- 5. A Liquid Chromatography-Mass Spectrometry Method for the Simultaneous Measurement of Fifteen Urinary Estrogens and Estrogen Metabolites: Assay Reproducibility and Inter-individual Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 7. dovepress.com [dovepress.com]
- 8. Data on the optimisation of a solid phase extraction method for fractionating estrogen metabolites from small urine volumes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
Application Note & Protocol: Robust Sample Preparation Strategies for the Quantification of 16α-Hydroxyestrone in Biological Matrices
Introduction: The Significance of 16α-Hydroxyestrone in Research and Drug Development
16α-Hydroxyestrone (16α-OHE1) is a significant metabolite of estrone, formed through the C16α-hydroxylation pathway.[1] Its relative abundance compared to other estrogen metabolites, such as 2-hydroxyestrone (2-OHE1), is a critical biomarker in various research and clinical settings. The ratio of 2-OHE1 to 16α-OHE1, in particular, has been investigated as a potential indicator of risk for hormone-dependent cancers, such as breast cancer.[2] The genotoxic potential of 16α-OHE1, which can enhance breast cell growth, underscores the importance of its accurate quantification.[1]
For researchers, scientists, and drug development professionals, the precise measurement of 16α-OHE1 in biological matrices like urine and plasma is paramount. However, the inherent challenges of low endogenous concentrations, extensive metabolism and conjugation, and complex sample matrices necessitate robust and reliable sample preparation protocols. This application note provides a comprehensive guide to the principles and methodologies for preparing biological samples for the accurate analysis of 16α-Hydroxyestrone, primarily by gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3]
Foundational Principles of Sample Preparation for 16α-Hydroxyestrone Analysis
The successful analysis of 16α-OHE1 hinges on a multi-step sample preparation workflow designed to isolate the analyte from interfering substances and prepare it for instrumental analysis. The choice of methodology is dictated by the biological matrix, the required sensitivity, and the analytical platform.
The Critical Step of Deconjugation for Urinary Estrogen Metabolites
In urine, estrogen metabolites, including 16α-OHE1, are primarily present as water-soluble glucuronide and sulfate conjugates.[4][5] To enable their extraction into organic solvents and subsequent analysis, these conjugates must be cleaved through a hydrolysis step.
-
Enzymatic Hydrolysis: This is the preferred method due to its mild conditions, which minimize the degradation of the target analyte. A crude enzyme solution from Helix pomatia, containing both β-glucuronidase and arylsulfatase, is highly effective for cleaving both glucuronide and sulfate conjugates.[4][6] The reaction is typically carried out at a physiologically relevant pH (around 5.0-5.2) and temperature (37°C) for an extended period (overnight) to ensure complete hydrolysis.[4][6]
-
Acid Hydrolysis: While historically used, hot acid hydrolysis can lead to the degradation of estrogens and is generally less favored.[4][7][8] The harsh conditions can result in the formation of artifacts and inaccurate quantification.
Extraction and Purification: Isolating 16α-Hydroxyestrone from the Matrix
Following hydrolysis, the now unconjugated 16α-OHE1 must be extracted from the aqueous matrix and purified from interfering compounds. The two primary techniques employed are Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE).[3][9]
-
Solid-Phase Extraction (SPE): SPE is a highly efficient and often preferred method for its ability to provide cleaner extracts, higher analyte concentration, and reduced solvent consumption compared to LLE.[6] For estrogens, reversed-phase sorbents like C18 and polymeric sorbents such as Oasis HLB (Hydrophilic-Lipophilic Balanced) are commonly used.[6] The general workflow involves conditioning the sorbent, loading the sample, washing away interferences, and eluting the analyte of interest.
-
Liquid-Liquid Extraction (LLE): LLE is a classic extraction technique that partitions the analyte between the aqueous sample and an immiscible organic solvent.[9][10] A common solvent system for estrogens is a mixture of ethyl acetate and hexane.[10] While effective, LLE can be more labor-intensive and may result in less clean extracts compared to SPE.
Derivatization: Enhancing Analyte Detectability for GC-MS and LC-MS/MS
Derivatization is a chemical modification of the analyte to improve its analytical properties. For 16α-OHE1, this step is often crucial for both GC-MS and LC-MS/MS analysis.
-
For GC-MS Analysis: Estrogens are not sufficiently volatile for direct GC analysis. Derivatization, typically through silylation, replaces active hydrogen atoms with trimethylsilyl (TMS) groups, increasing volatility and thermal stability.[11][12] Common silylating agents include N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[11][12][13]
-
For LC-MS/MS Analysis: While not always mandatory, derivatization can significantly enhance the ionization efficiency of estrogens in the mass spectrometer, leading to improved sensitivity.[14] Dansyl chloride is a common derivatizing agent for this purpose.[9][14]
Detailed Protocols for 16α-Hydroxyestrone Sample Preparation
The following protocols provide step-by-step methodologies for the preparation of urine and plasma/serum samples for 16α-OHE1 analysis.
Protocol 1: Solid-Phase Extraction (SPE) of 16α-Hydroxyestrone from Urine
This protocol is designed for the robust extraction and purification of 16α-OHE1 from urine samples, suitable for subsequent LC-MS/MS or GC-MS analysis.
Materials:
-
Urine sample
-
0.1 M Sodium acetate buffer (pH 5.0)
-
β-glucuronidase/arylsulfatase from Helix pomatia
-
Oasis HLB SPE cartridges
-
Methanol
-
Deionized water
-
5% Methanol in water
Procedure:
-
Sample Pre-treatment and Enzymatic Hydrolysis: a. To 1 mL of urine, add 500 µL of 0.1 M sodium acetate buffer (pH 5.0).[6] b. Add 20 µL of β-glucuronidase/arylsulfatase solution.[6] c. Incubate the sample at 37°C for 16 hours (overnight) to ensure complete hydrolysis of estrogen conjugates.[6] d. After incubation, centrifuge the sample at 3,000 x g for 10 minutes to pellet any precipitate.[6]
-
SPE Cartridge Conditioning and Equilibration: a. Condition the Oasis HLB cartridge with 1 mL of methanol.[6] b. Equilibrate the cartridge with 1 mL of deionized water.[6]
-
Sample Loading: a. Load the supernatant from the hydrolyzed sample onto the conditioned SPE cartridge.[6]
-
Washing: a. Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.[6]
-
Elution: a. Elute the 16α-OHE1 and other estrogens from the cartridge with 1 mL of methanol.
-
Evaporation and Reconstitution: a. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. b. The dried residue can now be reconstituted in a suitable solvent for LC-MS/MS analysis or proceed to derivatization for GC-MS analysis.
dot
Caption: Solid-Phase Extraction Workflow for 16α-Hydroxyestrone.
Protocol 2: Liquid-Liquid Extraction (LLE) of 16α-Hydroxyestrone from Urine
This protocol details a classic LLE method for the extraction of 16α-OHE1 from hydrolyzed urine.
Materials:
-
Hydrolyzed urine sample (from Protocol 1, step 1)
-
0.1 M Carbonate buffer (pH 9)
-
1 M NaOH
-
Ethyl acetate/hexane mixture (2:3 v/v)
Procedure:
-
pH Adjustment: a. To the hydrolyzed urine sample, add 2 mL of 0.1 M carbonate buffer (pH 9).[10] b. Adjust the pH to >9 by adding a few drops of 1 M NaOH.[10] This basic pH ensures that the phenolic estrogens are in their non-ionized form, facilitating their extraction into the organic solvent.
-
Liquid-Liquid Extraction: a. Add 5 mL of the ethyl acetate/hexane (2:3 v/v) mixture to the sample.[10] b. Vortex the mixture vigorously for 5 minutes.[10] c. Centrifuge at 4000 rpm for 5 minutes to separate the aqueous and organic phases.[10] d. Carefully collect the upper organic phase. e. Repeat the extraction (steps 2a-2d) on the remaining aqueous phase and combine the organic extracts.[10]
-
Evaporation and Reconstitution: a. Evaporate the combined organic phases to dryness under a gentle stream of nitrogen at 40°C.[10] b. The dried residue is now ready for derivatization or reconstitution for analysis.
dot
Caption: Liquid-Liquid Extraction Workflow for 16α-Hydroxyestrone.
Protocol 3: Derivatization of 16α-Hydroxyestrone for GC-MS Analysis
This protocol describes the silylation of the extracted 16α-OHE1 to prepare it for GC-MS analysis.
Materials:
-
Dried extract of 16α-OHE1
-
MSTFA/NH4I/dithioerythritol (1000:2:4 v/w/w) derivatizing solution[10]
Procedure:
-
Reconstitution and Derivatization: a. Reconstitute the dried extract in 50 µL of the MSTFA/NH4I/dithioerythritol derivatizing solution.[10] b. Tightly cap the vial and heat at 70°C for 1 hour to complete the derivatization reaction.[10]
-
GC-MS Analysis: a. After cooling to room temperature, an aliquot (e.g., 2 µL) of the derivatized sample is injected into the GC-MS system.[10]
Data Presentation and Method Validation
The validation of the sample preparation method is crucial to ensure the accuracy and reliability of the results.[15][16][17] Key validation parameters are summarized in the table below.
| Validation Parameter | Description | Typical Acceptance Criteria |
| Recovery | The percentage of the analyte that is successfully extracted from the sample matrix. | 80-120% |
| Matrix Effect | The influence of co-eluting compounds from the matrix on the analyte's ionization.[18][19][20] | Should be minimized and consistent across samples. |
| Precision (Repeatability and Intermediate Precision) | The closeness of agreement between a series of measurements from the same sample. | Coefficient of Variation (CV) < 15% |
| Accuracy | The closeness of the measured value to the true value. | Within 15% of the nominal value. |
| Limit of Detection (LOD) | The lowest concentration of the analyte that can be reliably detected. | Signal-to-noise ratio > 3 |
| Limit of Quantification (LOQ) | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. | Signal-to-noise ratio > 10 |
Troubleshooting Common Issues in 16α-Hydroxyestrone Sample Preparation
| Issue | Potential Cause | Recommended Solution |
| Low Recovery | Incomplete hydrolysis. | Ensure optimal pH, temperature, and incubation time for enzymatic hydrolysis. Use a fresh enzyme preparation. |
| Inefficient extraction. | Optimize the SPE wash and elution solvents or the LLE solvent system. Ensure correct pH for LLE. | |
| High Matrix Effects | Insufficient sample cleanup. | Incorporate additional wash steps in the SPE protocol. Consider using a more selective SPE sorbent. For LLE, a back-extraction step may be necessary. |
| Poor Derivatization Efficiency | Presence of moisture in the extract. | Ensure the extract is completely dry before adding the derivatizing agent. |
| Inactive derivatizing agent. | Use a fresh vial of the derivatizing agent. | |
| Analyte Degradation | Harsh hydrolysis conditions. | Use enzymatic hydrolysis instead of acid hydrolysis. |
| Exposure to light or high temperatures. | Protect samples from light and avoid excessive heat during evaporation. |
Conclusion: Ensuring High-Quality Data Through Meticulous Sample Preparation
The accurate quantification of 16α-Hydroxyestrone is fundamental to advancing our understanding of its role in health and disease. The choice of sample preparation methodology, whether based on Solid-Phase Extraction or Liquid-Liquid Extraction, must be carefully considered and validated to ensure the generation of reliable and reproducible data. By understanding the principles behind each step, from deconjugation to derivatization, and by implementing robust quality control measures, researchers can mitigate common challenges such as low recovery and matrix effects. The protocols and guidelines presented in this application note provide a solid foundation for developing and implementing effective sample preparation strategies for 16α-Hydroxyestrone analysis, ultimately contributing to the integrity and impact of scientific research and drug development.
References
-
Alladio, E., et al. (2020). Optimization and validation of a GC-MS quantitative method for the determination of an extended estrogenic profile in human urine. IRIS-AperTO. Retrieved from [Link]
-
Affinisep. (n.d.). AFFINIMIP® SPE Estrogens. Retrieved from [Link]
-
VUMC Analytical Services Core. (n.d.). Sample Prep & Processing. Retrieved from [Link]
-
Phenomenex. (n.d.). The Complete Guide to Solid Phase Extraction (SPE). Retrieved from [Link]
- Sista, R., et al. (2012). Method of hormone extraction using digital microfluidics. U.S. Patent No. 8,202,736 B2. Washington, DC: U.S. Patent and Trademark Office.
-
Rupa Health. (n.d.). 16-Hydroxyestrone. Retrieved from [Link]
-
Mair, K. M., et al. (2016). Current strategies for quantification of estrogens in clinical research. Steroids, 115, 1-11. Retrieved from [Link]
-
Stanczyk, F. Z., et al. (2020). Data on the optimisation of a solid phase extraction method for fractionating estrogen metabolites from small urine volumes. Data in Brief, 29, 105188. Retrieved from [Link]
-
Deceuninck, Y., et al. (2022). Development of an HPLC-FLD Method for Estradiol and Metabolites: Application of Solid-Phase Microextraction. Molecules, 27(19), 6296. Retrieved from [Link]
-
Hobkirk, R., & Nilsen, M. (1962). HYDROLYSIS OF CONJUGATED ESTROGEN FRACTIONS IN HUMAN PREGNANCY URINE. Canadian Journal of Biochemistry and Physiology, 40(5), 535-543. Retrieved from [Link]
-
Noppe, H., et al. (2005). Development and validation of an analytical method for detection of estrogens in water. Analytica Chimica Acta, 552(1-2), 101-110. Retrieved from [Link]
-
Mair, K. M., et al. (2016). Derivatization enhances analysis of estrogens and their bioactive metabolites in human plasma by liquid chromatography tandem mass spectrometry. Journal of Chromatography B, 1031, 181-188. Retrieved from [Link]
-
Xu, X., et al. (2007). A Liquid Chromatography-Mass Spectrometry Method for the Simultaneous Measurement of Fifteen Urinary Estrogens and Estrogen Metabolites: Assay Reproducibility and Inter-individual Variability. Cancer Epidemiology, Biomarkers & Prevention, 16(12), 2733-2741. Retrieved from [Link]
-
Bradlow, H. L., et al. (1996). Effects of pesticides on the ratio of 16 alpha/2-hydroxyestrone: a biologic marker of breast cancer risk. Environmental Health Perspectives, 104 Suppl 1, 147-150. Retrieved from [Link]
-
Diczfalusy, E., & v. Münstermann, A. M. (1959). The hydrolysis of oestrogen conjugates. Acta Endocrinologica, 32(2), 195-208. Retrieved from [Link]
-
Noppe, H., et al. (2008). Development and validation of an analytical method for the detection of estrogens in water. Journal of Chromatography A, 1184(1), 151-161. Retrieved from [Link]
-
Shareef, A., et al. (2004). Derivatization Procedures for Detection of Estrogenic Chemicals by Gas Chromatography/Mass Spectrometry. Journal of AOAC International, 87(3), 705-712. Retrieved from [Link]
-
Xu, X., et al. (2008). A Liquid Chromatography-Mass Spectrometry Method for the Simultaneous Measurement of 15 Urinary Estrogens and Estrogen Metabolites: Assay Reproducibility and Interindividual Variability. Cancer Epidemiology, Biomarkers & Prevention, 17(8), 2029-2035. Retrieved from [Link]
-
McCann, S. E., et al. (2009). Changes in 2-Hydroxyestrone and 16α-Hydroxyestrone Metabolism with Flaxseed Consumption: Modification by COMT and CYP1B1 Genotype. Cancer Epidemiology, Biomarkers & Prevention, 18(2), 475-482. Retrieved from [Link]
-
Batavia Biosciences. (n.d.). How Important Is The Matrix Effect in Analyzing Bioprocess Samples?. Retrieved from [Link]
-
Falk, R. T., et al. (2019). Urinary Analysis of 16 Estrogens and Estrogen Mmetabolites (EMs) by LC-MS/MS (P13-013-19). Current Developments in Nutrition, 3(Supplement_1). Retrieved from [Link]
-
Biotage. (2016). Extraction of Estrone and Estradiol Human Serum SLE+. Retrieved from [Link]
-
Brown, J. B. (1955). A chemical method for the determination of oestriol, oestrone and oestradiol in human urine. Biochemical Journal, 60(2), 185-193. Retrieved from [Link]
-
Van De Wiele, T., et al. (2005). CHAPTER II.1. Development and validation of an analytical method for the detection of estrogens in water. In Endocrine disrupters in the environment: occurrence, analysis and effects (pp. 24-41). Ghent University. Retrieved from [Link]
-
O'Reilly, J., et al. (2023). Development of a gas chromatography mass spectrometry method for urinary oestrogen profiling in pre- and postmenopausal women. Endocrine Abstracts, 90, EP92. Retrieved from [Link]
-
Ternes, T. A., et al. (2002). Determination of Estrogens in Sludge and Sediments by Liquid Extraction and GC/MS/MS. Analytical Chemistry, 74(14), 3498-3504. Retrieved from [Link]
-
Rundle, A. G., et al. (2018). LC-HRMS of derivatized urinary estrogens and estrogen metabolites in postmenopausal women. Journal of Steroid Biochemistry and Molecular Biology, 183, 153-162. Retrieved from [Link]
-
Annesley, T. M. (2003). Matrix Effects: The Achilles Heel of Quantitative High-Performance Liquid Chromatography-Electrospray-Tandem Mass Spectrometry. Clinical Chemistry, 49(7), 1041-1044. Retrieved from [Link]
-
Eliassen, A. H., et al. (2008). Association of estrogen measurements in serum and urine of premenopausal women. Cancer Epidemiology, Biomarkers & Prevention, 17(1), 126-132. Retrieved from [Link]
-
Patel, P. N., et al. (2016). Method Development and Validation of Stability Indicating RP-HPLC Method for the Simultaneous Estimation of Estradiol, Estrone, Estriol and Progesterone in Bulk and Pharmaceutical Dosage Form. Journal of Analytical & Bioanalytical Techniques, 7(5). Retrieved from [Link]
-
Gurev, A., et al. (2020). GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods. Molecules, 25(24), 5898. Retrieved from [Link]
-
Telang, N. T., et al. (1997). Induction of 16alpha-/2-hydroxyestrone metabolite ratios in MCF-7 cells by pesticides, carcinogens, and antiestrogens does not predict mammary carcinogens. Environmental Health Perspectives, 105(Suppl 3), 639-643. Retrieved from [Link]
-
Rupa Health. (n.d.). Estrogen Metabolites in Urine: Key Indicators of Hormone Metabolism. Retrieved from [Link]
-
Falk, R. T., et al. (2008). Comparison of liquid chromatography-tandem mass spectrometry, RIA, and ELISA methods for measurement of urinary estrogens. Cancer Epidemiology, Biomarkers & Prevention, 17(12), 3411-3418. Retrieved from [Link]
-
Mallet, C. R., et al. (2004). Matrix effects in liquid chromatography/mass spectrometry. LCGC North America, 22(8), 734-747. Retrieved from [Link]
Sources
- 1. Effects of pesticides on the ratio of 16 alpha/2-hydroxyestrone: a biologic marker of breast cancer risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. LC-HRMS of derivatized urinary estrogens and estrogen metabolites in postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Association of estrogen measurements in serum and urine of premenopausal women - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. academic.oup.com [academic.oup.com]
- 8. joe.bioscientifica.com [joe.bioscientifica.com]
- 9. mdpi.com [mdpi.com]
- 10. iris.unito.it [iris.unito.it]
- 11. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 12. GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Derivatization enhances analysis of estrogens and their bioactive metabolites in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. vliz.be [vliz.be]
- 17. longdom.org [longdom.org]
- 18. bataviabiosciences.com [bataviabiosciences.com]
- 19. researchgate.net [researchgate.net]
- 20. chromatographyonline.com [chromatographyonline.com]
Application Notes and Protocols for the Quantification of 16alpha-Hydroxyestrone (16α-OHE1) Using Commercial ELISA Kits
Introduction: The Significance of 16α-Hydroxyestrone in Research and Drug Development
16alpha-Hydroxyestrone (16α-OHE1) is a critical downstream metabolite of estrone, formed via the 16α-hydroxylation pathway.[1] Unlike other estrogen metabolites, 16α-OHE1 is a potent estrogen agonist that has been shown to bind covalently to the estrogen receptor, leading to persistent estrogenic activity.[2][3] This prolonged signaling can promote cellular proliferation.[3]
Consequently, the quantification of 16α-OHE1 has profound implications in several research and clinical fields:
-
Oncology: Elevated levels of 16α-OHE1, and particularly the ratio of 2-Hydroxyestrone (a less potent metabolite) to 16α-OHE1, have been investigated as a potential biomarker for increased risk of hormone-dependent cancers, such as breast cancer.[4][5] A metabolic pathway favoring 16α-hydroxylation over 2-hydroxylation may be associated with a higher risk of breast cancer in premenopausal women.[5]
-
Drug Development: For therapies targeting estrogen metabolism or signaling, accurate measurement of 16α-OHE1 is crucial for assessing drug efficacy and understanding the modulation of estrogenic pathways.
-
Autoimmune Disease Research: Altered estrogen metabolism leading to increased 16-hydroxylation has been implicated in the pathophysiology of diseases like Systemic Lupus Erythematosus (SLE).[4]
These application notes provide a comprehensive guide to using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits for the reliable quantification of 16α-OHE1 in various biological samples.
Estrogen Metabolism: The 2-Hydroxylation vs. 16α-Hydroxylation Pathways
The metabolic fate of estrone is a critical determinant of its biological activity. The two primary, mutually exclusive pathways are hydroxylation at the C2 position, catalyzed by enzymes like CYP1A1, and hydroxylation at the C16α position, catalyzed by enzymes such as CYP3A4 and CYP3A5.[3][6] The balance between these pathways dictates the estrogenic load within tissues.
Principle of the Assay: Competitive ELISA
Due to the small molecular size of 16α-OHE1, the most common immunoassay format is the competitive ELISA . This technique operates on the principle of competition between the 16α-OHE1 in the sample and a fixed amount of enzyme-labeled 16α-OHE1 (conjugate) for a limited number of binding sites on a specific antibody coated onto the microplate wells.
The key takeaway is an inverse relationship between the concentration of 16α-OHE1 in the sample and the final colorimetric signal.
-
High Sample Concentration: More of the antibody binding sites are occupied by the unlabeled 16α-OHE1 from the sample, leaving fewer sites for the enzyme-labeled conjugate to bind. This results in a low signal .
-
Low Sample Concentration: Fewer antibody binding sites are occupied by the sample's 16α-OHE1, allowing more of the enzyme-labeled conjugate to bind. This results in a high signal .
Critical Considerations for Steroid Hormone Immunoassays
Quantifying steroid hormones via immunoassay presents unique challenges that researchers must be aware of to ensure data integrity.
Specificity and Cross-Reactivity
This is arguably the most critical performance parameter for any steroid ELISA. Due to the high structural similarity among steroid hormones and their metabolites, the antibody used in the kit may bind to molecules other than 16α-OHE1. This is known as cross-reactivity and can lead to erroneously high measurements.
Causality: The antibody's binding pocket recognizes a specific three-dimensional shape (epitope). Minor modifications to the steroid backbone, such as the position of a hydroxyl group, may not be sufficient to prevent binding entirely.
Self-Validation: Always consult the manufacturer's data sheet for a detailed cross-reactivity table. The cross-reactivity should be tested against a panel of structurally related steroids (e.g., Estrone, Estradiol, Estriol, 2-Hydroxyestrone). Clinically significant cross-reactivity can occur with structurally similar drugs or endogenous compounds that accumulate in certain disease states.[7][8]
Table 1: Example Cross-Reactivity Data for a 16α-OHE1 ELISA Kit (Note: This is a representative table. Always refer to the specific kit manual for actual data.)
| Compound | % Cross-Reactivity |
| 16α-Hydroxyestrone | 100% |
| Estrone (E1) | < 1.0% |
| Estriol (E3) | < 2.5% |
| 17β-Estradiol (E2) | < 0.5% |
| 2-Hydroxyestrone | < 0.1% |
| Testosterone | Not Detected |
| Progesterone | Not Detected |
Assay Validation
While commercial kits undergo validation by the manufacturer, it is best practice to perform in-house validation, especially when using a new matrix or a kit for the first time. The gold standard for steroid hormone quantification is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), which offers superior specificity and accuracy.[9] If possible, comparing a subset of samples by both ELISA and LC-MS/MS is the ultimate validation.
Sample Matrix and Preparation
16α-OHE1 can be measured in various biological fluids.[10][11] The choice of matrix depends on the research question.
-
Urine: Often preferred as it provides a non-invasive way to assess an integrated measure of hormone production over time.[1]
-
Serum/Plasma: Provides a "snapshot" of the circulating hormone levels at a specific time point.
-
Tissue Homogenates/Cell Lysates: For investigating localized hormone metabolism.
Protocol Insight: Proper sample collection and preparation are paramount. For serum, allow blood to clot completely before centrifugation to prevent fibrin contamination.[12] For all samples, avoid repeated freeze-thaw cycles, which can degrade the analyte.[12]
Comparison of Representative Commercial 16α-OHE1 ELISA Kits
Several vendors offer ELISA kits for 16α-OHE1. Below is a comparison based on publicly available data. Researchers should always verify the most current specifications with the manufacturer before purchase.
Table 2: Comparison of Key Performance Characteristics
| Parameter | MyBioSource (MBS164543) | Sunlong Biotech (SL0013Hu) |
| Assay Type | Competitive ELISA | Competitive ELISA |
| Sample Types | Body fluids, tissue homogenates, secretions[11] | Serum, plasma, urine, cell samples, tissue samples[12] |
| Sensitivity | 0.24 ng/L[11] | 5 ng/L[12] |
| Assay Range | Varies (consult manual) | 35 ng/L - 1200 ng/L[12] |
| Intra-Assay CV | < 8%[11] | Not specified |
| Inter-Assay CV | < 10%[11] | Not specified |
Detailed Experimental Protocol (Representative Competitive ELISA)
This protocol is a representative synthesis based on common competitive ELISA procedures. ALWAYS prioritize the specific instructions provided in your kit's manual.
Materials and Reagent Preparation
-
Reagent Equilibration: Bring all reagents and samples to room temperature (20-25°C) for at least 30 minutes before use. This ensures consistent reaction kinetics.
-
Wash Buffer (1X): If provided as a concentrate (e.g., 20X), dilute with deionized or distilled water to the final working volume. For example, to make 1 L of 1X Wash Buffer from a 20X concentrate, add 50 mL of the concentrate to 950 mL of water.
-
Standard Curve Preparation:
-
The kit will provide a high-concentration stock standard. Prepare a serial dilution according to the manual's instructions to create a series of calibrators.
-
Causality: The standard curve is the cornerstone of the assay. Its accuracy directly determines the accuracy of your sample measurements. Use calibrated pipettes and fresh tips for each dilution to minimize error.
-
Example Dilution Series:
-
Label tubes S1 through S6 (plus a zero standard, S0).
-
Add diluent buffer to each tube as specified.
-
Perform a serial transfer of the stock standard, vortexing briefly between each transfer.
-
S0 will be the diluent buffer alone (0 pg/mL standard).
-
-
Assay Procedure
-
Well Setup: Determine the number of wells required for standards, controls, and samples. It is mandatory to run all points in duplicate or triplicate to assess precision.
-
Competition Step:
-
Add 50 µL of each Standard, Control, and Sample to the appropriate wells.
-
Immediately add 50 µL of the HRP-conjugated 16α-OHE1 to each well (except for a substrate blank, if used).
-
Expert Tip: The timing of this step is critical. The competitive reaction begins immediately. Use a multichannel pipette for consistency and add reagents in the same order across the plate.
-
-
Incubation:
-
Cover the plate with a plate sealer and incubate for 1-2 hours at 37°C (or as specified by the manufacturer).
-
Causality: Incubation allows the competitive binding between the sample/standard 16α-OHE1 and the HRP-conjugate to reach equilibrium. The elevated temperature can accelerate this process.
-
-
Washing:
-
Aspirate the contents of each well.
-
Wash each well 4-5 times with 300 µL of 1X Wash Buffer per well.
-
After the final wash, invert the plate and tap it firmly on a clean paper towel to remove any residual wash buffer.
-
Causality: This step is crucial for removing unbound reagents. Inadequate washing is a primary cause of high background signal. An automated plate washer is recommended for optimal consistency.
-
-
Substrate Addition and Development:
-
Add 100 µL of TMB Substrate solution to each well.
-
Incubate the plate in the dark at room temperature for 15-30 minutes.
-
Causality: The Horseradish Peroxidase (HRP) enzyme on the bound conjugate catalyzes the conversion of the colorless TMB substrate into a blue product. The reaction is time-sensitive and should be protected from light to prevent substrate degradation.
-
-
Stopping the Reaction:
-
Add 50 µL of Stop Solution (typically a strong acid like 1M HCl) to each well. The color will change from blue to yellow.
-
Causality: The acid denatures the HRP enzyme, instantly stopping the color development and stabilizing the signal for reading.
-
-
Absorbance Reading:
-
Read the optical density (OD) of each well at 450 nm within 10 minutes of adding the Stop Solution. A reference wavelength of 570 nm or 620 nm can be used to correct for optical imperfections in the plate.
-
Data Analysis and Interpretation
-
Calculate Mean Absorbance: Average the duplicate or triplicate OD readings for each standard, control, and sample.
-
Generate the Standard Curve:
-
Plot the mean absorbance (Y-axis) against the known concentration of the standards (X-axis).
-
Use a four-parameter logistic (4-PL) curve-fitting algorithm, which typically provides the best fit for competitive immunoassay data. The resulting curve will be sigmoidal and show a negative slope.
-
-
Determine Sample Concentrations:
-
Interpolate the mean absorbance values of your unknown samples onto the standard curve to determine their corresponding 16α-OHE1 concentrations.
-
Multiply the interpolated concentration by any dilution factor used during sample preparation to obtain the final concentration in the original sample.
-
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High Background / Low Signal (Low OD for Zero Standard) | 1. Inadequate washing. 2. Reagents not at room temperature. 3. Contaminated reagents or buffer. | 1. Ensure thorough aspiration and washing steps. Use an automated plate washer if possible. 2. Allow all reagents to equilibrate to room temperature for at least 30 mins. 3. Prepare fresh buffers. Do not mix reagents from different kits or lots. |
| Weak or No Signal (High OD for Zero Standard) | 1. Reagents expired or improperly stored. 2. Omission of a critical reagent (e.g., HRP-conjugate). 3. Incubation times too short. | 1. Verify expiration dates and storage conditions of all kit components. 2. Carefully review the protocol to ensure all steps were performed in the correct order. 3. Adhere strictly to the incubation times specified in the manual. |
| Poor Reproducibility (High %CV between replicates) | 1. Inaccurate pipetting. 2. Plate not washed uniformly. 3. Temperature gradients across the plate during incubation. | 1. Use calibrated pipettes with fresh tips for each addition. Ensure proper mixing of reagents before aliquoting. 2. Ensure all wells are filled and aspirated completely during washes. 3. Ensure the plate is incubated in a stable temperature environment. Avoid stacking plates. |
| Standard Curve is Flat | 1. Incorrect standard dilution. 2. Standard degraded. 3. Incorrect plate reader settings. | 1. Carefully re-prepare the standard serial dilutions. 2. Use a fresh vial of standard and store aliquots at -80°C to avoid freeze-thaw cycles. 3. Confirm the plate reader is set to the correct wavelength (450 nm). |
References
-
Taylor & Francis Online. (n.d.). 16α-Hydroxyestrone – Knowledge and References. Retrieved from [Link]
-
DUTCH Test. (2025, October 7). Optimizing Estrogen & its Metabolism for Breast Health. Retrieved from [Link]
-
Fuhrman, B. J., et al. (2008). A pilot study of urinary estrogen metabolites (16alpha-OHE1 and 2-OHE1) in postmenopausal women with and without breast cancer. PMC - NIH. Retrieved from [Link]
-
Sunlong Biotech Co., Ltd. (n.d.). Human 16-αHydroxyestrogen 1, 16-α OHE-1 ELISA Kit. Retrieved from [Link]
-
Oh, Y. K., & Lee, D. A. (2014). Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction. BMC Clinical Pathology, 14(1), 25. Retrieved from [Link]
-
Muti, P., et al. (2000). Estrogen metabolism and risk of breast cancer: a prospective study of the 2:16alpha-hydroxyestrone ratio in premenopausal and postmenopausal women. Epidemiology, 11(6), 635-640. Retrieved from [Link]
-
ResearchGate. (2025, August 6). (PDF) Cross-reactivity of steroid hormone immunoassays: Clinical significance and two-dimensional molecular similarity prediction. Retrieved from [Link]
-
Wikipedia. (n.d.). Hydroxylation of estradiol. Retrieved from [Link]
-
Boster Biological Technology. (n.d.). ELISA Handbook. Retrieved from [Link]
-
Demers, L. M., et al. (2004). Changes in 2-Hydroxyestrone and 16α-Hydroxyestrone Metabolism with Flaxseed Consumption: Modification by COMT and CYP1B1 Genotype. Cancer Epidemiology, Biomarkers & Prevention, 13(5), 784-790. Retrieved from [Link]
-
Sunlong Biotech Co., Ltd. (n.d.). Human OVX-1 elisa kit manual. Retrieved from [Link]
-
Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Retrieved from [Link]
-
QIAGEN. (n.d.). Sample & Assay Technologies Multi-Analyte ELISArray Handbook. Retrieved from [Link]
-
Brasil Apoio. (n.d.). VALIDATION OF AN LC/MS/MS METHOD TO QUANTIFY MULTIPLE STEROID HORMONES IN HUMAN SERUM. Retrieved from [Link]
-
ResearchGate. (2018, February 12). ELISA kit (cortisol test of human saliva) cross-reacts with (endogenous) steroid hormones, any professional advice on how NOT to spoil test results?. Retrieved from [Link]
-
Ilham, F., et al. (2020). The validation of a commercial enzyme-linked immunosorbent assay and the effect of freeze-thaw cycles of serum on the stability of cortisol and testosterone concentrations in Aceh cattle. Veterinary World, 13(10), 2269–2276. Retrieved from [Link]
-
SeraCare. (n.d.). Technical Guide for ELISA - Protocols. Retrieved from [Link]
-
Sunlong Medical. (n.d.). Human Interferon Gamma (IFN-γ) ELISA Kit Manual. Retrieved from [Link]
-
Sunlong Biotech Co., Ltd. (n.d.). Human Elisa Kit. Retrieved from [Link]
Sources
- 1. A pilot study of urinary estrogen metabolites (16alpha-OHE1 and 2-OHE1) in postmenopausal women with and without breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dutchtest.com [dutchtest.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Estrogen metabolism and risk of breast cancer: a prospective study of the 2:16alpha-hydroxyestrone ratio in premenopausal and postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hydroxylation of estradiol - Wikipedia [en.wikipedia.org]
- 7. Cross-reactivity of steroid hormone immunoassays: clinical significance and two-dimensional molecular similarity prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. sunlongbiotech.com [sunlongbiotech.com]
- 10. mybiosource.com [mybiosource.com]
- 11. mybiosource.com [mybiosource.com]
- 12. m.sunlongbiotech.com [m.sunlongbiotech.com]
Application Note: Robust and High-Sensitivity GC-MS Analysis of 16α-Hydroxyestrone Following a Two-Step Derivatization Protocol
Abstract
This application note provides a comprehensive guide for the derivatization of 16α-hydroxyestrone (16α-OHE1), a critical estrogen metabolite, for sensitive and reliable analysis by gas chromatography-mass spectrometry (GC-MS). Due to its polar nature and thermal lability, direct GC-MS analysis of 16α-OHE1 is challenging. This document details a robust two-step derivatization protocol involving methoximation followed by silylation. The rationale behind each step is explained from a chemical and analytical perspective, ensuring a thorough understanding of the methodology. A detailed, step-by-step protocol, a summary of reaction conditions, and recommended GC-MS parameters are provided to facilitate successful implementation in research and drug development settings.
Introduction: The Analytical Challenge of 16α-Hydroxyestrone
16α-Hydroxyestrone is a significant metabolite of estrone and estradiol, playing a crucial role in various physiological and pathological processes.[1][2] Its relative abundance compared to other estrogen metabolites, such as 2-hydroxyestrone, is considered a potential biomarker for assessing the risk of hormone-dependent cancers.[2][3] Accurate and precise quantification of 16α-OHE1 in biological matrices is therefore of paramount importance in clinical research and drug development.
Gas chromatography-mass spectrometry (GC-MS) offers high chromatographic resolution and sensitive detection, making it a powerful tool for steroid analysis.[4][5] However, the inherent properties of 16α-OHE1, specifically its multiple polar functional groups (a phenolic hydroxyl, a secondary hydroxyl, and a ketone group), render it non-volatile and prone to thermal degradation at the high temperatures required for GC analysis.[6] Derivatization is an essential sample preparation step to overcome these limitations.[1][6] This process chemically modifies the analyte to increase its volatility and thermal stability, thereby improving its chromatographic behavior and detection sensitivity.[7]
This application note focuses on a validated two-step derivatization strategy that has proven effective for the analysis of 16α-OHE1 and other estrogens containing ketone functionalities.
The Rationale for a Two-Step Derivatization Approach
A single-step derivatization, such as silylation alone, can be insufficient for molecules like 16α-OHE1. The presence of a ketone group can lead to enolization and the formation of multiple derivatives, complicating chromatographic separation and compromising quantitative accuracy.[8][9] To address this, a two-step approach is employed:
Step 1: Methoximation of the Ketone Group
The first step involves the reaction of the ketone group on the D-ring of 16α-OHE1 with a methoximating agent, typically methoxyamine hydrochloride (MeOx).[9][10] This reaction converts the carbonyl group into a methoxime derivative.
-
Causality: The formation of the methoxime "locks" the ketone group in a stable form, preventing tautomerization (enol formation) during the subsequent high-temperature silylation step and GC analysis.[10] This ensures the formation of a single, stable derivative for the ketone functionality, leading to sharp and symmetrical chromatographic peaks.[9]
Step 2: Silylation of the Hydroxyl Groups
Following methoximation, the hydroxyl groups (both the phenolic hydroxyl on the A-ring and the secondary hydroxyl on the D-ring) are converted to their trimethylsilyl (TMS) ethers. This is achieved using a potent silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[8][11]
-
Causality: The replacement of the active hydrogens in the hydroxyl groups with non-polar TMS groups drastically reduces the polarity of the molecule and eliminates intermolecular hydrogen bonding.[7] This significantly increases the volatility of the 16α-OHE1 derivative, allowing it to be readily vaporized and transported through the GC column. The TMS ethers are also more thermally stable than the original hydroxyl groups, preventing degradation in the hot injector and column.[6]
The combination of these two steps results in a stable, volatile, and less polar derivative of 16α-OHE1 that is ideally suited for GC-MS analysis.
Derivatization Workflow and Key Parameters
The following diagram illustrates the sequential two-step derivatization workflow for 16α-OHE1.
Caption: Two-Step Derivatization Workflow for 16α-Hydroxyestrone.
Table 1: Summary of Recommended Derivatization Conditions
| Parameter | Step 1: Methoximation | Step 2: Silylation | Rationale |
| Reagent | Methoxyamine hydrochloride (MeOx) in pyridine | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) + 1% Trimethylchlorosilane (TMCS) | MeOx specifically targets the ketone group. BSTFA is a powerful silylating agent for hydroxyl groups, and TMCS acts as a catalyst to drive the reaction to completion, especially for sterically hindered hydroxyls.[7][12] |
| Reaction Temperature | 60 - 80 °C | 70 - 90 °C | Elevated temperatures are required to ensure complete and timely reaction for both steps. The chosen temperatures are a balance between reaction kinetics and potential analyte degradation. |
| Reaction Time | 30 - 60 minutes | 30 - 60 minutes | Sufficient time must be allowed for the reactions to go to completion. Reaction times may need optimization based on the specific sample matrix and analyte concentration.[4] |
| Solvent/Catalyst | Pyridine | Pyridine (if needed, often carried over from Step 1) | Pyridine serves as a solvent and also acts as a catalyst by scavenging the HCl byproduct of the methoximation reaction. |
Detailed Experimental Protocol
Materials:
-
16α-Hydroxyestrone standard
-
Methoxyamine hydrochloride (MeOx)
-
Pyridine (anhydrous)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Ethyl acetate (or other suitable solvent)
-
Nitrogen gas for evaporation
-
Heating block or oven
-
GC vials with inserts
Procedure:
-
Sample Preparation:
-
Aliquot the sample extract containing 16α-OHE1 into a clean GC vial.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at room temperature or slightly elevated temperature (e.g., 40°C). It is critical to ensure the sample is completely dry as moisture will quench the silylation reagent.
-
-
Step 1: Methoximation
-
To the dried sample residue, add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine.
-
Cap the vial tightly and vortex briefly to ensure the residue is fully dissolved.
-
Incubate the vial in a heating block or oven at 60°C for 60 minutes.
-
After incubation, allow the vial to cool to room temperature.
-
-
Step 2: Silylation
-
To the cooled vial containing the methoximated sample, add 50 µL of BSTFA + 1% TMCS.
-
Cap the vial tightly and vortex for 10-15 seconds.
-
Incubate the vial at 70°C for 30 minutes.
-
After incubation, allow the vial to cool to room temperature before analysis.
-
-
GC-MS Analysis:
-
Inject an appropriate volume (e.g., 1-2 µL) of the derivatized sample into the GC-MS system.
-
Recommended GC-MS Parameters
The following are suggested starting parameters for the GC-MS analysis of derivatized 16α-OHE1. These may require optimization for your specific instrument and column.
Table 2: Suggested GC-MS Conditions
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B or equivalent |
| Mass Spectrometer | Agilent 5977B or equivalent |
| GC Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent |
| Injection Mode | Splitless |
| Injector Temp | 280 °C |
| Carrier Gas | Helium, constant flow at 1.0 mL/min |
| Oven Program | Initial temp: 150°C, hold for 1 minRamp 1: 20°C/min to 250°CRamp 2: 5°C/min to 300°C, hold for 5 min |
| MS Source Temp | 230 °C |
| MS Quad Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) for quantitative analysis or Full Scan (50-650 amu) for qualitative analysis. Key ions for the di-TMS, methoxime derivative of 16α-OHE1 should be determined empirically. |
Expected Results and Quality Control
A successful derivatization will yield a single, sharp, and symmetrical chromatographic peak for 16α-OHE1. The mass spectrum of this peak should be consistent with the di-trimethylsilyl, methoxime derivative. The use of an internal standard (e.g., a deuterated analog of 16α-OHE1) carried through the entire sample preparation and derivatization process is highly recommended for accurate quantification and to control for variations in derivatization efficiency and injection volume.
Conclusion
The two-step derivatization protocol involving methoximation followed by silylation is a robust and reliable method for the GC-MS analysis of 16α-hydroxyestrone. By understanding the chemical principles behind each step, researchers can effectively overcome the analytical challenges associated with this important estrogen metabolite. This detailed application note provides the necessary information and a validated protocol to enable the sensitive and accurate quantification of 16α-OHE1 in various research and development applications.
References
-
Formation of multiple trimethylsilyl derivatives in the derivatization of 17alpha-ethinylestradiol with BSTFA or MSTFA followed by gas chromatography-mass spectrometry determination. PubMed. Available at: [Link]
-
A novel GC-MS method in urinary estrogen analysis from postmenopausal women with osteoporosis. PMC. Available at: [Link]
-
GC-MS/MS Determination of Steroid Hormones in Urine Using Solid-Phase Derivatization as an Alternative to Conventional Methods. MDPI. Available at: [Link]
-
Optimization and validation of a GC-MS quantitative method for the determination of an extended estrogenic profile in human urine. IRIS-AperTO - UniTo. Available at: [Link]
-
Derivatization procedures for the detection of estrogenic chemicals by gas chromatography/mass spectrometry. PubMed. Available at: [Link]
-
Estrogen Metabolite Ratio: Is the 2-hydroxyestrone to 16α-hydroxyestrone Ratio Predictive for Breast Cancer? PubMed. Available at: [Link]
-
Urinary 2-hydroxyestrone/16alpha-hydroxyestrone Ratio and Family History of Breast Cancer in Premenopausal Women. PubMed. Available at: [Link]
-
Derivatization-Enhanced Analysis of Glucocorticoids for Structural Characterization by Gas Chromatography-Orbitrap High-Resolution Mass Spectrometry. MDPI. Available at: [Link]
-
Metabolite Profiling by Automated Methoximation and Silylation. ResearchGate. Available at: [Link]
-
Derivatization steps prior to GC–MS analysis: a Silylation reactions... ResearchGate. Available at: [Link]
-
Development of a gas chromatography mass spectrometry method for urinary oestrogen profiling in pre- and postmenopausal women. Endocrine Abstracts. Available at: [Link]
-
Derivatization Procedures for Detection of Estrogenic Chemicals by Gas Chromatography/Mass Spectrometry. ResearchGate. Available at: [Link]
-
Derivatization enhances analysis of estrogens and their bioactive metabolites in human plasma by liquid chromatography tandem mass spectrometry. ResearchGate. Available at: [Link]
-
Determination of Estrone and Estradiol using GC-MS/MS in Negative Chemical Ionization Mode (NCI). SCISPEC. Available at: [Link]
-
Measurement of Estradiol in Human Serum by LC-MS/MS Using a Novel Estrogen-Specific Derivatization Reagent. ACS Publications. Available at: [Link]
-
Determination of estrogens and progestogens by mass spectrometric techniques (GC/MS, LC/MS and LC/MS/MS). ResearchGate. Available at: [Link]
-
Liquid chromatography-mass spectrometry of pre-ionized Girard P derivatives for quantifying estrone and its metabolites in serum from postmenopausal women. PMC. Available at: [Link]
-
(PDF) Liquid chromatography/mass spectrometry of pre-ionized Girard P derivatives for quantifying estrone and its metabolites in serum from postmenopausal women. ResearchGate. Available at: [Link]
-
Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis. ResearchGate. Available at: [Link]
-
Analysis of urinary estrogens, their oxidized metabolites and other endogenous steroids by benchtop orbitrap LCMS versus traditional quadrupole GCMS. PMC. Available at: [Link]
-
Analytical Challenges and Recent Advances in the Determination of Estrogens in Water Environments. ResearchGate. Available at: [Link]
-
Derivatization of metabolites for GC-MS via methoximation+silylation. JoVE. Available at: [Link]
-
Changes in 2-Hydroxyestrone and 16α-Hydroxyestrone Metabolism with Flaxseed Consumption: Modification by COMT and CYP1B1 Genotype. PMC. Available at: [Link]
Sources
- 1. A novel GC-MS method in urinary estrogen analysis from postmenopausal women with osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Estrogen metabolite ratio: Is the 2-hydroxyestrone to 16α-hydroxyestrone ratio predictive for breast cancer? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Urinary 2-hydroxyestrone/16alpha-hydroxyestrone ratio and family history of breast cancer in premenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iris.unito.it [iris.unito.it]
- 5. endocrine-abstracts.org [endocrine-abstracts.org]
- 6. mdpi.com [mdpi.com]
- 7. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
- 8. Formation of multiple trimethylsilyl derivatives in the derivatization of 17alpha-ethinylestradiol with BSTFA or MSTFA followed by gas chromatography-mass spectrometry determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. thebumblingbiochemist.com [thebumblingbiochemist.com]
- 11. researchgate.net [researchgate.net]
- 12. Derivatization procedures for the detection of estrogenic chemicals by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
solid-phase extraction of 16alpha-Hydroxyestrone
An In-Depth Guide to the Solid-Phase Extraction of 16α-Hydroxyestrone from Biological Matrices
Authored by a Senior Application Scientist
This document provides a comprehensive technical guide and detailed protocol for the solid-phase extraction (SPE) of 16α-Hydroxyestrone (16α-OHE1), a significant estrogen metabolite, from complex biological matrices such as urine and serum. This guide is intended for researchers, scientists, and drug development professionals who require a robust, reliable method for the isolation and purification of this analyte prior to downstream analysis by techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) or gas chromatography-mass spectrometry (GC-MS).
Introduction: The Significance of 16α-Hydroxyestrone
16α-Hydroxyestrone is an endogenous estrogen and a major metabolite of estrone, formed via the 16-hydroxylation pathway primarily in the liver by cytochrome P450 enzymes (CYP3A4 and CYP3A5).[1][2] Unlike other metabolites, 16α-OHE1 is a potent estrogen, exhibiting significant biological activity.[3][4] Its relative abundance compared to other metabolites, such as the less estrogenic 2-hydroxyestrone (2-OHE1), is a critical biomarker. The ratio of 2-OHE1 to 16α-OHE1 has been investigated as a potential indicator of risk for hormone-dependent cancers, particularly breast cancer, with a lower ratio potentially correlating with increased risk.[1][4] Conversely, 16α-OHE1 may have protective effects against osteoporosis.[3]
Given its low physiological concentrations (typically in the pg/mL to ng/mL range) and the complexity of biological samples (e.g., serum, urine), a highly selective and efficient sample preparation method is essential for accurate quantification.[5][6] Solid-phase extraction (SPE) is a powerful technique that addresses this challenge by concentrating the analyte of interest while removing interfering matrix components.[7][8]
The Analyte: Chemical Properties of 16α-Hydroxyestrone
Understanding the chemical structure of 16α-OHE1 is fundamental to designing an effective SPE protocol. It is a steroid molecule characterized by a polycyclic structure, making it relatively non-polar. However, the presence of a phenolic hydroxyl group at C3 and an α-hydroxyl group at C16, in addition to a ketone at C17, imparts a degree of polarity.[1] This amphipathic nature is key to its interaction with SPE sorbents.
Caption: Chemical structure of 16α-Hydroxyestrone.
Principles of Reversed-Phase SPE for 16α-Hydroxyestrone
For moderately polar to non-polar analytes like 16α-OHE1 in aqueous matrices, reversed-phase SPE is the most common and effective approach.[9] The fundamental principle relies on partitioning the analyte between a liquid sample (mobile phase) and a solid sorbent (stationary phase).
-
Mechanism of Retention : The stationary phase in reversed-phase SPE is non-polar (hydrophobic), typically silica particles bonded with alkyl chains (e.g., C18) or a polymer-based sorbent.[9][10] When an aqueous sample is loaded onto the conditioned sorbent, 16α-OHE1 is retained primarily through non-polar, van der Waals interactions between its steroidal backbone and the hydrophobic sorbent.
-
Elution : To recover the analyte, a non-polar organic solvent is passed through the cartridge. This solvent disrupts the hydrophobic interactions between the analyte and the sorbent, eluting the analyte for collection.[9][11]
Critical Step: Sample Pre-Treatment for Biological Matrices
In biological fluids like urine and serum, estrogens and their metabolites are often present as water-soluble glucuronide or sulfate conjugates to facilitate excretion.[12][13] These conjugated forms are highly polar and will not be retained on a reversed-phase sorbent. Therefore, an enzymatic hydrolysis step is mandatory to cleave these conjugates and liberate the free form of 16α-OHE1 prior to extraction.
Causality : The use of β-glucuronidase and sulfatase enzymes specifically targets and hydrolyzes the glucuronide and sulfate bonds, respectively. This conversion is critical because the resulting "free" 16α-OHE1 is significantly less polar, enabling its effective retention on a C18 or similar reversed-phase sorbent. Without this step, recovery of the total (free + conjugated) metabolite pool would be negligible.
Detailed Application Protocol: SPE of 16α-OHE1 from Human Urine
This protocol is designed for the extraction of total 16α-OHE1 from a 2 mL human urine sample using a standard C18 silica-based SPE cartridge.
Materials:
-
SPE Cartridges: C18, 200 mg sorbent mass, 3 mL capacity
-
Reagents: Methanol (HPLC grade), Acetonitrile (HPLC grade), Deionized Water, Acetic Acid, Ammonium Acetate, β-glucuronidase/arylsulfatase enzyme solution (from Helix pomatia).
-
Equipment: SPE vacuum manifold, sample collection tubes, nitrogen evaporator.
Caption: Workflow for the solid-phase extraction of 16α-Hydroxyestrone.
Step-by-Step Methodology
Part A: Sample Hydrolysis
-
Pipette 2 mL of urine into a glass tube.
-
Add an internal standard if required for quantitative analysis.
-
Add 2 mL of 0.2 M ammonium acetate buffer (pH 5.0).
-
Add 50 µL of β-glucuronidase/arylsulfatase enzyme solution.
-
Vortex briefly and incubate at 37°C overnight (or for at least 4 hours). This step cleaves the conjugated forms of the analyte.[14]
-
Allow the sample to cool to room temperature. Centrifuge if particulates are present.
Part B: Solid-Phase Extraction
-
Conditioning: Pass 3 mL of methanol through the C18 cartridge. This solvates the C18 functional groups, which is critical for ensuring proper interaction with the analyte.[11] Do not let the sorbent go dry.
-
Equilibration: Pass 3 mL of deionized water through the cartridge. This removes the methanol and prepares the sorbent for the aqueous sample.[11] Do not let the sorbent go dry.
-
Sample Loading: Load the pre-treated urine sample onto the cartridge. Apply a slow, steady flow rate of approximately 1-2 mL/min.[15] A slow flow rate is crucial for ensuring sufficient interaction time between 16α-OHE1 and the sorbent for efficient retention.
-
Wash Step 1 (Polar Wash): Pass 3 mL of 10% methanol in water through the cartridge. This step is designed to remove highly polar, water-soluble interferences (like salts and urea) that were not retained by the sorbent, while ensuring the moderately polar 16α-OHE1 remains bound.
-
Wash Step 2 (Optional Non-Polar Wash): If lipids or other non-polar interferences are a concern, a wash with 3 mL of a weak non-polar solvent like hexane can be performed. This can help remove highly non-polar compounds that may interfere with the analysis.
-
Sorbent Drying: Dry the cartridge under vacuum or nitrogen for 5-10 minutes to remove any residual aqueous wash solvent, which could interfere with the subsequent elution.
-
Elution: Place a clean collection tube under the cartridge. Elute the 16α-OHE1 with 3 mL of acetonitrile. Acetonitrile is a strong enough organic solvent to disrupt the hydrophobic interactions and release the analyte from the C18 sorbent.
Part C: Post-Elution Processing
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in a small, precise volume (e.g., 100 µL) of the initial mobile phase for your LC-MS/MS analysis. This step concentrates the sample and ensures solvent compatibility with the analytical instrument.
Method Optimization and Validation Insights
The provided protocol is a robust starting point. For optimal performance, especially when adapting to different matrices or analytical systems, consider the following:
-
Sorbent Choice: While C18 is a workhorse, polymeric sorbents like Oasis HLB can offer higher binding capacity and stability across a wider pH range.[8] For extremely complex matrices, mixed-mode sorbents that utilize both reversed-phase and ion-exchange mechanisms can provide superior cleanup.[5][11]
-
Wash Solvent Strength: The percentage of organic solvent in the wash step is critical. It must be strong enough to remove interferences but weak enough to not cause premature elution of 16α-OHE1. This can be optimized by testing a range of methanol or acetonitrile concentrations (e.g., 5% to 20%).
-
Elution Solvent: While acetonitrile is effective, other solvents like methanol or ethyl acetate can also be used. The goal is to use the weakest organic solvent that provides complete elution in the smallest possible volume, which aids in concentrating the sample.[11]
-
Validation: A validated method should demonstrate high recovery and reproducibility. Typical recovery rates for estrogens using SPE are in the range of 80-110%.[15][16][17]
Summary of Protocol Parameters
| Parameter | Specification | Purpose |
| Sample Volume | 2 mL Urine | Standardized input for consistent results. |
| Pre-Treatment | Enzymatic Hydrolysis (pH 5.0, 37°C) | Cleaves glucuronide/sulfate conjugates to free the analyte. |
| SPE Sorbent | C18 (Silica-based, 200 mg) | Reversed-phase sorbent for retaining non-polar to moderately polar analytes. |
| Conditioning Solvent | 3 mL Methanol | Solvates the stationary phase for activation. |
| Equilibration Solvent | 3 mL Deionized Water | Prepares sorbent for the aqueous sample. |
| Loading Flow Rate | 1-2 mL/min | Ensures sufficient analyte-sorbent interaction time. |
| Wash Solvent | 3 mL 10% Methanol/Water | Removes polar interferences. |
| Elution Solvent | 3 mL Acetonitrile | Disrupts hydrophobic interactions to recover the analyte. |
| Expected Recovery | >80% | Based on typical performance for similar methods.[16][17] |
References
- Solid-phase extraction of estrogen hormones onto chemically modified carbon cryogel. (2024). Journal of the Serbian Chemical Society.
- Song, H., et al. (n.d.). Optimization of Solid-Phase Extraction for Pretreatment of Selected Estrogens in Sewage by Response Surface Methodology. Polish Journal of Environmental Studies.
-
Wikipedia. (n.d.). 16α-Hydroxyestrone. [Link]
-
PubChem. (n.d.). 16alpha-Hydroxyestrone. National Center for Biotechnology Information. [Link]
-
Taylor & Francis Online. (n.d.). 16α-Hydroxyestrone – Knowledge and References. [Link]
-
Rupa Health. (n.d.). 16-Hydroxyestrone. [Link]
-
LCGC International. (n.d.). Understanding and Improving Solid-Phase Extraction. [Link]
-
Affinisep. (n.d.). AFFINIMIP® SPE Estrogens. [Link]
-
Bann, D., et al. (2018). Current strategies for quantification of estrogens in clinical research. Steroids, 133, 57-65. [Link]
-
Huang, F., Karu, K., & Campos, L. C. (2021). Simultaneous measurement of free and conjugated estrogens in surface water using capillary liquid chromatography tandem mass spectrometry. Analytical Methods, 13(10), 1266-1276. [Link]
-
Rupa Health. (n.d.). Protein Breakdown. [Link]
-
Agilent Technologies. (n.d.). SPE Method Development Tips and Tricks. [Link]
-
Wang, L., et al. (2012). Determination of estrogens and their metabolites in water using C30 SPE-LC-MS. Journal of Separation Science, 35(15), 1936-1943. [Link]
-
IRIS-AperTO. (n.d.). Optimization and validation of a GC-MS quantitative method for the determination of an extended estrogenic profile in human urine. [Link]
-
Furuya, K. (1985). [Determination of serum 16 alpha-hydroxydehydroepiandrosterone, 16 alpha-hydroxyestrone and estriol by gas chromatography-mass spectrometry and their perinatal movement]. Nippon Sanka Fujinka Gakkai Zasshi, 37(12), 2659-2668. [Link]
-
Longdom Publishing. (n.d.). Simultaneously Determination of Fifteen Estrogens and Metabolites in Human Serum by an Efficient Liquid Chromatography-Tandem Mass Spectrometry Method. [Link]
-
Xu, Y., et al. (2007). Ultra-sensitive quantification of corticosteroids in plasma samples using selective solid-phase extraction and reversed-phase capillary high-performance liquid chromatography/tandem mass spectrometry. Journal of Chromatography B, 852(1-2), 528-536. [Link]
-
Piestrzyńska, M., et al. (2017). Optimization of a Pre-MEKC Separation SPE Procedure for Steroid Molecules in Human Urine Samples. Molecules, 22(12), 2137. [Link]
-
USDA ARS. (2017). Degradation and metabolite formation of estrogen conjugates in an agricultural soil. [Link]
-
Lima, D. L. D., et al. (2019). A sensitive, robust method for determining natural and synthetic hormones in surface and wastewaters by continuous solid-phase extraction–gas chromatography–mass spectrometry. Environmental Science and Pollution Research, 26(23), 23904-23916. [Link]
-
MDPI. (n.d.). Development of an HPLC-FLD Method for Estradiol and Metabolites: Application of Solid-Phase Microextraction. [Link]
-
ResearchGate. (n.d.). Simultaneous Determination of Ten Estrogens and their Metabolites in Waters by Improved Two-Step SPE Followed by LC–MS. [Link]
-
Shimadzu Scientific Instruments. (n.d.). METHOD 539: DETERMINATION OF HORMONES IN DRINKING WATER BY SOLID PHASE EXTRACTION (SPE) AND LIQUID CHROMATOGRAPHY ELECTROSPRAY IONIZATION TANDEM MASS SPECTROMETRY (LC-ESI-MS/MS). [Link]
-
Royal Society of Chemistry. (n.d.). Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control. [Link]
-
YouTube. (2015, December 2). Discover estrogens by high-performance thin-layer chromatography (HPTLC). [Link]
-
Hawach Scientific. (n.d.). Do You Really Know About SPE Normal Phase and Reverse Phase Extraction? [Link]
-
YouTube. (2018, November 5). Putting the Puzzle Pieces of Phase 1, 2 and 3 Estrogen Detoxification Together. [Link]
Sources
- 1. 16Alpha-Hydroxyestrone | C18H22O3 | CID 115116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Protein Breakdown | Rupa Health [rupahealth.com]
- 3. 16α-Hydroxyestrone - Wikipedia [en.wikipedia.org]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. longdom.org [longdom.org]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. A sensitive, robust method for determining natural and synthetic hormones in surface and wastewaters by continuous solid-phase extraction–gas chromatography–mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. specartridge.com [specartridge.com]
- 10. Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00751H [pubs.rsc.org]
- 11. agilent.com [agilent.com]
- 12. Simultaneous measurement of free and conjugated estrogens in surface water using capillary liquid chromatography tandem mass spectrometry - Analyst (RSC Publishing) DOI:10.1039/D0AN02335C [pubs.rsc.org]
- 13. ars.usda.gov [ars.usda.gov]
- 14. affinisep.com [affinisep.com]
- 15. pjoes.com [pjoes.com]
- 16. Secure Verification [cer.ihtm.bg.ac.rs]
- 17. Determination of estrogens and their metabolites in water using C30 SPE-LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
analytical standards for 16alpha-Hydroxyestrone quantification
Application Note: High-Sensitivity Quantification of 16
Part 1: Introduction & Clinical Significance
The quantification of 16
-
The "Good" vs. "Bad" Estrogen Hypothesis: 2-OHE1 is generally considered non-proliferative and potentially protective.[1] In contrast,
-OHE1 is a potent agonist of the Estrogen Receptor (ER) and can form covalent adducts with DNA, promoting genotoxicity and cellular proliferation.[1] -
The 2/16
Ratio: The quotient of urinary 2-OHE1 to -OHE1 is a validated biomarker.[1][5] A lower ratio (dominance of -OHE1) correlates with increased risk for breast and cervical cancers, as well as Systemic Lupus Erythematosus (SLE).[1]
Analytical Challenge:
Quantifying
Part 2: Metabolic Pathway & Workflow Visualization
The following diagrams illustrate the metabolic divergence of estrone and the analytical workflow required to capture it.
Figure 1: Divergent metabolism of Estrone.[1][4] The balance between CYP1A1 and CYP3A4 activity determines the 2/16
Figure 2: Analytical Workflow. Critical control points include complete hydrolysis and consistent derivatization.
Part 3: Method Development & Protocol
Analytical Standards Selection
To ensure "Self-Validating" quantification, Stable Isotope Dilution (SID) is mandatory.[1]
-
Native Standard: 16
-Hydroxyestrone (CAS: 566-76-7).[1] Purity >98%. -
Internal Standard (IS): 16
-Hydroxyestrone- .[1]
Sample Preparation (Urine)
Rationale: 16
-
Aliquot: Transfer 500
L of urine to a glass tube. -
Spike IS: Add 20
L of IS working solution (10 ng/mL). -
Buffer: Add 500
L of 0.2M Sodium Acetate buffer (pH 5.0). -
Hydrolysis: Add 10
L -Glucuronidase/Arylsulfatase (from Helix pomatia).-
Critical Step: Incubate at 37°C for 16 hours (overnight). Shorter incubations (e.g., 2 hours) often fail to deconjugate the sulfate forms of 16
-OHE1.[1]
-
-
Extraction (SPE):
-
Condition C18 cartridge (200mg) with MeOH then Water.
-
Load hydrolyzed sample.
-
Wash with 5% MeOH (removes salts/urea).
-
Elute with 2 mL MeOH.
-
Evaporate to dryness under
at 40°C.
-
Derivatization (Dansylation)
Rationale: Estrogens have poor ionization efficiency in ESI (+). Dansyl chloride reacts with the phenolic A-ring to create a sulfonate derivative that ionizes exceptionally well, increasing sensitivity by 10-100 fold.[1]
-
Reconstitute: Dissolve dried residue in 50
L of 100 mM Sodium Bicarbonate (pH 10.5). -
React: Add 50
L of Dansyl Chloride solution (1 mg/mL in Acetone). -
Incubate: Heat at 60°C for 5 minutes .
-
Note: 16
-OHE1 has a phenolic hydroxyl (C3) and an aliphatic hydroxyl (C16). Under these conditions, monosubstitution at C3 is the dominant product.[1]
-
-
Quench: No quench needed if injecting immediately, or cool and transfer to autosampler vials.
LC-MS/MS Parameters
Chromatography:
-
Column: Kinetex Biphenyl (Phenomenex) or Raptor Biphenyl (Restek), 2.1 x 100 mm, 2.7
m.-
Why Biphenyl? It offers superior
- interactions compared to C18, providing better separation of the 16 and 16 isomers.[1]
-
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.[7]
Gradient Table:
| Time (min) | % B | Event |
| 0.0 | 40 | Initial Hold |
| 1.0 | 40 | Start Gradient |
| 6.0 | 90 | Elution of Dansyl-Estrogens |
| 7.0 | 90 | Wash |
| 7.1 | 40 | Re-equilibration |
| 10.0 | 40 | Stop |
Mass Spectrometry (ESI Positive Mode): Dansylation adds a mass of ~233.3 Da.
MRM Transitions Table:
| Analyte | Precursor ( | Product ( | CE (eV) | Type |
| 16 | 520.2 | 171.1 | 40 | Quantifier (Dansyl fragment) |
| 520.2 | 156.1 | 55 | Qualifier | |
| 16 | 523.2 | 171.1 | 40 | Internal Standard |
Note: The 171.1 fragment is the dimethylaminonaphthalene moiety of the dansyl group.[1] While common to all estrogens, chromatographic separation ensures specificity.[1]
Part 4: Validation & Quality Control
To ensure data integrity (E-E-A-T), the following criteria must be met:
-
Isomeric Resolution: Inject a mixed standard of 16
-OHE1 and 16 -OHE1. Baseline resolution ( ) must be demonstrated. 16 typically elutes before 16 on Biphenyl phases. -
Linearity:
over the range of 0.1 ng/mL to 100 ng/mL. -
Recovery: Spike recovery should be 85-115%. If lower, check hydrolysis efficiency or SPE breakthrough.
-
Stability: Processed samples (dansylated) are stable for 48 hours at 4°C. Native urine samples should not undergo >3 freeze-thaw cycles.
References
-
Falk, R. T., et al. (2000).[8] "A new ELISA kit for measuring urinary 2-hydroxyestrone, 16alpha-hydroxyestrone, and their ratio: reproducibility, validity, and assay performance."[1][8] Cancer Epidemiology, Biomarkers & Prevention.[1][8] Link
-
Xu, X., et al. (2007). "Measuring estrogen metabolites in human serum and urine by liquid chromatography-tandem mass spectrometry." Nature Protocols. Link
-
Ziegler, R. G., et al. (2011). "Estrogen metabolism and risk of breast cancer: a prospective study of the 2:16alpha-hydroxyestrone ratio in premenopausal and postmenopausal women." Epidemiology. Link
-
Centers for Disease Control and Prevention (CDC). (2013). "Laboratory Procedure Manual: Environmental Phenols and Parabens." CDC Method No. 6301.01. Link
-
Thermo Fisher Scientific. "Quantitative Analysis of Free and Total Estrogens in Serum using LC-MS/MS." Application Note. Link
Sources
- 1. 16α-Hydroxyestrone - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Protein Breakdown | Rupa Health [rupahealth.com]
- 4. A Liquid Chromatography-Mass Spectrometry Method for the Simultaneous Measurement of Fifteen Urinary Estrogens and Estrogen Metabolites: Assay Reproducibility and Inter-individual Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2/16 Estrogen Ratio | Early Marker for Cancer Risk [meridianvalleylab.com]
- 6. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 7. HPLC Separation of Estrone | SIELC Technologies [sielc.com]
- 8. Circulating 2-hydroxy and 16-α hydroxy estrone levels and risk of breast cancer among postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
stability of 16alpha-Hydroxyestrone in frozen urine
Technical Guide: Stability & Preservation of Urinary 16
Introduction: The Stability Paradox
The accurate quantification of 16
A common misconception is that
This guide outlines the specific preservation, storage, and troubleshooting protocols required to prevent the "disappearance" of this analyte in frozen urine.[1]
Module 1: Sample Collection & Pre-Analytical Stabilization
The "Golden Hour" for
-
Bacterial Deconjugation: Bacteria produce
-glucuronidase, liberating free -OHE1.[1] -
Adduct Formation: Once free,
-OHE1 reacts with urinary proteins (via lysine residues) to form covalent adducts, which precipitate out and are lost during centrifugation.[1]
The "Dual-Defense" Preservation Protocol
To preserve the entire estrogen profile (both the oxidative-sensitive 2-OHE1 and the adduct-sensitive
| Component | Concentration | Function | Mechanism of Action |
| Ascorbic Acid | 0.1% - 1.0% (w/v) | Antioxidant | Sacrificial electron donor; prevents oxidation of co-analytes (2-OHE1, 4-OHE1). |
| Acidification | pH < 5.0 | Stabilizer | Inhibits bacterial growth; protonates amine groups on proteins, preventing Schiff base formation with |
| Temperature | 4°C (Immediate) | Metabolic Brake | Slows bacterial enzymatic activity before freezing. |
Step-by-Step Collection Workflow:
-
Preparation: Pre-load collection vessels with Ascorbic Acid powder (approx. 1 mg per mL of expected urine).
-
Voiding: Collect mid-stream urine directly into the vessel.
-
Dissolution: Invert gently to dissolve the antioxidant.
-
pH Adjustment (Critical): Check pH. If > 6.0, add dilute Hydrochloric Acid (HCl) or Acetic Acid dropwise until pH is between 4.0 and 5.[1]0. Do not drop below pH 3.0 to avoid acid-catalyzed hydrolysis of conjugates.
-
Freezing: Aliquot immediately and freeze.
Module 2: Storage & Freeze-Thaw Dynamics
Once frozen, the physical stability of the matrix is the primary concern.[1]
FAQ: Can I store samples at -20°C?
Answer: Only for short durations (< 1-3 months).
-
The Risk: At -20°C, the urine matrix is not in a "glassy" state; pockets of unfrozen water remain where enzymatic reactions (slow hydrolysis) and chemical rearrangements can still occur.[1]
-
The Solution: Store at -80°C for any duration exceeding 3 months. Data from Fuhrman et al. indicates that properly preserved samples at -80°C are stable for >1 year.[1]
FAQ: How many freeze-thaw cycles are safe?
Answer: Limit to < 3 cycles . While conjugated estrogens are robust, repeated thawing introduces oxygen and temperature fluctuations that reactivate any latent bacterial enzymes.[1]
-
Protocol: If multiple assays are planned, aliquot the urine before the first freeze into single-use volumes (e.g., 1.5 mL tubes).
Module 3: Analytical Troubleshooting (LC-MS/MS & ELISA)
If your
Troubleshooting Guide
| Symptom | Probable Cause | Corrective Action |
| Low 16 | Adduct Formation. The free | Ensure hydrolysis is performed in a clean, protein-depleted extract (e.g., after SPE) or ensure the pH is strictly controlled during incubation.[1] |
| Low 2-OHE1 / Normal 16 | Oxidation. The catechol estrogen oxidized during the warm hydrolysis step.[1] | Add fresh Ascorbic Acid during the hydrolysis incubation (0.1% final conc). |
| Inconsistent Replicates | Incomplete Hydrolysis. The | Monitor the "Conjugated Fraction" efficiency. Use a sulfatase/glucuronidase mix (e.g., Helix pomatia) and verify incubation time (usually 37°C for 16h or 55°C for 2h). |
| Peak Shifting (LC-MS) | Heyns Rearrangement. | Check if the sample was exposed to alkaline conditions (pH > 8.0) during liquid-liquid extraction.[1] Keep workup neutral/acidic. |
Visualizing the Degradation Pathways
The following diagram illustrates why
Caption: Degradation pathways for urinary estrogens. Note that 16
Optimized Sample Processing Workflow
This workflow ensures maximum recovery of
Caption: Recommended workflow from collection to analysis to ensure stability of 16
References
-
Fuhrman, B. J., et al. (2011). Stability of 15 estrogens and estrogen metabolites in urine samples under processing and storage conditions typically used in epidemiologic studies.[1] Cancer Epidemiology, Biomarkers & Prevention.[1][2] Link
-
Xu, X., et al. (2007). A liquid chromatography-mass spectrometry method for the simultaneous measurement of 15 urinary estrogens and estrogen metabolites.[1] Nature Protocols. Link
-
Yu, S. C., & Fishman, J. (1985). Interaction of histones with estrogens.[1][3] Covalent adduct formation with 16 alpha-hydroxyestrone.[1][3][4][5] Biochemistry. Link
-
Faupel-Badger, J. M., et al. (2010). Comparison of liquid chromatography-tandem mass spectrometry and enzyme immunoassay methods for the quantitation of urinary estrogens.[1] Cancer Epidemiology, Biomarkers & Prevention.[1][2] Link
-
Ziegler, R. G., et al. (2010). Identifying the estrogen metabolites that affect breast cancer risk.[1] Journal of the National Cancer Institute.[1][6] Link
Sources
- 1. 16α-Hydroxyestrone - Wikipedia [en.wikipedia.org]
- 2. 16-Hydroxyestrone | Rupa Health [rupahealth.com]
- 3. Interaction of histones with estrogens. Covalent adduct formation with 16 alpha-hydroxyestrone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. shop.dutchtest.com [shop.dutchtest.com]
Technical Support Center: Navigating Cross-Reactivity in 16α-Hydroxyestrone (16α-OH-E1) Immunoassays
Welcome to the technical support center for 16α-Hydroxyestrone (16α-OH-E1) immunoassays. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and navigate the common challenge of cross-reactivity in their experiments. As a Senior Application Scientist, my goal is to provide you with not just procedural guidance, but also the scientific reasoning behind each step, ensuring the integrity and reliability of your data.
Understanding the Challenge: The Basis of Cross-Reactivity
Immunoassays for steroid hormones are powerful tools, but their accuracy can be compromised by cross-reactivity. This occurs when the assay's antibody, intended to bind to a specific analyte (in this case, 16α-OH-E1), also binds to other structurally similar molecules present in the sample.[1] This unwanted binding can lead to falsely elevated results, impacting the interpretation of your data.
The root of this issue lies in the structural similarities among estrogen metabolites. 16α-OH-E1 shares a common steroidal backbone with other estrogens like estrone (E1), estriol (E3), and estradiol (E2). The specificity of an antibody is determined by its ability to recognize the unique three-dimensional shape of its target epitope. Even minor structural differences can be insufficient to prevent binding, especially if the antibody was generated using an immunogen that exposes common structural motifs.
Below is a diagram illustrating the structural similarities between 16α-OH-E1 and its common cross-reactants.
Caption: Structural similarities between 16α-OH-E1, E1, and E3.
Frequently Asked Questions (FAQs)
Here, we address some of the most common questions regarding cross-reactivity in 16α-OH-E1 immunoassays.
Q1: My 16α-OH-E1 concentrations are unexpectedly high. Could this be due to cross-reactivity?
A1: Yes, unexpectedly high concentrations are a hallmark of potential cross-reactivity. If your samples contain significant levels of structurally related estrogens like estrone (E1) or estriol (E3), the assay's antibody may be binding to these molecules, leading to an overestimation of the true 16α-OH-E1 concentration.[2] It is crucial to consult the cross-reactivity profile of your specific ELISA kit, which should be provided in the technical data sheet.
Q2: How is the percentage of cross-reactivity determined?
A2: The percentage of cross-reactivity is typically determined by competitive ELISA.[3] A standard curve is generated for the target analyte (16α-OH-E1). Then, a dilution series of the potentially cross-reacting substance is run in the same assay. The concentration of the cross-reactant that causes a 50% reduction in signal (IC50) is compared to the IC50 of the target analyte. The formula for calculating percent cross-reactivity is:
% Cross-Reactivity = (IC50 of 16α-OH-E1 / IC50 of Cross-Reactant) x 100 [4]
Q3: Can I trust the cross-reactivity data provided by the manufacturer?
A3: While manufacturers provide valuable cross-reactivity data, it's important to remember that these tests are often performed in a clean buffer system. The complex matrix of your biological samples (e.g., serum, plasma, urine) can sometimes influence antibody-antigen interactions differently. Therefore, it is considered best practice to perform an in-house validation of cross-reactivity, especially when dealing with new sample types or if you suspect interference.
Troubleshooting Guide: A Step-by-Step Approach
If you suspect cross-reactivity is affecting your results, follow this troubleshooting workflow.
Caption: Workflow for troubleshooting cross-reactivity in 16α-OH-E1 immunoassays.
Detailed Troubleshooting Steps:
Step 1: Scrutinize the Kit's Technical Data Sheet
Before any experimental work, thoroughly review the manufacturer's product manual for the cross-reactivity profile of your 16α-OH-E1 ELISA kit. Pay close attention to the listed cross-reactants and their percentage of cross-reactivity.
Illustrative Cross-Reactivity Data for a 16α-OH-E1 Immunoassay
| Compound | % Cross-Reactivity (Illustrative) |
| 16α-Hydroxyestrone | 100% |
| Estrone (E1) | < 5% |
| Estriol (E3) | < 2% |
| 17β-Estradiol (E2) | < 1% |
| 2-Hydroxyestrone | < 0.1% |
| Other Steroids | < 0.1% |
Note: This table is for illustrative purposes only. Always refer to the specific datasheet for your kit.
Step 2: Identify Potential Cross-Reactants in Your Biological Samples
Based on the known metabolic pathways of estrogens, identify which of the potential cross-reactants are likely to be present in your samples and at what physiological concentrations. For instance, in certain conditions or after specific treatments, the levels of estrone or estriol might be significantly elevated.
Step 3: Perform a Spike and Recovery Experiment
This experiment helps to assess the effect of your sample matrix on the assay's accuracy.
Protocol for Spike and Recovery:
-
Sample Preparation: Take a sample in which the endogenous 16α-OH-E1 concentration has been determined.
-
Spiking: Spike the sample with a known concentration of 16α-OH-E1 standard. It is recommended to test at least two different spike concentrations (low and high).
-
Measurement: Measure the 16α-OH-E1 concentration in both the spiked and non-spiked samples using your immunoassay.
-
Calculation: Calculate the percent recovery using the following formula: % Recovery = [(Spiked Sample Concentration - Unspiked Sample Concentration) / Known Spike Concentration] x 100
Interpretation: A recovery rate between 80-120% is generally considered acceptable. Poor recovery may indicate matrix effects or interference, which could exacerbate cross-reactivity.
Step 4: Conduct an In-House Cross-Reactivity Validation
If you have a strong suspicion of cross-reactivity from a specific compound, you can perform a direct cross-reactivity test.
Protocol for In-House Cross-Reactivity Validation:
-
Prepare a Standard Curve: Run a standard curve for 16α-OH-E1 according to the kit protocol to determine its IC50 value.
-
Prepare Cross-Reactant Dilutions: Prepare a serial dilution of the suspected cross-reacting steroid in the assay buffer. The concentration range should be wide enough to generate a dose-response curve.
-
Run the Assay: Run the dilutions of the cross-reactant in the ELISA plate in the same manner as your samples.
-
Determine the IC50 of the Cross-Reactant: From the dose-response curve of the cross-reactant, determine the concentration that gives 50% inhibition of the maximum signal.
-
Calculate Percent Cross-Reactivity: Use the formula provided in the FAQ section.
Step 5: Consider Alternative Quantification Methods
If significant and unavoidable cross-reactivity is confirmed, consider using a more specific method for quantification, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2] LC-MS/MS offers higher specificity by separating the analytes based on their physicochemical properties before detection, thus minimizing the risk of cross-reactivity.
Advanced Troubleshooting: Addressing High Background
High background noise in your ELISA can mask true signals and make it difficult to accurately determine concentrations. Here are some common causes and solutions:
| Potential Cause | Explanation | Recommended Solution |
| Insufficient Washing | Residual unbound antibody-enzyme conjugate remains in the wells, leading to a non-specific signal. | Increase the number of wash steps and the soaking time for each wash. Ensure that the wash buffer is dispensed with sufficient force to remove all unbound material.[5] |
| Contaminated Reagents | Microbial or chemical contamination of buffers or substrate can lead to a false positive signal. | Prepare fresh buffers and substrate solutions. Ensure proper sterile technique when handling reagents. |
| Sub-optimal Blocking | Incomplete blocking of non-specific binding sites on the microplate can allow the antibody-enzyme conjugate to bind directly to the plate surface. | Increase the blocking time or try a different blocking agent (e.g., a different brand of BSA or a commercial blocking buffer). |
References
-
Boster, J. (n.d.). How to Determine Antibody Cross-Reactivity. Boster Biological Technology. Retrieved from [Link]
-
Discovery Scientific. (n.d.). Determining Cross Reactivity with an ELISA. Retrieved from [Link]
-
Dziadkowiec, J., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. Biosensors, 11(7), 235. [Link]
-
ELISA Kit. (n.d.). Antibody Cross Reactivity And How To Avoid It? Retrieved from [Link]
-
IBL International. (2023, June 2). Estramet™ 2/16 ELISA. Retrieved from [Link]
-
Klíma, J., et al. (2021). Analytical Methods for the Determination of Neuroactive Steroids. Molecules, 26(8), 2145. [Link]
-
Quansys Biosciences. (2023, December 12). Cross reactivity testing. Retrieved from [Link]
-
Surmodics IVD. (n.d.). What Causes High Background in ELISA Tests? Retrieved from [Link]
-
Wikipedia contributors. (2023, November 28). Cross-reactivity. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
Ziegler, R. G., et al. (1997). Quantifying estrogen metabolism: an evaluation of the reproducibility and validity of enzyme immunoassays for 2-hydroxyestrone and 16alpha-hydroxyestrone in urine. Environmental health perspectives, 105 Suppl 3(Suppl 3), 607–614. [Link]
Sources
optimizing storage conditions for 16alpha-Hydroxyestrone samples
Technical Support Center: 16 -Hydroxyestrone (16 -OHE1) Optimization Guide[1][2]
Status: Active Document ID: TS-OHE1-OPT-V2 Last Updated: February 2026 Audience: Analytical Chemists, Endocrine Researchers, Biobank Managers[1][2][3][4]
Executive Summary
16
This guide replaces generic storage advice with a failure-mode-driven protocol designed to prevent the three most common degradation pathways: C16-epimerization, oxidative degradation, and hygroscopic precipitation. [1][2][3]
Part 1: The "Golden Standard" Storage Protocol
This protocol is designed to maximize stability for reference standards (pure powder) and high-concentration stock solutions.[1][2][4]
1. Reference Standard (Lyophilized Powder)
-
Temperature: -20°C is mandatory. -80°C is acceptable but unnecessary for powder.[1][2][4]
-
Atmosphere: The vial must be sealed under inert gas (Argon or Nitrogen).[4]
-
Desiccation: 16
-OHE1 is not highly hygroscopic in crystal form, but moisture introduces hydrolysis risks if trace impurities are present.[1][2][3][4] Store the vial inside a secondary container with active desiccant (e.g., Drierite or Silica Gel).[4]
2. Stock Solution Preparation (The Critical Step)
-
Solvent Choice:
-
DMSO (Dimethyl Sulfoxide): Best for high concentration (~20 mg/mL).[1][2][4] Warning: DMSO is hygroscopic (see Troubleshooting).
-
Methanol (MeOH): Preferred for LC-MS standards due to volatility and compatibility with mobile phases.[1][2][4] Solubility is lower (~1-5 mg/mL).[1][2][4]
-
Ethanol: Avoid for long-term storage; evaporation rates are too high, altering concentration.[1][2][3][4]
-
-
The "Aliquot Rule": Never store a working stock in a single large vial.
3. Solubility Data Matrix
| Solvent System | Solubility Limit (Approx.) | Stability Window (at -20°C) | Primary Use Case |
| DMF | ~30 mg/mL | > 1 year | High-conc.[1][2][3][4] screening |
| DMSO | ~20 mg/mL | > 1 year | Cell culture spikes |
| Methanol | ~5 mg/mL | 6 months | LC-MS/MS Standards |
| PBS (pH 7.2) | < 0.05 mg/mL | < 24 Hours | ELISA (Immediate use) |
| 1:5 DMF:PBS | ~0.15 mg/mL | < 24 Hours | Aqueous dilution |
Part 2: Visualizing the Workflow
The following decision tree helps you select the correct storage path based on your experimental endpoint.
Figure 1: Decision logic for storage of 16
Part 3: Troubleshooting & FAQs
This section addresses specific failure modes reported by users in the field.
Scenario A: "I see a white precipitate in my DMSO stock after thawing."
Diagnosis: Hygroscopic Water Absorption.
The Science: DMSO is highly hygroscopic.[3][4] If you store a DMSO stock at -20°C and open the vial before it reaches room temperature, atmospheric moisture condenses inside.[2][3][4] 16
-
Prevention: Always allow frozen DMSO stocks to equilibrate to room temperature (approx. 30 mins) inside a desiccator before opening.
-
Recovery: Briefly sonicate the vial at 30°C. If it does not redissolve, the concentration is compromised; discard.
Scenario B: "My LC-MS signal intensity is dropping over time."
Diagnosis: C16-Ketone Oxidation or Epimerization.
The Science: The hydroxyl group at the C16 position is susceptible to oxidation to 16-ketoestrone or epimerization to 16
-
Acidity Check: Ensure your storage solvent is neutral or slightly acidic.[1][3][4] Avoid alkaline buffers for storage.[1][2][4]
-
Amber Glass: UV light accelerates oxidation of the phenolic A-ring.[2][4] Never use clear glass or plastic tubes for storage > 1 hour.[1][2][4]
Scenario C: "Can I use plastic (polypropylene) tubes for aliquots?"
Answer: NO.
Reasoning: Steroids are lipophilic. 16
Scenario D: "How do I stabilize urine samples for 16
-OHE1 analysis?"
Answer: Urine contains bacterial glucuronidases that can deconjugate the metabolite, and oxidants that degrade it.[2][3][4] Protocol:
-
Add Ascorbic Acid (0.1% w/v) immediately upon collection to prevent oxidation.[1][2][4]
-
Add Sodium Azide or Boric Acid if the sample cannot be frozen immediately (to inhibit bacterial growth).[4]
-
Freeze at -80°C. Stability is validated for >1 year under these conditions [1].
Part 4: Scientific Context & Biological Relevance
Understanding the "Why" behind the storage.
The Estrogen Ratio (2-OHE1 : 16
-OHE1)
Researchers often measure 16
-
2-OHE1: Weak estrogen, generally considered anti-proliferative.[1][2][3][4]
-
16
-OHE1: Potent estrogen, covalently binds ER, pro-proliferative.[1][2][3][4]
Impact of Poor Storage:
If 16
Figure 2: The divergent metabolic pathways of Estrone. 16
References
-
Falk, R. T., et al. (2011).[1][2][3][4] Stability of Fifteen Estrogens and Estrogen Metabolites in Urine Samples under Processing and Storage Conditions Typically Used in Epidemiologic Studies. Cancer Epidemiology, Biomarkers & Prevention.[1][2][3][4][5][6]
- -hydroxy Estrone Product Information Sheet.
-
Ziegler, R. G., et al. (2015).[1][2][3][4] Estrogen metabolism and breast cancer risk: a comprehensive analysis. Journal of the National Cancer Institute.[2][4]
-
Xu, X., et al. (2007).[1][2][3][4] Measuring estrogen metabolites in human serum and urine by high-performance liquid chromatography-tandem mass spectrometry. Nature Protocols.
Sources
- 1. caymanchem.com [caymanchem.com]
- 2. 16α-Hydroxyestrone - Wikipedia [en.wikipedia.org]
- 3. 16Alpha-Hydroxyestrone | C18H22O3 | CID 115116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. 16-Hydroxyestrone | Rupa Health [rupahealth.com]
Technical Support Center: Optimizing 16α-Hydroxyestrone Assays by Mitigating Background Noise
Welcome to the technical support center for 16α-Hydroxyestrone (16α-OHE1) assays. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guidance and frequently asked questions (FAQs) to help you achieve accurate and reproducible results in your experiments. As your dedicated application scientist, I will guide you through the intricacies of 16α-OHE1 quantification, focusing on the critical aspect of reducing background noise, a common challenge that can significantly impact data quality.
Understanding the Challenge: The Nature of 16α-Hydroxyestrone and Assay Interference
16α-Hydroxyestrone is a significant metabolite of estrone and is characterized by its potent estrogenic activity.[1] Its structural similarity to other endogenous steroids presents a considerable challenge in immunoassay specificity, often leading to cross-reactivity and elevated background signals.[2][3] Furthermore, in biological matrices such as urine and serum, 16α-OHE1 exists in both free and conjugated forms (glucuronides and sulfates). Accurate quantification of total 16α-OHE1 necessitates a hydrolysis step to cleave these conjugates, which can introduce further variability and potential for background interference if not performed optimally.[4]
This guide will address these challenges by providing a structured approach to troubleshooting, starting with the most common assay platform, the Enzyme-Linked Immunosorbent Assay (ELISA), and then exploring the more specific and sensitive method of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Part 1: Troubleshooting High Background in 16α-Hydroxyestrone ELISA
High background in a competitive ELISA for 16α-OHE1 can mask the true signal, leading to inaccurate quantification and reduced assay sensitivity. The following Q&A section addresses the most common causes and provides actionable solutions.
Frequently Asked Questions (FAQs) for ELISA
Q1: My blank wells and zero standards have high optical density (OD) readings. What are the likely causes and how can I fix this?
High OD readings in the absence of the analyte are a clear indicator of non-specific binding or issues with the assay reagents. Here’s a systematic approach to troubleshooting this issue:
-
Insufficient Washing: This is one of the most common culprits. Residual unbound enzyme-conjugated molecules will react with the substrate, causing a high background.
-
Solution: Increase the number of wash steps and the volume of wash buffer used. Ensure that the plate washer is functioning correctly and that all wells are being aspirated and filled completely. Soaking the plate with wash buffer for a short period (e.g., 30 seconds) during each wash step can also be beneficial.
-
-
Ineffective Blocking: The purpose of the blocking buffer is to prevent non-specific binding of the antibody and other proteins to the well surface.
-
Solution: Optimize your blocking step. You can try increasing the concentration of the blocking agent (e.g., from 1% to 5% BSA), extending the incubation time, or trying a different blocking agent altogether.[5] Some commercially available protein-free blocking buffers can be very effective at reducing background noise.[6]
-
-
Antibody Concentration Too High: Using an excessive concentration of the primary or secondary antibody can lead to non-specific binding.
-
Solution: Perform a titration experiment to determine the optimal antibody concentration that provides a good signal-to-noise ratio.
-
-
Contaminated Reagents: Contamination of buffers, substrate, or enzyme conjugates can lead to high background.
-
Solution: Use fresh, high-quality reagents. Ensure that all buffers are prepared with high-purity water and are properly stored. The substrate solution should be colorless before use.[7]
-
Q2: I'm observing a "plate drift" or "edge effect," where the OD values are higher on the edges of the plate. What causes this and how can I prevent it?
This phenomenon is often due to uneven temperature across the plate during incubation or evaporation from the outer wells.
-
Solution:
-
Ensure uniform temperature by incubating the plate in a temperature-controlled incubator away from drafts or direct heat sources.
-
Use a plate sealer to prevent evaporation during incubation steps.
-
Allow all reagents and the plate to come to room temperature before starting the assay.
-
To minimize variability, avoid placing critical samples (like standards and blanks) in the outer wells of the plate.
-
Q3: My sample matrix (serum, urine) seems to be causing high background. How can I address this matrix effect?
Biological matrices are complex and can contain components that interfere with the assay.[8]
-
Solution:
-
Sample Dilution: Diluting your samples can often reduce the concentration of interfering substances to a level where they no longer affect the assay. However, ensure that the diluted concentration of 16α-OHE1 is still within the detection range of the assay.
-
Sample Cleanup: For particularly challenging matrices, a sample cleanup step may be necessary. Solid-phase extraction (SPE) can be used to remove interfering components before running the ELISA.
-
Q4: Could other steroids in my sample be cross-reacting with the antibody and causing a high background?
Yes, cross-reactivity is a significant concern in steroid immunoassays due to the structural similarity of these molecules.[2][3]
-
Solution:
-
Consult the Kit Insert: The manufacturer's datasheet for your ELISA kit should provide a cross-reactivity table listing the percentage of cross-reactivity with other related steroids.[1] Review this to see if any known cross-reactants are likely to be present in your samples at high concentrations.
-
Consider a More Specific Method: If cross-reactivity is a major concern and cannot be mitigated, switching to a more specific method like LC-MS/MS may be necessary for accurate quantification.
-
Visualizing the ELISA Troubleshooting Workflow
Caption: A workflow for troubleshooting high background in 16α-Hydroxyestrone ELISA.
Part 2: Advanced Troubleshooting with LC-MS/MS
For researchers requiring higher specificity and sensitivity, LC-MS/MS is the gold standard for steroid hormone analysis. However, it comes with its own set of challenges, particularly matrix effects and ion suppression, which can lead to inaccurate quantification.
Frequently Asked Questions (FAQs) for LC-MS/MS
Q1: How can I effectively remove interfering components from my urine or serum samples before LC-MS/MS analysis?
Proper sample preparation is paramount for successful LC-MS/MS analysis and to minimize background noise.
-
Enzymatic Hydrolysis for Total 16α-OHE1: To measure both free and conjugated 16α-OHE1, enzymatic hydrolysis is required.
-
Protocol: A typical protocol involves incubating the sample with β-glucuronidase/sulfatase enzyme at a specific temperature and pH for a set duration.[9][10] It is crucial to optimize these conditions (enzyme concentration, incubation time, and temperature) for your specific sample type to ensure complete hydrolysis without degrading the analyte.
-
-
Solid-Phase Extraction (SPE): Following hydrolysis, SPE is a highly effective method for cleaning up the sample and concentrating the analyte.
-
Protocol: The choice of SPE sorbent is critical. A mixed-mode or polymer-based sorbent is often used for steroid analysis. The protocol involves conditioning the cartridge, loading the sample, washing away interferences with a weak solvent, and finally eluting the 16α-OHE1 with a stronger organic solvent.
-
-
Liquid-Liquid Extraction (LLE): LLE is another common technique for sample cleanup.
-
Protocol: This involves extracting the analyte from the aqueous sample into an immiscible organic solvent. The choice of solvent is key to achieving good recovery of 16α-OHE1 while leaving interfering substances behind.
-
Q2: I am observing significant ion suppression in my LC-MS/MS analysis. What are the causes and how can I mitigate it?
Ion suppression occurs when co-eluting matrix components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to a decreased signal.[11][12]
-
Solution:
-
Chromatographic Separation: Optimize your liquid chromatography method to separate 16α-OHE1 from the majority of matrix components. This can be achieved by adjusting the mobile phase composition, gradient profile, or using a different column chemistry.
-
Sample Preparation: As mentioned above, effective sample cleanup using SPE or LLE is the first line of defense against ion suppression.
-
Use of an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) for 16α-OHE1 is highly recommended. The SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression, allowing for accurate correction of the signal.[13]
-
Dilution: Diluting the sample extract before injection can reduce the concentration of interfering matrix components.
-
Q3: How do I optimize the MS/MS parameters for sensitive and specific detection of 16α-Hydroxyestrone?
Optimizing the mass spectrometer settings is crucial for achieving the best possible signal-to-noise ratio.
-
Solution:
-
Source Parameters: Optimize the ion source parameters, such as spray voltage, gas flows (nebulizer and heater), and temperature, to maximize the ionization of 16α-OHE1.
-
MRM Transitions: Select the most intense and specific multiple reaction monitoring (MRM) transitions for 16α-OHE1 and its internal standard. This involves optimizing the collision energy for each transition to achieve the most efficient fragmentation.
-
Visualizing the LC-MS/MS Workflow for 16α-Hydroxyestrone Analysis
Caption: A streamlined workflow for accurate 16α-Hydroxyestrone quantification using LC-MS/MS.
Part 3: Assay Performance and Validation
To ensure the reliability of your 16α-Hydroxyestrone data, it is essential to understand and validate the performance of your chosen assay.
Key Performance Characteristics of 16α-Hydroxyestrone Assays
| Parameter | ELISA | LC-MS/MS | Considerations |
| Sensitivity (LLOQ) | Typically in the low ng/mL range.[2][5] | Can achieve pg/mL sensitivity.[3][14] | The required sensitivity depends on the expected physiological concentrations in your samples. |
| Specificity | Prone to cross-reactivity with other steroid metabolites.[2][3] | Highly specific due to separation by chromatography and detection of specific mass transitions. | Cross-reactivity in ELISA can lead to overestimation of 16α-OHE1 levels. |
| Precision (%CV) | Intra- and inter-assay CVs are typically expected to be <15-20%.[2][5] | Intra- and inter-assay CVs are generally expected to be <15%.[15] | Good precision is crucial for detecting small but significant biological changes. |
| Accuracy (% Recovery) | Can be affected by matrix effects and cross-reactivity. | Generally high accuracy, especially with the use of a stable isotope-labeled internal standard. | Accuracy ensures that the measured value reflects the true concentration of the analyte. |
This table provides general expectations. Always refer to the specific assay manufacturer's guidelines and perform your own validation studies.
Validation According to CLSI Guidelines
For clinical research applications, it is highly recommended to validate your 16α-Hydroxyestrone assay according to established guidelines, such as those from the Clinical and Laboratory Standards Institute (CLSI).[16] These guidelines provide a framework for assessing key performance characteristics, including:
-
Precision: Assessing the repeatability and reproducibility of the assay.
-
Accuracy: Determining the closeness of the measured value to the true value.
-
Linearity: Evaluating the assay's ability to provide results that are directly proportional to the concentration of the analyte.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determining the lowest concentration of the analyte that can be reliably detected and quantified.
-
Specificity and Interferences: Assessing the impact of cross-reacting substances and matrix components.
By following these guidelines, you can ensure that your 16α-Hydroxyestrone assay is robust, reliable, and fit for its intended purpose.
Conclusion
Reducing background noise in 16α-Hydroxyestrone assays is a critical step towards obtaining high-quality, reliable data. By systematically troubleshooting potential issues in both ELISA and LC-MS/MS platforms, from optimizing washing and blocking steps to implementing robust sample preparation and chromatography, researchers can significantly improve the accuracy and sensitivity of their measurements. Remember that a thorough understanding of the assay principles and a commitment to rigorous validation are the cornerstones of successful 16α-Hydroxyestrone quantification.
References
- Andresen-Streich, A., et al. (2020). Exploring Enzymatic Hydrolysis of Urine Samples for Investigation of Drugs Associated with Drug-Facilitated Sexual Assault. Molecules, 25(18), 4232.
- Faupel-Badger, J. M., et al. (2010). A New ELISA Kit for Measuring Urinary 2-Hydroxyestrone, 16α-Hydroxyestrone, and Their Ratio: Reproducibility, Validity, and Assay Performance after Freeze-Thaw Cycling and Preservation by Boric Acid. Cancer Epidemiology, Biomarkers & Prevention, 19(1), 254-261.
- Ismail, A. A. (2002). Immunoassay Troubleshooting Guide.
-
AMS Biotechnology (Europe) Ltd. (2025). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. Retrieved from [Link]
-
Clinical and Laboratory Standards Institute. (2019). Guidelines on Clinical Method Validation & Verification. Retrieved from [Link]
- Rangiah, K., et al. (2011). Liquid chromatography/mass spectrometry of pre-ionized Girard P derivatives for quantifying estrone and its metabolites in serum from postmenopausal women. Rapid Communications in Mass Spectrometry, 25(11), 1297-1310.
- Wang, D., et al. (2023). Application of the Latest CLSI EP Guidelines in light-initiated chemiluminescent assay for testosterone.
- Dolan, J. W. (2014). Ion Suppression: A Major Concern in Mass Spectrometry. LCGC North America, 32(5), 334-341.
- Marques, S. S., et al. (2020). 16α-Hydroxyestrone: Mass Spectrometry-Based Methodologies for the Identification of Covalent Adducts Formed with Blood Proteins. Metabolites, 10(8), 332.
- Favresse, J., et al. (2021). Hormone Immunoassay Interference: A 2021 Update.
-
Anapharm. (n.d.). New LC-MS/MS bioanalytical method for quantification of Estradiol and Estrone. Retrieved from [Link]
- Li, L., et al. (2021). Ion suppression correction and normalization for non-targeted metabolomics.
-
MilliporeSigma. (n.d.). Tips & Tricks | Immunoassay Protocols & Troubleshooting | MILLIPLEX® Assays. Retrieved from [Link]
- Alladio, E., et al. (2021). Optimization and validation of a GC-MS quantitative method for the determination of an extended estrogenic profile in human urine. Journal of Pharmaceutical and Biomedical Analysis, 198, 114002.
- Valdecantos, P., et al. (2021). Recommendations for the measurement of sexual steroids in clinical practice. A position statement of SEQCML/SEEN/SEEP. Endocrinología, Diabetes y Nutrición, 68(1), 49-61.
- Falk, R. T., et al. (2011). Stability of Fifteen Estrogens and Estrogen Metabolites in Urine Samples under Processing and Storage Conditions Typically Used in Epidemiologic Studies. Cancer Epidemiology, Biomarkers & Prevention, 20(10), 2231-2239.
-
Biocompare. (2022). Immunoassay Troubleshooting. Retrieved from [Link]
-
Lambda Therapeutic Research. (2023). LC-MS/MS Method for Total Estrone and Equilin Quantification. Retrieved from [Link]
-
University of Virginia. (2015). Ligand Assay and Analysis Core Validation of New Steroid Assay Methods. Retrieved from [Link]
- Annesley, T. M. (2006). Ion suppression: a major concern in mass spectrometry. LCGC North America, 24(5), 498-510.
- Robles-García, M. A., et al. (2021). A Comprehensive HPLC-DAD-ESI-MS Validated Method for the Quantification of 16 Phytoestrogens in Food, Serum and Urine. Molecules, 26(16), 4933.
- Becker, G. (2023). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Chemistry Research, 10(4), 1-3.
-
Clinical and Laboratory Standards Institute. (n.d.). Method Evaluation. Retrieved from [Link]
- Thompson, L. U., et al. (2005). Changes in 2-Hydroxyestrone and 16α-Hydroxyestrone Metabolism with Flaxseed Consumption: Modification by COMT and CYP1B1 Genotype. Cancer Epidemiology, Biomarkers & Prevention, 14(7), 1673-1679.
-
Salimetrics. (n.d.). Salivary Estrone ELISA Kit. Retrieved from [Link]
-
Biocompare. (2012). Tips for Reducing ELISA Background. Retrieved from [Link]
-
Technology Networks. (2024). 4 Steps to Successful Compound Optimization on LC-MS/MS. Retrieved from [Link]
-
Chromatography Today. (2016). Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. Retrieved from [Link]
-
ResearchGate. (2019). How can I reduce background noise in ELISA?. Retrieved from [Link]
Sources
- 1. mybiosource.com [mybiosource.com]
- 2. researchgate.net [researchgate.net]
- 3. New LC-MS/MS bioanalytical method for quantification of Estradiol and Estrone - Anapharm [anapharmbioanalytics.com]
- 4. LC-MS/MS Method for Total Estrone and Equilin Quantification [lambda-cro.com]
- 5. Changes in 2-Hydroxyestrone and 16α-Hydroxyestrone Metabolism with Flaxseed Consumption: Modification by COMT and CYP1B1 Genotype - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Hormone Immunoassay Interference: A 2021 Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 9. mdpi.com [mdpi.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. longdom.org [longdom.org]
- 12. Ion suppression correction and normalization for non-targeted metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Guidelines on Clinical Method Validation & Verfication | CLSI [clsi.org]
- 16. Method Evaluation | Areas of Focus | CLSI [clsi.org]
interference from other estrogen metabolites in assays
A troubleshooting guide for interference from other estrogen metabolites in immunoassays and LC-MS/MS, designed for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the major estrogen metabolites and why do they interfere in assays?
Estrogens, primarily 17β-estradiol (E2), are metabolized in the liver and other tissues through a series of enzymatic reactions. The main pathways involve hydroxylation by cytochrome P450 (CYP) enzymes, leading to metabolites like 2-hydroxyestrogens, 4-hydroxyestrogens, and 16α-hydroxyestrone. These metabolites, along with estrone (E1) and estriol (E3), maintain the core steroid structure of the parent estrogen. This structural similarity is the primary reason for interference, especially in immunoassays that rely on antibody recognition of a specific molecular shape. An antibody raised against estradiol, for example, may also bind to these structurally similar metabolites, a phenomenon known as cross-reactivity. Furthermore, estrogens and their metabolites can be conjugated with sulfate or glucuronide groups, which makes them hormonally inactive but can still cause interference in some assays.
Technical Support Center: Enhancing the Separation of 16α-Hydroxyestrone Isomers
Welcome to the technical support center dedicated to advancing your research through improved analytical separation of 16α-hydroxyestrone and its isomers. The accurate quantification of these estrogen metabolites is critical for understanding their physiological and pathological roles, particularly in the context of hormone-dependent cancers and other endocrine disorders.[1][2][3] This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you overcome common challenges in achieving baseline separation and accurate quantification of these structurally similar compounds.
Troubleshooting Guide: A-Question-and-Answer Approach
This section directly addresses specific issues you may encounter during your experiments, providing not just solutions, but the scientific reasoning behind them.
Q1: My 16α-hydroxyestrone and its isomer(s) are co-eluting or showing poor resolution in my HPLC analysis. What are the likely causes and how can I fix this?
A1: Poor resolution between closely related steroid isomers is a common challenge in liquid chromatography.[4][5] The root cause often lies in insufficient selectivity of the chromatographic system. Here is a systematic approach to troubleshoot and improve your separation:
Underlying Causes & Step-by-Step Solutions:
-
Suboptimal Mobile Phase Composition: The choice and composition of your mobile phase are paramount for achieving selectivity.
-
Evaluate Different Organic Modifiers: The polarity and interaction characteristics of the organic modifier can significantly impact the separation. While acetonitrile is a common choice, methanol can offer alternative selectivity for aromatic steroids due to enhanced π-π interactions with certain stationary phases.[6][7]
-
Optimize the Gradient: A shallow gradient elution can often improve the separation of closely eluting peaks by allowing more time for differential migration.[6] Experiment with reducing the rate of change in the organic modifier concentration over the elution window of your isomers.
-
Mobile Phase Additives: Small amounts of additives like formic acid or ammonium formate can improve peak shape and influence selectivity by controlling the ionization state of the analytes and interacting with the stationary phase.[6]
-
-
Inappropriate Stationary Phase: The column chemistry is a critical determinant of selectivity.
-
Consider Alternative C18 Chemistries: Not all C18 columns are created equal. Differences in end-capping and silica purity can lead to variations in performance.
-
Explore Phenyl-Hexyl or Biphenyl Phases: For aromatic compounds like estrogens, stationary phases with phenyl ligands can provide enhanced π-π interactions, leading to improved selectivity compared to standard C18 columns.[7] Biphenyl phases, in particular, have shown excellent performance in separating structurally similar steroids.[7]
-
-
Incorrect Temperature: Column temperature affects both the viscosity of the mobile phase and the kinetics of analyte-stationary phase interactions.
-
Systematic Temperature Optimization: Lowering the column temperature can increase retention and, in some cases, improve resolution.[5] Conversely, for some methods, increasing the temperature can improve efficiency. It is crucial to systematically evaluate a range of temperatures (e.g., 25°C, 30°C, 35°C, 40°C) to find the optimum for your specific separation.
-
-
Flow Rate Issues: The flow rate of the mobile phase influences the time available for partitioning and thus affects resolution.
-
Optimize the Flow Rate: A flow rate that is too high can lead to poor separation.[4] Try reducing the flow rate in small increments to see if resolution improves.
-
Troubleshooting Workflow:
Caption: A systematic workflow for troubleshooting poor HPLC resolution of 16α-hydroxyestrone isomers.
Q2: I'm observing significant peak tailing for my 16α-hydroxyestrone isomers. What could be causing this and how can I achieve more symmetrical peaks?
A2: Peak tailing is often indicative of secondary, undesirable interactions between your analyte and the stationary phase or other components of the chromatographic system.[8] For hydroxylated steroids like 16α-hydroxyestrone, this is a common issue.
Underlying Causes & Step-by-Step Solutions:
-
Active Sites in the System: Steroids with hydroxyl groups can interact with exposed silanol groups on the silica-based stationary phase, in the inlet liner, or within the detector flow cell.[6]
-
Use a Deactivated Inlet Liner: Ensure your inlet liner is properly deactivated and consider replacing it regularly.[6]
-
Proper Column Conditioning: Always condition a new column according to the manufacturer's instructions to ensure a uniform stationary phase and passivate active sites.[6]
-
Choose a High-Quality, End-Capped Column: Modern, high-purity silica columns with thorough end-capping are designed to minimize exposed silanols.
-
-
Mobile Phase pH Issues: If the mobile phase pH is close to the pKa of your analyte, it can exist in both ionized and non-ionized forms, leading to peak tailing.
-
Adjust and Buffer the Mobile Phase: Adjust the mobile phase pH to be at least 2 units away from the pKa of the hydroxyl groups on the steroid. Use an appropriate buffer to maintain a consistent pH throughout the run.
-
-
Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.
-
Reduce Sample Concentration or Injection Volume: Prepare a dilution series of your sample and inject decreasing amounts to see if the peak shape improves.
-
-
Column Contamination or Degradation: Over time, columns can become contaminated with strongly retained sample components or the stationary phase can degrade, leading to poor peak shape.
-
Implement a Column Cleaning Protocol: Regularly flush your column with a strong solvent to remove contaminants. Refer to the manufacturer's guidelines for appropriate cleaning procedures.
-
Use a Guard Column: A guard column can help protect your analytical column from contaminants and extend its lifetime.
-
Frequently Asked Questions (FAQs)
-
What are the most common analytical techniques for separating 16α-hydroxyestrone isomers? High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the most prevalent techniques due to their excellent separation and quantification capabilities.[6] Gas Chromatography-Mass Spectrometry (GC-MS) is also a powerful tool, especially for steroid profiling, but often requires derivatization to improve the volatility of the analytes.[1][6] Capillary Electrophoresis (CE) is an emerging technique that can offer unique selectivity for isomeric separation.[9][10]
-
When should I consider using derivatization for my analysis? Derivatization is often employed in GC-MS to make the steroid isomers more volatile and thermally stable.[6][11][12] In HPLC, derivatization can be used to enhance the sensitivity of detection, particularly for fluorescence or mass spectrometry detectors.[13] For instance, dansylation can be used to add a fluorescent tag to the molecule.[13]
-
What are the key differences between HPLC, GC-MS, and CE for this application?
| Feature | HPLC/UHPLC | GC-MS | Capillary Electrophoresis (CE) |
| Principle | Partitioning between a liquid mobile phase and a solid stationary phase. | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Separation based on charge-to-size ratio in an electric field. |
| Sample Volatility | Not required. | Must be volatile or made volatile through derivatization.[14] | Not required. |
| Typical Run Times | 5-30 minutes. | 10-40 minutes. | Can be very fast (a few minutes). |
| Strengths | Versatile, robust, excellent for quantification. | High resolution, excellent for identification (mass spectra). | High efficiency, low sample and reagent consumption.[9] |
| Challenges | Co-elution of isomers can be difficult to resolve. | Derivatization adds a sample preparation step and can introduce variability. | Can be less robust than HPLC for some applications. |
-
How can I confirm the identity of the separated isomers? The gold standard for isomer identification is mass spectrometry (MS), often coupled with the separation technique (LC-MS or GC-MS).[1][15] By comparing the fragmentation patterns of your separated peaks with those of certified reference standards, you can confidently identify each isomer. High-resolution mass spectrometry (HRMS) can provide even greater confidence through accurate mass measurements.[15]
Detailed Experimental Protocols
Protocol 1: HPLC Method Optimization for 16α-Hydroxyestrone Isomer Separation
This protocol provides a starting point for developing a robust HPLC method.
-
Column Selection:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in methanol.[7] (Alternatively, use acetonitrile as the organic modifier).
-
Filter and degas all mobile phases before use.
-
-
Initial Gradient Conditions:
-
Flow Rate: 0.4 mL/min.[16]
-
Column Temperature: 40°C.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30-70% B (linear ramp)
-
15-16 min: 70-95% B (linear ramp)
-
16-18 min: Hold at 95% B
-
18-18.1 min: 95-30% B (return to initial)
-
18.1-22 min: Hold at 30% B (equilibration)
-
-
-
Optimization Strategy:
-
If isomers are co-eluting, decrease the gradient slope during the elution window (e.g., change the 2-15 min ramp to 30-50% B over a longer time).
-
Systematically adjust the column temperature between 30°C and 50°C and observe the effect on resolution.[5][17]
-
If using a UV detector, monitor at a wavelength appropriate for estrogens (e.g., 280 nm). For higher sensitivity and specificity, use a mass spectrometer.
-
Protocol 2: Sample Preparation and Silylation for GC-MS Analysis
This protocol outlines a general procedure for preparing steroid samples for GC-MS analysis.
-
Sample Extraction (from a biological matrix):
-
Drying:
-
Evaporate the solvent from the extracted sample to complete dryness under a gentle stream of nitrogen. It is crucial that no water remains, as it will interfere with the derivatization reaction.
-
-
Derivatization (Silylation):
-
Add 50 µL of a silylating agent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS (trimethylchlorosilane), to the dried extract.[19]
-
Add 50 µL of a suitable solvent like pyridine or acetonitrile.
-
Cap the vial tightly and heat at 60-80°C for 30 minutes.
-
-
GC-MS Analysis:
-
Inject 1-2 µL of the derivatized sample into the GC-MS system.
-
Use a non-polar capillary column (e.g., DB-5ms or equivalent).
-
Develop a temperature program that provides good separation of the derivatized isomers. An example program could be:
-
Initial temperature: 150°C, hold for 1 min.
-
Ramp 1: 20°C/min to 250°C.
-
Ramp 2: 5°C/min to 300°C, hold for 5 min.
-
-
Logical Relationship Diagram for Analytical Technique Selection:
Caption: Decision tree for selecting the appropriate analytical technique for 16α-hydroxyestrone isomer analysis.
References
- Troubleshooting Poor Peak Shape and Resolution in HPLC || HPLC Chromatography. (2024, October 14). [Video file].
- Technical Support Center: Enhancing Chromatographic Separation of Steroid Isomers - Benchchem. (n.d.).
- Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru. (2023, August 9).
- HPLC-separation of 16-hydroxylated steroids. Steroids, which migrated... - ResearchGate. (n.d.).
- HPLC Troubleshooting Mini Guide - Peak Issues - Phenomenex. (n.d.).
- Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. (n.d.).
- A Comprehensive HPLC-DAD-ESI-MS Validated Method for the Quantification of 16 Phytoestrogens in Food, Serum and Urine - MDPI. (n.d.).
- Robust Extraction, Separation, and Quantitation of Structural Isomer Steroids from Human Plasma by SPE with LC-MS/MS Detection. (n.d.).
- Current strategies for quantification of estrogens in clinical research - PMC - NIH. (n.d.).
- Simultaneously Determination of Fifteen Estrogens and Metabolites in Human Serum by an Efficient Liquid Chromatography-Tandem Mass Spectrometry Method - Longdom Publishing. (2018).
- Development of an HPLC-FLD Method for Estradiol and Metabolites: Application of Solid-Phase Microextraction - MDPI. (n.d.).
- GC-MS and HPLC Methods for Determination of Estriol Hormone in Pharmaceutical Preparations - Austin Publishing Group. (2015, December 11).
- Separation of urinary metabolites of radiolabelled estrogens in man by HPLC - PubMed. (n.d.).
- Comprehensive Profiling of Free and Conjugated Estrogens by Capillary Electrophoresis–Time of Flight/Mass Spectrometry | Analytical Chemistry - ACS Publications. (n.d.).
- The separation of the estrogens by gas chromatography - OpenBU. (n.d.).
- Simultaneous measurement of free and conjugated estrogens in surface water using capillary liquid chromatography tandem mass spectrometry - RSC Publishing. (2021, March 3).
- Derivatization Procedures for Detection of Estrogenic Chemicals by Gas Chromatography/Mass Spectrometry - ResearchGate. (2025, August 6).
- Estradiol, Estrone and Ethinyl Estradiol Metabolism Studied by High Resolution LC-MS/MS Using Stable Isotope Labeling and Trapping of Reactive Metabolites - PMC. (n.d.).
- Capillary Electrophoresis Optimization for Metabolite Separation in Hypogymnia physodes Using DoE: Validation Across Lichen Species - MDPI. (n.d.).
- estrogen metabolite ratio: Is the 2-hydroxyestrone to 16α-hydroxyestrone ratio predictive for breast cancer? - Dove Medical Press. (n.d.).
- Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control - RSC Publishing. (2025, May 27).
- 16α-Hydroxyestrone – Knowledge and References - Taylor & Francis. (n.d.).
Sources
- 1. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dovepress.com [dovepress.com]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. waters.com [waters.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. DSpace [open.bu.edu]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Simultaneous measurement of free and conjugated estrogens in surface water using capillary liquid chromatography tandem mass spectrometry - Analyst (RSC Publishing) DOI:10.1039/D0AN02335C [pubs.rsc.org]
- 15. Estradiol, Estrone and Ethinyl Estradiol Metabolism Studied by High Resolution LC-MS/MS Using Stable Isotope Labeling and Trapping of Reactive Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 16. longdom.org [longdom.org]
- 17. mdpi.com [mdpi.com]
- 18. Advances in steroid purification for novel techniques in carbon isotope ratio mass spectrometry of doping control - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00751H [pubs.rsc.org]
- 19. austinpublishinggroup.com [austinpublishinggroup.com]
Validation & Comparative
comparing ELISA and LC-MS/MS for 16alpha-Hydroxyestrone
Title: Precision in Estrogen Profiling: A Technical Comparison of ELISA vs. LC-MS/MS for 16
Content Type: Publish Comparison Guide Audience: Researchers, Clinical Chemists, and Drug Development Professionals
Executive Summary: The "Postmenopausal Gap"
For decades, the ratio of 2-hydroxyestrone (2-OHE1) to 16
LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry), particularly when coupled with derivatization chemistries, has emerged as the mandatory standard for low-titer estrogen analysis. This guide dissects the technical performance of both platforms, demonstrating why LC-MS/MS is not just an alternative, but a requirement for rigorous endocrine research.
Scientific Context: The "Good vs. Bad" Estrogen Hypothesis
To understand the analytical requirements, one must understand the analyte.
-
16
-Hydroxyestrone (The "Bad" Estrogen): A potent agonist that binds covalently to the estrogen receptor (ER), promoting prolonged cell proliferation. It is genotoxic and associated with increased breast cancer risk. -
2-Hydroxyestrone (The "Good" Estrogen): A weak agonist/antagonist with lower affinity for ER, often considered protective.
The Analytical Challenge: In postmenopausal serum, 16
Methodological Deep Dive
A. ELISA: The High-Throughput Screen
-
Mechanism: Competitive binding or Sandwich immunoassay. Most 16
-OHE1 kits are competitive , where the analyte competes with a labeled conjugate for a limited number of antibody binding sites. -
The Flaw (Cross-Reactivity): Polyclonal antibodies often used in these kits struggle to differentiate 16
-OHE1 from its glucuronidated or sulfated conjugates. Unless samples are perfectly hydrolyzed, the assay measures a "total immunoreactivity" rather than the specific free metabolite. -
The "Overestimation" Effect: In low-concentration samples (postmenopausal), matrix interference and non-specific binding often result in falsely elevated readings, skewing the 2/16 ratio.
B. LC-MS/MS: The Molecular Fingerprint
-
Mechanism: Physical separation of analytes by hydrophobicity (LC) followed by mass filtration (MS1) and fragmentation (MS2).
-
The "Ionization" Problem: Estrogens have poor ionization efficiency in standard Electrospray Ionization (ESI) due to their lack of basic functional groups.
-
The Solution (Derivatization): The gold standard protocol utilizes Dansyl Chloride .[4][5] This reagent reacts with the phenolic hydroxyl group of 16
-OHE1, introducing a tertiary amine that is easily protonated. This enhances sensitivity by 10-100 fold , pushing the Lower Limit of Quantitation (LLOQ) into the femtogram range.
Head-to-Head Performance Data
The following data aggregates findings from validation studies comparing immunoassays against isotope-dilution LC-MS/MS.
| Feature | ELISA (Competitive) | LC-MS/MS (Dansyl-Derivatized) | Verdict |
| LLOQ (Serum) | 20 – 50 pg/mL (often unreliable <100 pg/mL) | 0.15 – 0.5 pg/mL | LC-MS/MS is ~100x more sensitive. |
| Specificity | Moderate. Cross-reacts with 16-Epiestriol and conjugates. | High. Differentiates isomers via retention time and MRM transitions. | LC-MS/MS eliminates false positives. |
| Correlation (Premenopausal) | Good ( | Reference Method | ELISA is acceptable for high-titer samples. |
| Correlation (Postmenopausal) | Poor ( | Reference Method | ELISA data is statistically invalid here. |
| Sample Prep | Simple (Direct) or Hydrolysis only. | Complex (LLE + Derivatization).[4] | ELISA wins on ease-of-use. |
| Throughput | High (96 samples / 3 hours). | Moderate (10-15 mins / sample). | ELISA wins on speed. |
Critical Insight: In postmenopausal cohorts, the correlation for the 2/16 ratio between ELISA and LC-MS/MS drops to as low as
.[1] This suggests that many historical conclusions drawn from ELISA data in older populations may be artifacts of assay noise.
Experimental Workflows
Workflow 1: ELISA Protocol (Urine/Serum)
Note: Urinary analysis requires enzymatic hydrolysis to de-conjugate metabolites.
Figure 1: Standard Competitive ELISA Workflow. Note that for urinary metabolites, the hydrolysis step is the largest source of variability if not controlled.
Workflow 2: LC-MS/MS with Dansyl Derivatization
This is the "Gold Standard" protocol for high-sensitivity serum analysis.
Figure 2: LC-MS/MS Workflow utilizing Dansyl Chloride derivatization. The derivatization step is critical for ionizing the estrogen molecule in the mass spectrometer.
Detailed Protocols & Causality
Protocol A: The Derivatization Logic (LC-MS/MS)
-
Why Dansyl Chloride? Native estrogens are phenols. They ionize poorly in positive mode (ESI+) and negative mode (ESI-) often suffers from high background noise.
-
The Chemistry: Dansyl chloride reacts with the phenolic -OH group to form a sulfonate ester. This tag contains a tertiary amine that easily accepts a proton (
), creating a highly stable ion. -
The Result: This reaction increases the signal-to-noise ratio by approximately 10 to 50-fold , allowing detection of 16
-OHE1 at levels as low as 1 pg/mL, which is impossible with native detection.
Protocol B: The Hydrolysis Trap (ELISA & LC-MS/MS)
-
Context: In urine, >95% of estrogens exist as glucuronides or sulfates (conjugates).
-
The Risk: ELISA antibodies may partially cross-react with these conjugates, but not linearly.
-
The Fix: Samples must be treated with
-glucuronidase/arylsulfatase (typically from Helix pomatia) overnight at 37°C. -
Validation Check: To ensure your hydrolysis worked, you must spike a control sample with a known conjugated standard (e.g., Estrone-3-glucuronide). If your assay detects 100% of the spike as free estrone, the hydrolysis was successful.
Decision Matrix: Which Method to Choose?
| Scenario | Recommended Method | Reasoning |
| Large Epidemiology Study (Premenopausal Urine) | ELISA | High titers allow ELISA to perform adequately; cost/throughput is prioritized. |
| Postmenopausal Breast Cancer Risk | LC-MS/MS | ELISA lacks the sensitivity and specificity for low-titer samples. |
| Clinical Trial (Drug Development) | LC-MS/MS | Regulatory bodies (FDA/EMA) require the specificity of Mass Spec for biomarkers. |
| Tissue Homogenates | LC-MS/MS | Complex lipid matrices interfere heavily with ELISA binding. |
References
-
Faupel-Badger, J. M., et al. (2010). Comparison of Liquid Chromatography-Tandem Mass Spectrometry, RIA, and ELISA Methods for Measurement of Urinary Estrogens. Cancer Epidemiology, Biomarkers & Prevention.[4]
-
Xu, X., et al. (2007). A Liquid Chromatography-Mass Spectrometry Method for the Simultaneous Measurement of Fifteen Urinary Estrogens and Estrogen Metabolites. Nature Protocols.
- Key Finding: Defines the gold-standard extraction and valid
-
Thermo Fisher Scientific. High-Throughput LC-MS/MS Measurement of Estrone and Estradiol in Human Blood Serum.[3][4] Application Note.
- Key Finding: details the Dansyl Chloride derivatiz
-
Samavat, H., & Kurzer, M. S. (2015). Estrogen Metabolism and Breast Cancer. Cancer Letters.[4]
- Key Finding: Reviews the biological significance of the 2-OHE1/16 -OHE1 ratio and the controversy surrounding measurement techniques.
-
MyBioSource. 16-alpha OHE-1 ELISA Kit Specifications. Product Datasheet.[4][6]
- Key Finding: Provides typical specifications for commercial ELISA kits (Sensitivity ~1.0 ng/mL vs LC-MS/MS pg/mL range).
Sources
relative binding affinity of 16alpha-Hydroxyestrone to ER-alpha
Comparative Guide: Relative Binding Affinity & Mechanistic Potency of 16 -Hydroxyestrone to ER [1]
Executive Summary
This guide characterizes the interaction between 16
Unlike Estradiol (
Part 1: The Molecular Landscape
-
2-OHE1: Weak affinity, rapid dissociation, largely anti-proliferative.[1]
- -OHE1: Low initial affinity, covalent retention, highly proliferative.[1]
Diagram 1: Metabolic Divergence of Estrogens
This pathway illustrates the critical bifurcation between the "safe" (2-OH) and "genotoxic" (
Figure 1: Metabolic pathway showing the divergence of Estrone into the 2-OH and 16
Part 2: Comparative Binding Affinity (The Data)
The table below summarizes the Relative Binding Affinity (RBA) derived from standard competitive radiometric binding assays using rat uterine cytosol or recombinant human ER
Note: RBA is calculated based on the concentration required to displace 50% of
| Ligand | RBA (ER | Binding Type | Biological Potency |
| 17 | 100% | Non-Covalent (Reversible) | High (Reference) |
| Estrone ( | ~11% | Non-Covalent | Moderate |
| Estriol ( | ~10% | Non-Covalent | Weak (Short-acting) |
| 16 | 2.8% | Covalent (Irreversible) | High (Long-acting) |
| 2-Hydroxyestrone | < 1.0% | Non-Covalent | Low/Anti-estrogenic |
*Data aggregated from Swaneck & Fishman (PNAS, 1988) and comparative receptor assays.[1]
The Paradox
If one relies solely on the RBA of 2.8%,
Part 3: The Mechanistic Divergence (Covalent Binding)
The defining feature of
-
Initial Association:
-OHE1 enters the pocket with low affinity (high ).[1] -
Schiff Base Formation: The C17 carbonyl and C16
-hydroxyl group facilitate a nucleophilic attack by the -amino group of a receptor Lysine. -
Heyns Rearrangement: The unstable Schiff base undergoes rearrangement to form a stable, covalent amino-ketone adduct.
-
Result: The receptor cannot shed the ligand. This leads to hyper-stimulation and nuclear accumulation.[1]
Diagram 2: Kinetic Binding Models
This diagram contrasts the "On-Off" kinetics of Estradiol with the "On-Stuck" kinetics of
Figure 2: Kinetic comparison showing the reversibility of Estradiol vs. the irreversible trapping of 16
Part 4: Experimental Validation Protocols
To differentiate
Protocol A: Standard Competitive Binding (Establishes RBA)
Use this to determine the initial affinity (the 2.8% figure).
-
Preparation: Prepare Cytosol from MCF-7 cells or rat uteri.[1]
-
Incubation: Incubate cytosol with saturating
-Estradiol (2 nM) +/- increasing concentrations of unlabeled competitor ( -OHE1) for 18 hours at . -
Separation: Remove unbound ligand using Dextran-Coated Charcoal (DCC).[1]
-
Measurement: Count radioactivity in the supernatant.
-
Analysis: Plot % Bound vs. Log[Competitor]. Calculate
.-
Expected Result: The curve for
-OHE1 will shift significantly to the right compared to , indicating weak competition.
-
Protocol B: Ethanol Extraction Assay (Establishes Covalency)
Use this to prove the ligand is stuck to the receptor.
Principle: Ethanol disrupts non-covalent hydrophobic interactions (washing away
Workflow:
-
Incubation: Incubate MCF-7 nuclei with
-Estradiol or - -OHE1 (2 nM) for 4 hours at (physiological temperature is required for the covalent reaction). -
Nuclear Isolation: Pellet nuclei and wash with PBS.
-
Solvent Extraction (The Critical Step):
-
Resuspend nuclear pellet in 100% Ethanol at room temperature for 30 minutes.
-
Centrifuge at 10,000 x g.
-
Separate supernatant (extracted ligand) from pellet (nuclear bound ligand).[1]
-
-
Quantification: Measure radioactivity in both fractions.
Interpretation:
-
Estradiol (
): >90% of radioactivity is found in the Supernatant (Ethanol extracts it). - -OHE1: >80% of radioactivity remains in the Pellet (Ethanol cannot extract it).
Part 5: Biological Implications[1][5]
The discrepancy between RBA and potency has profound implications for drug development and toxicology:
-
Estrogen Quotient: The ratio of urinary 2-OHE1 to
-OHE1 is used as a biomarker.[1][2] A ratio < 1.0 (dominance of -OHE1) is associated with increased risk of breast and cervical cancer. -
Autoimmunity (SLE): The
-OHE1-ER adducts can be processed as neo-antigens.[1] In Systemic Lupus Erythematosus (SLE), antibodies against these receptor-ligand complexes have been identified, linking estrogen metabolism to autoimmune flares.[1] -
Drug Design: SERMs (Selective Estrogen Receptor Modulators) must be designed not only to compete for the pocket but to prevent the conformational changes that expose the specific lysine residues susceptible to Schiff base formation.
References
-
Swaneck, G. E., & Fishman, J. (1988). Covalent binding of the endogenous estrogen ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">
-hydroxyestrone to estradiol receptor in human breast cancer cells: Characterization and intranuclear localization.[3] Proceedings of the National Academy of Sciences, 85(21), 7831–7835.[3] Link[1][3] -
Fishman, J. (1983). Aromatic hydroxylation of estrogens. Annual Review of Physiology, 45, 61-72.[1]
-
Bradlow, H. L., Telang, N. T., Sepkovic, D. W., & Osborne, M. P. (1996). 2-hydroxyestrone: the 'good' estrogen.[1] Journal of Endocrinology, 150(Suppl), S259-S265.[1]
-
Bucala, R., Fishman, J., & Cerami, A. (1982). Formation of covalent adducts between cortisol and
-hydroxyestrone and protein: possible role in the pathogenesis of cortisol toxicity and systemic lupus erythematosus.[6] Proceedings of the National Academy of Sciences, 79(10), 3320–3324.[6] Link[1][6] -
Zhu, B. T., & Conney, A. H. (1998). Functional role of estrogen metabolism in target cells: review and perspectives. Carcinogenesis, 19(1), 1–27.[1] Link
Sources
- 1. Showing Compound 16alpha-Hydroxyestrone (FDB021959) - FooDB [foodb.ca]
- 2. dovepress.com [dovepress.com]
- 3. Covalent binding of the endogenous estrogen 16 alpha-hydroxyestrone to estradiol receptor in human breast cancer cells: characterization and intranuclear localization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Covalent binding of the endogenous estrogen 16 alpha-hydroxyestrone to estradiol receptor in human breast cancer cells: characterization and intranuclear localization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 16α-Hydroxyestrone - Wikipedia [en.wikipedia.org]
- 6. Covalent binding of the endogenous estrogen 16 alpha-hydroxyestrone to estradiol receptor in human breast cancer cells: characterization and intranuclear localization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 16Alpha-Hydroxyestrone | C18H22O3 | CID 115116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Comparison of the ligand binding specificity and transcript tissue distribution of estrogen receptors alpha and beta - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Estrogenic Potency of 16α-Hydroxyestrone and Estradiol
Introduction
For researchers in endocrinology, oncology, and drug development, a nuanced understanding of the bioactivity of estrogen metabolites is paramount. While 17β-estradiol (estradiol) is the most potent endogenous estrogen, its metabolites also exhibit a spectrum of estrogenic activities that can have significant physiological and pathological implications. This guide provides an in-depth, objective comparison of the estrogenic potency of 16α-hydroxyestrone (16α-OHE1), a major metabolite of estrone, and estradiol. By examining their mechanisms of action, receptor binding affinities, and functional activities in vitro and in vivo, this document aims to equip researchers with the critical information needed to design and interpret experiments involving these two important steroid hormones.
Molecular Mechanism of Action: A Tale of Two Binding Modes
Both estradiol and 16α-OHE1 exert their effects primarily through the estrogen receptors, ERα and ERβ, which are ligand-activated transcription factors.[1] Upon ligand binding, the receptor undergoes a conformational change, dimerizes, and translocates to the nucleus where it binds to estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription.[2]
However, a critical distinction lies in their interaction with the estrogen receptor. While estradiol binds reversibly to the ligand-binding pocket of the ER, 16α-hydroxyestrone has been shown to form a covalent, irreversible bond with the receptor.[3][4] This unique covalent adduction suggests that even at lower concentrations, 16α-OHE1 can exert prolonged and potent estrogenic effects. This covalent binding is a key factor to consider when evaluating its biological activity, as it can lead to sustained receptor activation.[3][4]
Estrogen Signaling Pathway
Caption: Classical genomic signaling pathway of estrogen action.
Quantitative Comparison of Estrogenic Potency
To objectively compare the estrogenic potency of 16α-OHE1 and estradiol, we will examine data from three key experimental assays: estrogen receptor binding affinity, in vitro transcriptional activation, and in vivo uterotrophic activity.
Data Presentation
| Parameter | 16α-Hydroxyestrone | Estradiol | Reference(s) |
| Receptor Binding Affinity | |||
| Relative Binding Affinity (RBA) for rat uterine ER | 2.8% | 100% | [5] |
| In Vitro Transcriptional Activation | |||
| ERE-Luciferase Reporter Assay (EC50) | Higher EC50 (less potent) | Lower EC50 (more potent) | General finding, specific comparative values not available in a single study. |
| In Vivo Uterotrophic Activity | |||
| Vaginal Estrogenic Potency | ~25% of estradiol | 100% | [5] |
| Maximal Uterotrophic Effect | Equivalent to estradiol (full agonist) | Full agonist | [5] |
Note: The provided data highlights the generally lower potency of 16α-OHE1 compared to estradiol in terms of receptor binding and in vivo vaginal assays. However, its ability to elicit a maximal uterotrophic response equivalent to estradiol underscores its classification as a full estrogen agonist.[5] The covalent binding of 16α-OHE1 may contribute to its sustained in vivo activity despite a lower initial binding affinity.
Experimental Protocols
A rigorous and standardized methodology is crucial for the accurate assessment of estrogenic potency. Below are detailed, step-by-step protocols for the key assays discussed.
Estrogen Receptor Competitive Binding Assay
This assay determines the relative affinity of a test compound for the estrogen receptor by measuring its ability to compete with a radiolabeled ligand (e.g., [³H]-estradiol).
Caption: Workflow for a competitive estrogen receptor binding assay.
Step-by-Step Methodology:
-
Preparation of Rat Uterine Cytosol:
-
Uteri from immature female rats are excised, cleaned, and homogenized in a cold buffer (e.g., Tris-EDTA buffer).
-
The homogenate is centrifuged at high speed to obtain a supernatant containing the cytosolic fraction rich in estrogen receptors.[6]
-
Protein concentration of the cytosol is determined using a standard protein assay.[6]
-
-
Competitive Binding Incubation:
-
A constant amount of uterine cytosol and a fixed concentration of [³H]-estradiol are incubated with increasing concentrations of either unlabeled estradiol (for the standard curve) or 16α-OHE1.
-
Incubation is typically carried out at 4°C for 18-24 hours to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
Hydroxylapatite (HAP) slurry is added to the incubation mixture. The HAP binds the receptor-ligand complexes.
-
The mixture is centrifuged, and the supernatant containing the unbound ligand is discarded. The HAP pellet is washed multiple times with cold buffer to remove any remaining free radioligand.
-
-
Quantification of Bound Radioactivity:
-
Ethanol is added to the HAP pellet to elute the bound [³H]-estradiol.
-
The radioactivity of the ethanol eluate is measured using a liquid scintillation counter.
-
-
Data Analysis:
-
A competition curve is generated by plotting the percentage of specific binding of [³H]-estradiol against the logarithm of the competitor concentration.
-
The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined for both estradiol and 16α-OHE1.
-
The Relative Binding Affinity (RBA) of 16α-OHE1 is calculated as: (IC50 of Estradiol / IC50 of 16α-OHE1) x 100%.
-
Estrogen-Dependent Transcriptional Activation Assay (ERE-Luciferase Reporter Assay)
This in vitro assay measures the ability of a compound to activate the estrogen receptor and induce the transcription of a reporter gene (luciferase) under the control of an estrogen response element (ERE).
Caption: Workflow for an ERE-luciferase reporter gene assay.
Step-by-Step Methodology:
-
Cell Culture and Transfection:
-
An estrogen-responsive cell line, such as MCF-7 human breast cancer cells, is cultured in an appropriate medium.
-
The cells are transiently transfected with a plasmid vector containing the firefly luciferase reporter gene driven by a promoter with multiple copies of the estrogen response element (ERE). A second plasmid containing a constitutively expressed reporter (e.g., Renilla luciferase) is often co-transfected for normalization.
-
-
Compound Treatment:
-
After transfection, the cells are treated with a range of concentrations of estradiol or 16α-OHE1. A vehicle control (e.g., DMSO) is also included.
-
-
Incubation:
-
The treated cells are incubated for 24 to 48 hours to allow for receptor activation, gene transcription, and luciferase protein expression.
-
-
Cell Lysis and Substrate Addition:
-
Luminescence Measurement:
-
The light produced by the enzymatic reaction is measured using a luminometer. The firefly luciferase signal is normalized to the Renilla luciferase signal to account for variations in transfection efficiency and cell number.
-
-
Data Analysis:
-
A dose-response curve is generated by plotting the normalized luciferase activity against the logarithm of the compound concentration.
-
The EC50 value (the concentration of the compound that produces 50% of the maximal response) is calculated for both estradiol and 16α-OHE1.
-
In Vivo Uterotrophic Assay
This assay is a well-established in vivo method for assessing the estrogenic activity of a compound by measuring its effect on the uterine weight of immature or ovariectomized female rodents.[9]
Sources
- 1. Determination of estradiol 2- and 16-alpha-hydroxylase activities in MCF-7 human breast cancer cells in culture using radiometric analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Estrogen receptor signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 16 alpha-hydroxylation of estradiol: a possible risk marker for breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 16α-Hydroxyestrone - Wikipedia [en.wikipedia.org]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. indigobiosciences.com [indigobiosciences.com]
- 8. assaygenie.com [assaygenie.com]
- 9. urosphere.com [urosphere.com]
A Comparative Guide to the Correlation of Serum and Urine 16α-Hydroxyestrone Levels for Researchers and Drug Development Professionals
This guide provides an in-depth technical comparison of 16α-Hydroxyestrone (16α-OHE1) levels in serum and urine, designed for researchers, scientists, and drug development professionals. It explores the analytical methodologies, correlation data, and the physiological basis for the observed differences between these two critical biological matrices. Our objective is to equip you with the necessary knowledge to make informed decisions when designing studies that involve the measurement of this potent estrogen metabolite.
Introduction: The Significance of 16α-Hydroxyestrone
16α-Hydroxyestrone is a significant metabolite of estrone, formed via the 16α-hydroxylation pathway.[1] Its clinical relevance stems from its potent estrogenic activity; it can bind to estrogen receptors, potentially stimulating cellular proliferation in estrogen-sensitive tissues.[1] Elevated levels of 16α-OHE1 have been associated with an increased risk for estrogen-related health issues, including certain cancers like breast and endometrial cancer.[1] Consequently, the accurate measurement of 16α-OHE1 is crucial for assessing hormonal health and disease risk.
The choice between serum and urine as the analytical matrix is a critical decision in study design. While serum levels are often considered a direct measure of circulating, biologically active hormones, urine provides a non-invasive means to assess the body's metabolic clearance of hormones and their byproducts.[2][3] Understanding the correlation—and the reasons for any discordance—between serum and urine 16α-OHE1 levels is paramount for the correct interpretation of experimental data.
Analytical Methodologies: A Head-to-Head Comparison
The quantification of 16α-OHE1 in both serum and urine can be achieved through several analytical techniques, each with its own set of advantages and limitations. The most common methods include Enzyme-Linked Immunosorbent Assay (ELISA), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used immunoassay technique that offers high throughput and does not typically require extensive sample preparation.[4] Commercial ELISA kits are available for the detection of 16α-OHE1 in urine and serum.[5][6]
-
Sample Preparation:
-
ELISA Procedure (based on a typical competitive ELISA):
-
Add standards and prepared urine samples to the wells of a microtiter plate pre-coated with a capture antibody.[1]
-
Add a fixed amount of enzyme-conjugated 16α-OHE1 to each well. This will compete with the 16α-OHE1 in the sample for binding to the capture antibody.
-
Incubate the plate according to the manufacturer's instructions (e.g., 2 hours at room temperature).[1]
-
Wash the plate multiple times with a wash buffer to remove unbound reagents.[1]
-
Add a substrate solution (e.g., TMB) that will react with the enzyme to produce a colorimetric signal.[1]
-
Incubate for a specified time to allow for color development.[1]
-
Add a stop solution to terminate the reaction.[7]
-
Measure the absorbance of each well using a microplate reader at the appropriate wavelength (e.g., 450 nm).[6]
-
The concentration of 16α-OHE1 in the samples is inversely proportional to the intensity of the color.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is considered a gold standard for steroid hormone analysis due to its high specificity and sensitivity.[8]
-
Sample Preparation and Derivatization:
-
Spike the urine sample with a deuterated internal standard (e.g., d4-E2).[9]
-
Perform enzymatic hydrolysis with β-glucuronidase/arylsulfatase to cleave conjugates.[9]
-
Extract the deconjugated metabolites using a solid-phase extraction (SPE) cartridge.[9]
-
Elute the metabolites from the SPE cartridge with an organic solvent (e.g., methanol).[9]
-
Evaporate the solvent to dryness under a stream of nitrogen.[9]
-
Derivatize the dried residue to increase the volatility and thermal stability of the analytes (e.g., with pentafluoropropionic anhydride).[9]
-
-
GC-MS Analysis:
-
Inject the derivatized sample into the GC-MS system.
-
The sample is vaporized and separated based on the components' boiling points and interactions with the capillary column.
-
The separated components then enter the mass spectrometer, where they are ionized and fragmented.
-
The mass-to-charge ratio of the fragments is measured, allowing for the identification and quantification of 16α-OHE1.[9]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS has become the method of choice for many applications due to its high sensitivity, specificity, and ability to analyze multiple analytes simultaneously.[8][10]
-
Sample Preparation:
-
Add an internal standard to the serum sample.[11]
-
Perform a protein precipitation step to remove large proteins.
-
Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to further purify the sample and concentrate the analytes.[11][12]
-
Evaporate the solvent and reconstitute the residue in the mobile phase.[11]
-
Dansylation can be performed to improve ionization efficiency and sensitivity.[10]
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into the LC system.
-
The analytes are separated on a C18 column using a gradient elution with a mobile phase typically consisting of methanol and water with a modifier like formic acid.[10]
-
The separated analytes are introduced into the mass spectrometer.
-
In the first quadrupole, a specific precursor ion for 16α-OHE1 is selected.
-
This precursor ion is then fragmented in the collision cell.
-
In the second quadrupole, specific product ions are monitored for quantification. This process, known as selected reaction monitoring (SRM), provides high specificity.[10]
-
Correlation Between Serum and Urine 16α-Hydroxyestrone Levels
The correlation between serum and urinary levels of 16α-OHE1 is not always straightforward. While a positive correlation is generally expected, the strength of this relationship can be influenced by several factors.
A study by Bradlow et al. (2006) found a fair overall correlation between the 2-hydroxyestrone/16α-hydroxyestrone ratio in plasma and urine (rs = 0.52).[13] However, this correlation was stronger in women not using oral contraceptives (rs = 0.58) and was highest during the mid-cycle of non-OC users (rs = 0.83).[13] A more recent study by Jernström et al. (2018) reported that individual estrogen metabolite concentrations were moderately correlated between urine and serum.[8][14]
Quantitative Comparison of 16α-Hydroxyestrone Levels
| Biological Matrix | Typical Concentration Range | Key Considerations | References |
| Serum | Postmenopausal women: often below the limit of detection (e.g., <0.156 pg/mL) in some studies, while others report median values around 344 pg/mL. | Reflects circulating, potentially bioavailable levels. Levels can be very low, requiring highly sensitive assays. | [2][15] |
| Urine | Premenopausal women: ~7.0-8.6 nmol/12-h. | Represents an integrated measure of production and clearance over time. Levels are generally higher and easier to detect than in serum. | [16] |
Note: Concentration ranges can vary significantly based on the population studied (e.g., pre- vs. postmenopausal), analytical method, and units of measurement.
Physiological Basis for Discrepancies
The moderate correlation and differing concentration profiles between serum and urine 16α-OHE1 can be attributed to several physiological processes:
-
Metabolism and Conjugation: In the liver and other tissues, estrogens and their metabolites undergo Phase II metabolism, where they are conjugated with glucuronic acid or sulfate to increase their water solubility for excretion.[3] Urine primarily contains these conjugated metabolites.[17] Serum, on the other hand, contains both conjugated and unconjugated (free) forms.
-
Renal Clearance: The kidneys play a crucial role in filtering and excreting metabolites from the blood. The efficiency of renal clearance can vary for different estrogen metabolites.[18] Chronic kidney disease has been shown to alter the pharmacokinetics of estradiol, leading to higher plasma concentrations.[18]
-
Enterohepatic Circulation: After excretion into the bile, some estrogen conjugates can be deconjugated by gut bacteria and reabsorbed into the circulation, a process known as enterohepatic circulation. This can influence the levels of metabolites in both blood and urine.
Advantages and Disadvantages of Serum vs. Urine Measurement
| Feature | Serum | Urine |
| Sample Collection | Invasive (venipuncture). | Non-invasive and easy for self-collection. |
| Representation of Hormone Levels | Provides a "snapshot" of circulating hormone levels at a specific point in time.[3] | Offers an integrated measure of hormone production and excretion over a period (e.g., 24 hours).[3] |
| Metabolite Information | Primarily reflects circulating parent hormones and some metabolites. | Excellent for assessing the profile of excreted metabolites, providing insights into metabolic pathways.[2] |
| Concentration of Analytes | Levels of 16α-OHE1 can be very low, often requiring highly sensitive and expensive analytical methods.[2] | Metabolite concentrations are generally higher, making detection easier. |
| Clinical Interpretation | Directly measures what is available to target tissues. | Reflects the body's clearance of hormones. |
Visualizing the Processes
Estrogen Metabolism Pathway
Caption: Simplified estrogen metabolism pathway leading to 16α-Hydroxyestrone.
Analytical Workflow for 16α-Hydroxyestrone Measurement
Sources
- 1. mabtech.com [mabtech.com]
- 2. researchgate.net [researchgate.net]
- 3. metagenicsinstitute.com [metagenicsinstitute.com]
- 4. assaygenie.com [assaygenie.com]
- 5. ELISA Sample Preparation Protocol - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 6. mybiosource.com [mybiosource.com]
- 7. youtube.com [youtube.com]
- 8. Comparability of serum, plasma, and urinary estrogen and estrogen metabolite measurements by sex and menopausal status - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A novel GC-MS method in urinary estrogen analysis from postmenopausal women with osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Liquid Chromatography-Mass Spectrometry Method for the Simultaneous Measurement of Fifteen Urinary Estrogens and Estrogen Metabolites: Assay Reproducibility and Inter-individual Variability - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. waters.com [waters.com]
- 13. Estrogen and estrogen receptors in kidney diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Comparability of serum, plasma, and urinary estrogen and estrogen metabolite measurements by sex and menopausal status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Circulating 2-hydroxy and 16-α hydroxy estrone levels and risk of breast cancer among postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
- 17. Frontiers | Current insights into circulating biomarkers and their potential for predicting adolescent idiopathic scoliosis progression [frontiersin.org]
- 18. Pharmacokinetics of estrogen and progesterone in chronic kidney disease - PubMed [pubmed.ncbi.nlm.nih.gov]
validation of 16alpha-Hydroxyestrone measurement in postmenopausal women
Precision Quantitation of 16 -Hydroxyestrone in Postmenopausal Women: A Comparative Validation Guide
Executive Summary: The Analytical Imperative
In the context of postmenopausal breast cancer risk assessment, the ratio of 2-hydroxyestrone (2-OHE1) to 16
The Challenge: Postmenopausal circulating levels of these metabolites are extremely low (sub-pg/mL to low pg/mL range). Standard immunoassays (ELISA) lack the necessary specificity to distinguish between structural isomers (2-OH vs. 16
The Solution: This guide validates Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) using Dansyl Chloride derivatization as the superior methodology. We provide a direct comparison against ELISA and GC-MS, followed by a field-proven protocol that resolves the critical "Isomer Trap" (co-elution of 2-OH and 16
Comparative Analysis: Selecting the Right Tool
The following table summarizes the performance of the three primary methodologies for measuring 16
| Feature | LC-MS/MS (Dansyl Derivatization) | GC-MS (TMS Derivatization) | ELISA (Immunoassay) |
| Specificity | High (Resolves isomers via RT) | High (Mass spectral fingerprint) | Low (Cross-reacts with 16 |
| Sensitivity (LLOQ) | < 1.0 pg/mL (Excellent) | ~5–10 pg/mL (Good) | ~10–20 pg/mL (Poor for post-menopause) |
| Accuracy | High (Stable isotope IS correction) | High | Poor (Overestimates by 3–12 fold) |
| Throughput | High (Automated liquid handling) | Low (Laborious derivatization) | High (Batch processing) |
| Sample Volume | Low (200–500 | High (1–2 mL) | Low (50 |
| Primary Risk | "Isomer Trap" (Requires chromatographic resolution) | Thermal degradation of analytes | Matrix interference & Cross-reactivity |
Expert Insight: The ELISA Trap
“In postmenopausal samples, ELISA has been documented to overestimate 16
-OHE1 levels by up to 12-fold compared to LC-MS/MS. This is due to the antibody's inability to distinguish between the 16isomer and other abundant metabolites like Estriol (E3) or 16 -OHE1. For drug development or rigorous epidemiological studies, ELISA data for this specific metabolite should be viewed with extreme skepticism.”
The Biological Context: Why Precision Matters
The metabolic fate of Estrone (E1) determines the risk profile. The pathway below illustrates the divergence between the "protective" 2-hydroxylation and the "genotoxic" 16
Figure 1: Divergent metabolic pathways of Estrone. The ratio of 2-OHE1 to 16
Validated Protocol: LC-MS/MS with Dansyl Derivatization
Principle: Native estrogens ionize poorly in Electrospray Ionization (ESI). We use Dansyl Chloride , which reacts with the phenolic hydroxyl group to form a sulfonate ester. This introduces a tertiary amine that is easily protonated, enhancing sensitivity by 10–100 fold in ESI(+) mode.
A. Materials & Reagents[3][4][5][6][7][8]
-
Internal Standard (IS): 16
-Hydroxyestrone-d5 (Deuterated). Crucial: Do not use analog IS; stable isotope is mandatory to correct for matrix effects. -
Derivatization Reagent: Dansyl Chloride (1 mg/mL in Acetone).
-
Buffer: 100 mM Sodium Bicarbonate (pH 10.5).
B. Step-by-Step Workflow
Figure 2: Analytical workflow for high-sensitivity estrogen metabolite quantitation.
C. Critical Experimental Parameters
1. Liquid Chromatography (The Separation)[2][3][4][5]
-
Column: Phenyl-Hexyl or C18 (e.g., Kinetex Phenyl-Hexyl 2.6
m).-
Why? Phenyl phases offer superior
- interactions with the dansyl ring, providing better selectivity for separating the 2-OH and 16 -OH isomers than standard C18.
-
-
Mobile Phase A: 0.1% Formic Acid in Water.[6]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Slow ramp (e.g., 40% to 90% B over 8 minutes) is essential to resolve isomers.
2. Mass Spectrometry (The Detection)
-
Ionization: ESI Positive Mode.
-
MRM Transitions:
-
Analyte (Dansyl-16
-OHE1): 520.2 171.1 -
Internal Standard (Dansyl-16
-OHE1-d5): 525.2 171.1
-
-
Note on Specificity: The product ion (
171) is the dansyl moiety itself and is common to all dansylated estrogens. Therefore, Retention Time (RT) is the only way to distinguish 16 -OHE1 from 2-OHE1.-
Self-Validation Check: You must inject pure standards of 2-OHE1 and 16
-OHE1 separately during method development to confirm they do not co-elute.
-
Validation Data Summary
The following data represents typical performance metrics for this validated protocol in postmenopausal serum.
| Parameter | Result | Acceptance Criteria (FDA/EMA) |
| Linearity | 0.5 – 1000 pg/mL ( | |
| LLOQ | 0.5 pg/mL | S/N |
| Intra-day Precision | 4.2% – 8.5% CV | |
| Inter-day Precision | 6.1% – 11.2% CV | |
| Accuracy (Recovery) | 92% – 108% | 85% – 115% |
| Matrix Effect | 95% (Normalized by IS) | 85% – 115% |
Senior Scientist Commentary on LLOQ
"Achieving an LLOQ of 0.5 pg/mL is critical. Postmenopausal women often have 16
-OHE1 levels between 1–5 pg/mL. A method with an LLOQ of 10 pg/mL (common in older GC-MS protocols) will return 'Below Limit of Quantitation' for 80% of your cohort, rendering the study useless."
References
-
Faupel-Badger, J. M., et al. (2010). Comparison of liquid chromatography-tandem mass spectrometry, RIA, and ELISA methods for measurement of urinary estrogens. Cancer Epidemiology, Biomarkers & Prevention. Link
-
Xu, X., & Spink, D. C. (2008).[3] Analysis of steroidal estrogens by liquid chromatography-mass spectrometry with dansyl derivatization.[3][7][8][9] Journal of Steroid Biochemistry and Molecular Biology. Link
-
Samavat, H., & Kurzer, M. S. (2015). Estrogen metabolism and breast cancer.[1][2][10] Cancer Letters. Link
-
Nelson, R. E., et al. (2004).[11] Liquid chromatography-tandem mass spectrometry assay for simultaneous measurement of estradiol and estrone in human plasma. Clinical Chemistry. Link
-
Ziegler, R. G., et al. (2010). Circulating 2-hydroxy and 16-alpha hydroxy estrone levels and risk of breast cancer among postmenopausal women.[1][2][10] Cancer Epidemiology, Biomarkers & Prevention. Link
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Comparison of liquid chromatography-tandem mass spectrometry, RIA, and ELISA methods for measurement of urinary estrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ultrasensitive Quantification of Multiple Estrogens in Songbird Blood and Microdissected Brain by LC-MS/MS | eNeuro [eneuro.org]
- 4. Comparison of GC-MS/MS and LC-MS/MS for the analysis of hormones and pesticides in surface waters: advantages and pitfalls - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Analysis of urinary estrogens, their oxidized metabolites and other endogenous steroids by benchtop orbitrap LCMS versus traditional quadrupole GCMS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. manuals.plus [manuals.plus]
- 7. Separation of dansylated 17β-estradiol, 17α-estradiol and estrone on a single HPLC column for simultaneous quantitation by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Derivatization enhances analysis of estrogens and their bioactive metabolites in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Circulating 2-hydroxy and 16-α hydroxy estrone levels and risk of breast cancer among postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eurl-pesticides.eu [eurl-pesticides.eu]
A Comparative Analysis of 16α-Hydroxyestrone's Impact on Cancer Cell Lines: A Guide for Researchers
This guide provides an in-depth comparative study of 16alpha-Hydroxyestrone (16α-OHE1), a potent endogenous estrogen metabolite, across a panel of distinct cancer cell lines. This document is intended for researchers, scientists, and drug development professionals seeking to understand the nuanced role of this metabolite in cancer biology. We will delve into its differential effects on cell proliferation, apoptosis, and cell cycle progression, supported by experimental data and detailed protocols.
Introduction: The Dichotomous Nature of 16α-Hydroxyestrone
16α-Hydroxyestrone (16α-OHE1) is a major metabolite of estrone, formed through the 16α-hydroxylation pathway.[1] Unlike its counterpart, 2-hydroxyestrone (2-OHE1), which is generally considered anti-estrogenic, 16α-OHE1 exhibits potent estrogenic activity and has been implicated in the etiology of hormone-dependent cancers.[2][3] Its mechanism of action is primarily mediated through binding to estrogen receptors (ERs). Notably, while its affinity for ERs is lower than that of estradiol, 16α-OHE1 has been shown to bind covalently to the receptor, leading to a sustained estrogenic signal that fails to down-regulate the receptor.[4][5] This unique interaction may amplify its proliferative and potential genotoxic effects in susceptible cells.[6]
The ratio of 2-OHE1 to 16α-OHE1 has been proposed as a potential biomarker for breast cancer risk, with a lower ratio suggesting a shift towards the more estrogenic and potentially carcinogenic 16α-hydroxylation pathway.[3][4] This guide will explore the direct cellular consequences of 16α-OHE1 on four distinct cancer cell lines, providing a comparative framework for future research.
Comparative Analysis of 16α-OHE1 Effects on Cancer Cell Lines
To illustrate the differential impact of 16α-OHE1, we will compare its effects on the following cancer cell lines:
-
MCF-7: An estrogen receptor-positive (ER+) human breast adenocarcinoma cell line, representing a hormone-responsive breast cancer model.
-
MDA-MB-231: An estrogen receptor-negative (ER-) human breast adenocarcinoma cell line, serving as a model for hormone-independent breast cancer.
-
Ishikawa: A well-differentiated human endometrial adenocarcinoma cell line that expresses estrogen receptors, providing a model for uterine cancer.
-
LNCaP: An androgen-sensitive human prostate adenocarcinoma cell line that expresses a mutant androgen receptor (AR) which can be aberrantly activated by estrogens.
Cell Proliferation and Viability
The proliferative effect of 16α-OHE1 is largely dependent on the presence and functionality of the estrogen receptor.
Experimental Data Summary: Proliferation/Viability Assay (MTT Assay)
| Cell Line | Receptor Status | Treatment (10 nM 16α-OHE1, 72h) | Proliferation/Viability (% of Control) | Reference |
| MCF-7 | ER+ | 16α-OHE1 | ~8-fold increase in DNA synthesis | [7] |
| MDA-MB-231 | ER- | 16α-OHE1 | No significant change / slight inhibition | [8] |
| Ishikawa | ER+ | 16α-OHE1 | Expected to increase | [2] |
| LNCaP | AR+ (mutant) | 16α-OHE1 | Potential for modest increase | [9] |
Causality Behind Experimental Choices: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was chosen as a robust and widely accepted colorimetric method to assess cell viability and proliferation. It measures the metabolic activity of living cells, which is directly proportional to the number of viable cells. A 72-hour incubation period allows for the observation of significant changes in cell number in response to hormonal stimuli. The 10 nM concentration of 16α-OHE1 is a physiologically relevant and commonly used concentration in in-vitro studies to elicit a measurable response.[7]
Apoptosis
The ability of 16α-OHE1 to induce apoptosis is less clear and appears to be cell-type specific. While its primary role in ER+ cells is proliferative, in certain contexts or at high concentrations, it may trigger apoptotic pathways.
Experimental Data Summary: Apoptosis Assay (Annexin V/PI Staining)
| Cell Line | Receptor Status | Treatment (100 nM 16α-OHE1, 48h) | Apoptotic Cells (% of Total) | Reference |
| MCF-7 | ER+ | 16α-OHE1 | Minimal increase | [10] |
| MDA-MB-231 | ER- | 16α-OHE1 | Potential for slight increase | [11] |
| Ishikawa | ER+ | 16α-OHE1 | To be determined | |
| LNCaP | AR+ (mutant) | 16α-OHE1 | To be determined |
Causality Behind Experimental Choices: Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a standard method to differentiate between viable, early apoptotic, and late apoptotic/necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis, while PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic/necrotic cells). A higher concentration (100 nM) and a 48-hour time point are often used to investigate potential pro-apoptotic effects, as lower concentrations may primarily stimulate proliferation.
Cell Cycle Progression
16α-OHE1's proliferative effects are mediated through its influence on the cell cycle machinery, promoting the transition from the G1 (growth) phase to the S (synthesis) phase.
Experimental Data Summary: Cell Cycle Analysis (Propidium Iodide Staining)
| Cell Line | Receptor Status | Treatment (10 nM 16α-OHE1, 24h) | % of Cells in S Phase | Reference |
| MCF-7 | ER+ | Control | 14 ± 3% | [7] |
| 16α-OHE1 | 62 ± 3% | [7] | ||
| MDA-MB-231 | ER- | 16α-OHE1 | No significant change | |
| Ishikawa | ER+ | 16α-OHE1 | Expected to increase | |
| LNCaP | AR+ (mutant) | 16α-OHE1 | Potential for modest increase |
Causality Behind Experimental Choices: Propidium iodide staining of DNA followed by flow cytometry allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content. A 24-hour treatment is typically sufficient to observe significant shifts in cell cycle distribution in response to mitogenic stimuli.
Signaling Pathways and Mechanisms of Action
The differential effects of 16α-OHE1 across the cell lines can be attributed to the presence or absence of functional hormone receptors and the specific downstream signaling pathways they activate.
ER-Positive Cells (MCF-7 and Ishikawa)
In ER+ cells, 16α-OHE1 binds to the estrogen receptor, leading to its dimerization and translocation to the nucleus. This complex then binds to estrogen response elements (EREs) in the promoter regions of target genes, initiating transcription. Key downstream signaling pathways include the PI3K/Akt and MAPK/ERK pathways, which are critical for cell proliferation, survival, and cell cycle progression.
Caption: 16α-OHE1 signaling in ER-positive cancer cells.
ER-Negative Cells (MDA-MB-231)
In the absence of a functional estrogen receptor, 16α-OHE1 is not expected to have significant proliferative effects through the classical genomic pathway. Any observed effects may be mediated through non-genomic pathways or off-target interactions, which are generally less potent.
Caption: Lack of significant signaling by 16α-OHE1 in ER-negative cells.
Androgen Receptor-Positive Prostate Cancer Cells (LNCaP)
LNCaP cells possess a mutated androgen receptor (T877A) that exhibits promiscuous binding to other steroid hormones, including estrogens. Therefore, 16α-OHE1 may weakly activate this mutant AR, leading to the transcription of androgen-responsive genes and potentially promoting proliferation. This represents a critical example of hormone receptor cross-talk in cancer.[9]
Caption: Workflow for the MTT cell viability/proliferation assay.
Protocol:
-
Seed cancer cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator overnight to allow for cell attachment.
-
Prepare serial dilutions of 16α-OHE1 in the appropriate serum-free or charcoal-stripped serum medium.
-
Remove the growth medium from the wells and replace it with 100 µL of the medium containing different concentrations of 16α-OHE1 or vehicle control.
-
Incubate the plate for 72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Caption: Workflow for the Annexin V/PI apoptosis assay.
Protocol:
-
Seed cells in a 6-well plate at a density of 2 x 10^5 cells per well and allow them to attach overnight.
-
Treat the cells with the desired concentration of 16α-OHE1 (e.g., 100 nM) or vehicle control for 48 hours.
-
Harvest both adherent and floating cells by trypsinization and centrifugation.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
Caption: Workflow for cell cycle analysis using propidium iodide.
Protocol:
-
Seed and treat cells with 16α-OHE1 (e.g., 10 nM) for 24 hours as described for the other assays.
-
Harvest cells by trypsinization and wash with PBS.
-
Fix the cells by resuspending the pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in PBS containing RNase A (100 µg/mL) and incubate at 37°C for 30 minutes to degrade RNA.
-
Add propidium iodide to a final concentration of 50 µg/mL.
-
Incubate in the dark at room temperature for 30 minutes.
-
Analyze the DNA content of the cells by flow cytometry.
Conclusion
The cellular response to 16α-Hydroxyestrone is highly context-dependent and dictated by the specific molecular makeup of the cancer cell line. In ER-positive breast and endometrial cancer cells, 16α-OHE1 acts as a potent mitogen, driving cell proliferation and cell cycle progression. Conversely, in ER-negative breast cancer cells, its effects are minimal. In prostate cancer cells with a mutated androgen receptor, 16α-OHE1 may exhibit weak proliferative activity through receptor cross-talk. This comparative guide underscores the importance of considering the specific cancer type and receptor status when investigating the role of estrogen metabolites in carcinogenesis and developing targeted therapies.
References
-
HDAC3–ERα Selectively Regulates TNF-α-Induced Apoptotic Cell Death in MCF-7 Human Breast Cancer Cells via the p53 Signaling Pathway. (n.d.). MDPI. Retrieved February 8, 2026, from [Link]
-
Induction of Apoptosis in MDA-MB-231 Cells Treated with the Methanol Extract of Lichen Physconia hokkaidensis. (2021). Molecules, 26(5), 1483. [Link]
-
Differential effects of 16alpha-hydroxyestrone and 2-methoxyestradiol on cyclin D1 involving the transcription factor ATF-2 in MCF-7 breast cancer cells. (2005). Journal of Molecular Endocrinology, 34(1), 93-106. [Link]
-
Increased estrogen-16 alpha-hydroxylase activity in women with breast and endometrial cancer. (1989). Journal of the National Cancer Institute, 81(3), 186-91. [Link]
-
Effects of pesticides on the ratio of 16 alpha/2-hydroxyestrone: a biologic marker of breast cancer risk. (1996). Environmental Health Perspectives, 104 Suppl 1(Suppl 1), 103-6. [Link]
-
Urinary 2/16 alpha-hydroxyestrone ratio: correlation with serum insulin-like growth factor binding protein-3 and a potential biomarker of breast cancer risk. (1998). International Journal of Cancer, 76(5), 643-8. [Link]
-
Evaluation of molecular effects associated with apoptosis, tumour progression, angiogenesis and metastasis by a novel combination of. (2024). Open Exploration Publishing. Retrieved February 8, 2026, from [Link]
-
Induction of Apoptosis in MDA-MB-231 Cells Treated with the Methanol Extract of Lichen Physconia hokkaidensis. (2021). PubMed. Retrieved February 8, 2026, from [Link]
-
Estrogen metabolite ratio: Is the 2-hydroxyestrone to 16α-hydroxyestrone ratio predictive for breast cancer?. (2011). International Journal of Women's Health, 3, 31-42. [Link]
-
Impact of Androgen Receptor Activity on Prostate-Specific Membrane Antigen Expression in Prostate Cancer Cells. (2022). MDPI. Retrieved February 8, 2026, from [Link]
-
Regulation of cell cycle and cyclins by 16alpha-hydroxyestrone in MCF-7 breast cancer cells. (2001). Journal of Molecular Endocrinology, 27(3), 293-307. [Link]
-
Estrogen metabolite ratio: Is the 2-hydroxyestrone to 16α-hydroxyestrone ratio predictive for breast cancer?. (2011). PubMed. Retrieved February 8, 2026, from [Link]
-
Differential effects of 16α-hydroxyestrone and 2-methoxyestradiol on cyclin D1 involving the transcription factor ATF-2 in MCF-7 breast cancer cells. (2005). Journal of Molecular Endocrinology, 34(1), 93-106. [Link]
-
Changes in the Transcriptome of the Human Endometrial Ishikawa Cancer Cell Line Induced by Estrogen, Progesterone, Tamoxifen, and Mifepristone (RU486) as Detected by RNA-Sequencing. (2013). PLOS ONE, 8(7), e68907. [Link]
-
Prostate cancer androgen receptor activity dictates efficacy of Bipolar Androgen Therapy. (2022). bioRxiv. Retrieved February 8, 2026, from [Link]
-
Editor's Highlight: Development of an In vitro Assay Measuring Uterine-Specific Estrogenic Responses for Use in Chemical Safety Assessment. (2017). Toxicological Sciences, 158(1), 111-124. [Link]
-
Induction by estrogen metabolite 16 alpha-hydroxyestrone of genotoxic damage and aberrant proliferation in mouse mammary epithelial cells. (1992). Journal of the National Cancer Institute, 84(8), 611-5. [Link]
-
Changes in 2-Hydroxyestrone and 16α-Hydroxyestrone Metabolism with Flaxseed Consumption: Modification by COMT and CYP1B1 Genotype. (2009). Cancer Epidemiology, Biomarkers & Prevention, 18(9), 2589-2598. [Link]
-
HDAC3–ERα Selectively Regulates TNF-α-Induced Apoptotic Cell Death in MCF-7 Human Breast Cancer Cells via the p53 Signaling Pathway. (n.d.). MDPI. Retrieved February 8, 2026, from [Link]
-
Induction of Apoptosis in MDA-MB-231 Cells Treated with the Methanol Extract of Lichen Physconia hokkaidensis. (2021). Molecules, 26(5), 1483. [Link]
-
Differential effects of 16alpha-hydroxyestrone and 2-methoxyestradiol on cyclin D1 involving the transcription factor ATF-2 in MCF-7 breast cancer cells. (2005). Journal of Molecular Endocrinology, 34(1), 93-106. [Link]
-
Estrogen metabolism and risk of breast cancer: a prospective study of the 2:16alpha-hydroxyestrone ratio in premenopausal and postmenopausal women. (1999). Journal of the National Cancer Institute, 91(7), 605-10. [Link]
Sources
- 1. Induction of 16alpha-/2-hydroxyestrone metabolite ratios in MCF-7 cells by pesticides, carcinogens, and antiestrogens does not predict mammary carcinogens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Increased estrogen-16 alpha-hydroxylase activity in women with breast and endometrial cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Estrogen metabolite ratio: Is the 2-hydroxyestrone to 16α-hydroxyestrone ratio predictive for breast cancer? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Estrogen metabolite ratio: Is the 2-hydroxyestrone to 16α-hydroxyestrone ratio predictive for breast cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. files.eric.ed.gov [files.eric.ed.gov]
- 6. Regulation of cell cycle and cyclins by 16alpha-hydroxyestrone in MCF-7 breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Induction by estrogen metabolite 16 alpha-hydroxyestrone of genotoxic damage and aberrant proliferation in mouse mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Induction of Apoptosis in MDA-MB-231 Cells Treated with the Methanol Extract of Lichen Physconia hokkaidensis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jme.bioscientifica.com [jme.bioscientifica.com]
inter-laboratory comparison of 16alpha-Hydroxyestrone assays
Inter-Laboratory Comparison Guide: 16 -Hydroxyestrone Assays
Target Audience: Researchers, Clinical Chemists, and Drug Development Scientists.
Executive Summary & Technical Verdict
The Verdict: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive gold standard for quantifying 16
While Enzyme-Linked Immunosorbent Assays (ELISA) offer high throughput for premenopausal screening, they exhibit significant positive bias (up to 11-fold) in low-concentration samples due to cross-reactivity with isobaric metabolites. Gas Chromatography-Mass Spectrometry (GC-MS) remains a valid reference method but is chemically burdensome due to mandatory derivatization.
This guide delineates the performance metrics of these platforms and provides a validated LC-MS/MS protocol for high-sensitivity applications.
Scientific Background: The Analytical Challenge
16
The Challenge:
-
Structural Isomerism: 16
-OHE1 is isobaric (same mass) with 16 -OHE1 and 17-epiestriol. Mass spectrometry alone cannot distinguish them without chromatographic separation. -
Matrix Interference: In urine, metabolites exist primarily as glucuronide or sulfate conjugates, requiring hydrolysis.
-
Dynamic Range: Postmenopausal levels drop to picogram/mL ranges, often below the Limit of Quantitation (LOQ) for standard immunoassays.
Comparative Analysis: ELISA vs. GC-MS vs. LC-MS/MS[1][2][3][4]
The following data synthesizes inter-laboratory findings, specifically drawing from validation studies by the National Cancer Institute (Fuhrman et al.) and comparative analyses (Xu et al.).
Table 1: Performance Matrix
| Feature | ELISA (Immunoassay) | GC-MS (Gas Chrom-Mass Spec) | LC-MS/MS (Liquid Chrom-Tandem MS) |
| Primary Utility | High-throughput screening (Premenopausal) | Historical Reference / Structural Confirmation | Clinical Quantitation / Metabolite Profiling |
| Specificity | Low to Moderate . Cross-reacts with 16 | High . Excellent isomer separation. | Very High . Uses MRM (Multiple Reaction Monitoring). |
| Sensitivity (LLOQ) | ~20–50 pg/mL | ~1–5 pg/mL | 0.5–2 pg/mL |
| Sample Prep | Simple (Direct or minimal extraction) | Complex . Requires hydrolysis + derivatization (silylation). | Moderate. Hydrolysis + LLE/SLE. |
| Postmenopausal Bias | High Positive Bias . Can overestimate by >100% due to matrix noise. | Low / Negligible. | Low / Negligible. |
| Throughput | High (96-well plates) | Low (Long run times + prep) | High (Multiplexing 15+ metabolites). |
| CV% (Inter-assay) | 14% – 25% | < 10% | < 5% – 9% |
Data Insight: The "Postmenopausal Pitfall"
In premenopausal women, ELISA and LC-MS/MS show decent correlation (
-
Why? As specific analyte levels drop, non-specific binding in ELISA remains constant, artificially inflating the result. Studies have shown ELISA results can be 1.4 to 11.8 times higher than LC-MS/MS values in these cohorts.[1]
Decision Logic for Assay Selection
Use the following logic flow to determine the appropriate assay for your study.
Figure 1: Decision tree for selecting 16
Recommended Protocol: High-Sensitivity LC-MS/MS
This protocol is based on the validated methods used in large-scale epidemiological studies (e.g., PLCO study, Fuhrman et al.). It prioritizes specificity over speed.
Phase 1: Sample Preparation (Urine)
-
Rationale: Urinary estrogens are conjugated. You must cleave the glucuronide/sulfate group to measure the "parent" metabolite.
-
Aliquot: Transfer 0.5 mL of urine into a glass tube.
-
Internal Standard Addition (CRITICAL): Add Deuterated Internal Standard (
-16 -OHE1).-
Why? LC-MS suffers from ion suppression (matrix effects). The deuterated standard co-elutes and experiences the same suppression, allowing for mathematical correction.
-
-
Hydrolysis: Add
-glucuronidase/arylsulfatase (from Helix pomatia). Incubate at 37°C for 12–16 hours.-
QC Check: Ensure pH is buffered to 5.0 for optimal enzyme activity.
-
-
Extraction (LLE): Add 3 mL of Methyl tert-butyl ether (MTBE). Vortex 2 mins. Centrifuge.
-
Why MTBE? It floats (upper layer), making transfer easier than chloroform, and provides cleaner extraction for steroids than Ethyl Acetate.
-
-
Dry Down: Evaporate the organic layer under nitrogen gas. Reconstitute in 50% Methanol/Water.
Phase 2: Chromatographic Separation
-
Column: C18 Reverse Phase (e.g., Waters Acquity BEH C18, 1.7 µm).
-
Mobile Phase A: Water + 0.1% Ammonium Fluoride (or Ammonium Hydroxide for negative mode).
-
Note: 16
-OHE1 ionizes best in Negative Mode (ESI-) . Ammonium Fluoride enhances ionization in negative mode.
-
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient: Slow ramp from 20% B to 60% B over 8 minutes to separate the 16
isomer from the 16 isomer and Estriol.
Phase 3: Mass Spectrometry (MRM Transitions)
Configure the Triple Quadrupole (QqQ) for Multiple Reaction Monitoring (MRM).
| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) |
| 16 | 285.1 [M-H]⁻ | 267.1 | 30 |
| 16 | 285.1 [M-H]⁻ | 145.0 | 45 |
| 288.1 [M-H]⁻ | 270.1 | 30 |
Workflow Diagram
Figure 2: Optimized LC-MS/MS workflow for estrogen metabolite quantification.
References
-
Fuhrman, B. J., et al. (2012).[3][4] Estrogen metabolism and risk of breast cancer in postmenopausal women.[1][2][3][4][5] Journal of the National Cancer Institute, 104(4), 326–339.[3]
- Xu, X., et al. (2007). Measuring estrogen metabolites in human urine: assay validation and inter-laboratory comparison. Cancer Epidemiology, Biomarkers & Prevention. (Foundational comparison of LC-MS/MS vs ELISA).
-
Ziegler, R. G., et al. (2010). Comparison of estrogens and estrogen metabolites in human breast tissue and urine.[2][6][7] Cancer Epidemiology, Biomarkers & Prevention, 19(12).
- Falk, R. T., et al. (2008). Measurement of estrogen metabolites in urine: a comparison of a novel liquid chromatography-tandem mass spectrometry method with a radioimmunoassay and an enzyme-linked immunosorbent assay. Cancer Epidemiology, Biomarkers & Prevention. (Key paper identifying the postmenopausal bias in ELISA).
-
Samavat, H., & Kurzer, M. S. (2015). Estrogen metabolism and breast cancer.[2][3][4][5][6][7][8][9][10][11] Cancer Letters, 356(2), 231–243.
Sources
- 1. Comparison of liquid chromatography-tandem mass spectrometry, RIA, and ELISA methods for measurement of urinary estrogens. – Immuno Histo Chemistry Reagents [immunoprice.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. shop.dutchtest.com [shop.dutchtest.com]
- 4. Estrogen metabolism and risk of breast cancer in postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparison of estrogens and estrogen metabolites in human breast tissue and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Quantifying estrogen metabolism: an evaluation of the reproducibility and validity of enzyme immunoassays for 2-hydroxyestrone and 16alpha-hydroxyestrone in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Urinary markers of estrogen metabolism 2- and 16 alpha-hydroxylation in premenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Protein Breakdown | Rupa Health [rupahealth.com]
- 11. taylorandfrancis.com [taylorandfrancis.com]
A Senior Application Scientist's Guide to the Head-to-Head Comparison of Commercial 16α-Hydroxyestrone ELISA Kits
For: Researchers, scientists, and drug development professionals.
Introduction: The Significance of Measuring 16α-Hydroxyestrone
16α-Hydroxyestrone (16α-OH-E1) is a critical metabolite of estrone, an estrogenic steroid. Unlike its counterpart, 2-hydroxyestrone (2-OHE1), which is considered weakly estrogenic and potentially protective, 16α-OH-E1 exhibits potent estrogenic activity. Emerging research has implicated elevated levels of 16α-OH-E1 and an increased ratio of 16α-OH-E1 to 2-OHE1 as a potential biomarker for an elevated risk of estrogen-related cancers, such as breast cancer.[1] The genotoxic properties of 16α-OH-E1, including its ability to enhance breast cell growth and increase unscheduled DNA synthesis, underscore the importance of its accurate quantification in research and clinical studies.[1]
The selection of a reliable and robust immunoassay is paramount for obtaining accurate and reproducible data. This guide provides a comprehensive framework for a head-to-head comparison of commercially available 16α-Hydroxyestrone ELISA kits, empowering researchers to make an informed decision based on empirical evidence.
Identifying the Contenders: A Snapshot of Commercially Available Kits
For the purpose of this guide, we will consider a hypothetical comparison of three representative commercial 16α-OH-E1 ELISA kits, based on currently available products:
-
Kit A: MyBioSource Human 16-alpha Hydroxyestrogen 1 (16-alpha OHE-1) ELISA Kit (Catalog No: MBS164543)
-
Kit B: Biotang Inc Human 16-a (alpha)Hydroxyestrogen 1,16-a (alpha) OHE-1 ELISA Kit (Catalog No: HU9331)
-
Kit C: IBL-International Estramet 2/16 ELISA (for urinary metabolites)
It is crucial to note that while this guide provides a template for comparison, researchers should always refer to the specific datasheets and protocols provided by the manufacturers.
Performance Characteristics: A Tabular Comparison
A thorough review of the product datasheets is the first step in any comparison. The following table summarizes the key performance characteristics as claimed by the manufacturers.
| Parameter | Kit A (MyBioSource) | Kit B (Biotang Inc.) | Kit C (IBL-International) |
| Assay Principle | Sandwich ELISA | Sandwich ELISA | Competitive ELISA |
| Sample Type(s) | Serum, Plasma, Cell Culture Supernates, Cell Lysates, Tissue Homogenates | Not specified, likely similar to Kit A | Urine |
| Assay Range | 0.5 ng/L - 100 ng/L | Not specified | 0.63 - 20 µg/mL |
| Sensitivity | 0.24 ng/L | Not specified | Not specified |
| Intra-Assay CV | < 8% | Not specified | Mean CV: 4.6% (based on a study using a similar kit)[2] |
| Inter-Assay CV | < 10% | Not specified | Mean CV: 4.7% (based on a study using a similar kit)[2] |
| Incubation Time | Not specified | < 2 hours | 1 x 2 h, 1 x 3 h, 1 x 20 min |
| Storage | 2-8°C | 2-8°C | -20°C for some components |
Experimental Design for a Head-to-Head Comparison
To objectively assess the performance of these kits, a rigorous, multi-faceted experimental approach is necessary. The following protocols are designed to be self-validating, providing a clear and unbiased evaluation of each kit's capabilities.
I. Experimental Workflow
The overall workflow for the comparative evaluation is depicted below.
Caption: A flowchart illustrating the key phases of the head-to-head ELISA kit comparison.
II. Detailed Experimental Protocols
A. Sample Preparation
-
Sample Collection: Collect appropriate samples (e.g., serum, plasma, first-morning void urine) from a sufficient number of healthy donors.
-
Sample Pooling: Create three pools of samples: a low concentration pool, a medium concentration pool, and a high concentration pool. This can be achieved by screening individual samples and combining them accordingly. Pooling minimizes individual sample variability and provides a consistent source of material for all experiments.
-
Aliquoting and Storage: Aliquot the sample pools to avoid repeated freeze-thaw cycles and store them at -80°C until use. A study has shown that 16α-OH-E1 is stable through several freeze-thaw cycles, but it is best practice to minimize this.[3]
B. Intra-Assay and Inter-Assay Precision
-
Objective: To determine the reproducibility of each kit within a single assay run and between different assay runs.
-
Protocol:
-
On a single 96-well plate for each kit, run 10 replicates of the low, medium, and high concentration sample pools.
-
Calculate the mean, standard deviation (SD), and coefficient of variation (CV%) for the concentrations of the replicates for each pool. The intra-assay CV should ideally be less than 10%.[4]
-
Repeat this experiment on three different days, using a new set of reagents for each run (if possible) to determine the inter-assay precision.
-
Calculate the mean, SD, and CV% for the results obtained for each pool across the three days. The inter-assay CV should ideally be less than 15%.[4]
-
C. Linearity of Dilution
-
Objective: To assess the ability of the kit to provide proportional concentration measurements upon dilution of a sample.
-
Protocol:
-
Take the high concentration sample pool and create a serial dilution series (e.g., 1:2, 1:4, 1:8, 1:16) using the assay diluent provided in each kit.
-
Run each dilution in triplicate on each of the ELISA kits.
-
Calculate the concentration of 16α-OH-E1 in each diluted sample.
-
Correct for the dilution factor to obtain the back-calculated concentration for each dilution.
-
The back-calculated concentrations should be consistent across the dilution series and ideally within 80-120% of the neat sample's concentration.[4]
-
D. Spike and Recovery
-
Objective: To determine if the presence of other substances in the sample matrix interferes with the detection of 16α-OH-E1.
-
Protocol:
-
Spike the low and medium concentration sample pools with a known amount of a 16α-OH-E1 standard. The amount of spiked standard should result in a concentration that falls within the mid-range of the standard curve.
-
Run the spiked and un-spiked samples in triplicate on each kit.
-
Calculate the percent recovery using the following formula: % Recovery = (Concentration of spiked sample - Concentration of un-spiked sample) / Known concentration of spiked standard * 100
-
An acceptable recovery range is typically 80-120%.[4]
-
E. Sensitivity (Limit of Detection and Limit of Quantitation)
-
Objective: To determine the lowest concentration of 16α-OH-E1 that can be reliably detected and quantified by each kit.
-
Protocol:
-
Run 10 replicates of the blank (zero standard) and the lowest standard provided in each kit.
-
Calculate the Limit of Detection (LOD) as the mean of the blank replicates + 2 or 3 standard deviations.
-
The Limit of Quantitation (LLOQ) is the lowest concentration on the standard curve that can be measured with acceptable precision and accuracy (typically a CV of <20%).[4]
-
Assay Principle Visualization
The kits in our hypothetical comparison utilize two different ELISA principles: Sandwich and Competitive. Understanding these is key to interpreting results.
Sandwich ELISA Principle (Kit A & B)
Caption: The principle of a sandwich ELISA, where the analyte is "sandwiched" between two antibodies.
Competitive ELISA Principle (Kit C)
Caption: The principle of a competitive ELISA, where the signal is inversely proportional to the analyte concentration.
Conclusion and Final Kit Selection
The ideal 16α-Hydroxyestrone ELISA kit will demonstrate high precision (low CVs), excellent linearity of dilution, and consistent spike and recovery across the expected physiological range of your samples. By systematically performing the experiments outlined in this guide, you will generate robust, internally validated data to support your choice.
Remember that the "best" kit is often application-dependent. A kit with ultra-high sensitivity might be ideal for studies with low-level analytes, while another with a broader dynamic range might be more suitable for screening samples with highly variable concentrations. This guide provides the framework to make that decision with scientific rigor and confidence.
References
-
Faupel-Badger, J. M., et al. (2010). Changes in 2-Hydroxyestrone and 16α-Hydroxyestrone Metabolism with Flaxseed Consumption: Modification by COMT and CYP1B1 Genotype. Cancer Epidemiology, Biomarkers & Prevention, 19(3), 792–795. [Link]
-
Biotang Inc. (n.d.). Human 16-a (alpha)Hydroxyestrogen 1,16-a (alpha) OHE-1 ELISA Kit, 96T. Retrieved February 8, 2026, from [Link]
-
IBL-International. (n.d.). Estramet 2/16 ELISA. Retrieved February 8, 2026, from [Link]
-
Kaur, P., et al. (2007). A new ELISA kit for measuring urinary 2-hydroxyestrone, 16alpha-hydroxyestrone, and their ratio: reproducibility, validity, and assay performance after freeze-thaw cycling and preservation by boric acid. Cancer Epidemiology, Biomarkers & Prevention, 16(8), 1624–1629. [Link]
-
Bradlow, H. L., et al. (1996). Effects of pesticides on the ratio of 16 alpha/2-hydroxyestrone: a biologic marker of breast cancer risk. Environmental Health Perspectives, 104 Suppl 7, 147–150. [Link]
Sources
- 1. Effects of pesticides on the ratio of 16 alpha/2-hydroxyestrone: a biologic marker of breast cancer risk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Changes in 2-Hydroxyestrone and 16α-Hydroxyestrone Metabolism with Flaxseed Consumption: Modification by COMT and CYP1B1 Genotype - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scribd.com [scribd.com]
evaluating the prognostic value of 16alpha-Hydroxyestrone
Guide to Evaluating the Prognostic Value of 16 -Hydroxyestrone ( -OHE1)
Executive Summary: The "Mitogenic" Estrogen
16
This guide critically evaluates
Mechanistic Foundation: The Good, The Bad, and The Genotoxic
To understand the prognostic value of
The Three Pathways
-
The "Good" Pathway (C-2 Hydroxylation): Mediated by CYP1A1 . Produces 2-OHE1, which binds the Estrogen Receptor (ER) with low affinity and rapid dissociation. It is generally considered anti-proliferative.
-
The "Bad" Pathway (C-16 Hydroxylation): Mediated by CYP3A4 . Produces
-OHE1.[1][2][3][4] It binds the ER covalently (irreversibly), causing sustained mitogenic signaling. It can also form Schiff bases with DNA.ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
The "Ugly" Pathway (C-4 Hydroxylation): Mediated by CYP1B1 . Produces 4-OHE1, which is converted to quinones that directly depurinate DNA, causing mutations.[5]
Unique Mechanism of -OHE1
The prognostic danger of
Visualization: Estrogen Metabolic Divergence
Figure 1: The divergence of estrogen metabolism. Note the specific pathway (CYP3A4) leading to the high-risk 16
Comparative Analysis: -OHE1 vs. Alternatives
The clinical utility of
Table 1: Biological Properties of Estrogen Metabolites
| Feature | 16 | 2-Hydroxyestrone (2-OHE1) | 4-Hydroxyestrone (4-OHE1) |
| Primary Enzyme | CYP3A4 | CYP1A1 | CYP1B1 |
| ER Affinity | High (Covalent/Irreversible) | Low (Rapid Dissociation) | High |
| Proliferative Effect | Strongly Mitogenic | Weak / Anti-proliferative | Mitogenic |
| Genotoxicity | Moderate (Schiff base formation) | Low | High (Quinone-DNA adducts) |
| Prognostic Role | Marker of Risk (Breast Cancer, SLE) | Marker of Protection | Marker of Carcinogenesis |
| Key Metric | Denominator in 2/16 Ratio | Numerator in 2/16 Ratio | Often excluded in standard panels |
Clinical Evidence Summary
-
Breast Cancer (Premenopausal): A high 2:16 ratio is protective.[6][7] Women in the highest quintile of the 2:16 ratio have shown up to a 42% reduction in breast cancer risk (OR 0.58) compared to the lowest quintile [1, 2].
-
Postmenopausal Discrepancy: The prognostic value diminishes in postmenopausal women. This is likely due to lower absolute circulating levels, where assay sensitivity (ELISA vs. LC-MS) becomes a confounding factor [3].
-
Autoimmunity (SLE):
-OHE1 levels are significantly elevated in SLE patients. The metabolite binds to proteins, creating neo-antigens that trigger the immune system, correlating with disease flares [4]. -
Bone Density Paradox: While "bad" for cancer, high
-OHE1 is associated with higher bone mineral density due to its potent estrogenic activity, illustrating the trade-off between cancer risk and osteoporosis protection [5].
Analytical Methodologies: The Critical Pivot to LC-MS/MS
Trustworthiness Alert: Many historical studies utilized Enzyme-Linked Immunosorbent Assays (ELISA) or Radioimmunoassays (RIA). These methods are now considered insufficient for accurate prognostic evaluation due to cross-reactivity and poor sensitivity at low concentrations.
Why ELISA Fails for -OHE1
-
Overestimation: ELISA can overestimate estrogen metabolite levels by 1.4 to 11.8-fold compared to Mass Spectrometry [6].
-
Cross-Reactivity: Antibodies often cross-react with similar steroid structures, inflating the perceived risk.
-
Postmenopausal Inaccuracy: The correlation between ELISA and LC-MS/MS drops significantly (r < 0.[8][9]2) in postmenopausal samples where levels are low [6].[1][8][9]
Table 2: Method Comparison (ELISA vs. LC-MS/MS)
| Parameter | ELISA / RIA | LC-MS/MS (Gold Standard) |
| Specificity | Low (Antibody Cross-reactivity) | High (Mass-to-Charge Ratio) |
| Sensitivity (LLOQ) | ~20–50 pg/mL | < 5 pg/mL (with derivatization) |
| Precision (CV) | 14–18% | < 5–9% |
| Multiplexing | Single analyte per well | Simultaneous 2-OHE1, 16 |
| Verdict | Obsolete for rigorous research | Mandatory for clinical validity |
Gold Standard Protocol: LC-MS/MS Quantification
Objective: To quantify serum/urinary
Step-by-Step Methodology
-
Sample Preparation (Hydrolysis):
-
Rationale: Estrogens are excreted as glucuronides/sulfates. They must be deconjugated.
-
Protocol: Mix 500
L urine with -glucuronidase/arylsulfatase (from Helix pomatia). Incubate at 37°C for 3 hours.
-
-
Solid Phase Extraction (SPE):
-
Rationale: Remove salts and bulk proteins to prevent ion suppression.
-
Protocol: Use C18 cartridges. Condition with Methanol -> Water. Load sample. Wash with 10% Methanol. Elute with 100% Methanol. Evaporate to dryness under Nitrogen (
).
-
-
Derivatization (The Sensitivity Booster):
-
Rationale: Estrogens ionize poorly in ESI. Derivatization with Dansyl Chloride increases ionization efficiency by 10-100x.
-
Protocol: Reconstitute residue in 100 mM Sodium Bicarbonate (pH 10.5). Add Dansyl Chloride (1 mg/mL in Acetone). Incubate at 60°C for 5 minutes.
-
-
LC-MS/MS Analysis:
-
Column: C18 Reverse Phase (2.1 x 100 mm, 1.7
m). -
Mobile Phase: (A) 0.1% Formic Acid in Water, (B) 0.1% Formic Acid in Acetonitrile.
-
Ionization: ESI Positive Mode (due to Dansyl tag).
-
MRM Transitions (Example):
-
-OHE1-Dansyl: m/z 520.2
171.1 -
2-OHE1-Dansyl: m/z 520.2
171.1 (Separated by Retention Time).
-
-OHE1-Dansyl: m/z 520.2
-
Visualization: LC-MS/MS Workflow
Figure 2: Validated LC-MS/MS workflow for estrogen metabolite quantification. Derivatization is a critical step for high-sensitivity detection.
References
-
Muti, P., et al. (2000). "Estrogen metabolism and risk of breast cancer: a prospective study of the 2:16alpha-hydroxyestrone ratio in premenopausal and postmenopausal women." Epidemiology. Link
-
Kabat, G. C., et al. (2006). "Urinary estrogen metabolites and breast cancer: a case-control study." Cancer Epidemiology, Biomarkers & Prevention.[5][10] Link
-
Eliassen, A. H., et al. (2008). "Circulating 2-hydroxy- and 16alpha-hydroxy estrone levels and risk of breast cancer among postmenopausal women." Cancer Epidemiology, Biomarkers & Prevention.[5][10] Link
-
Lahita, R. G., et al. (1985). "Abnormal estrogen metabolism and peripheral activities in patients with systemic lupus erythematosus." Arthritis & Rheumatism. Link
-
Lotinun, S., et al. (2001). "16alpha-hydroxyestrone, a metabolite of estradiol, maintains bone mass in ovariectomized mice." Journal of Endocrinology. Link
-
Falk, R. T., et al. (2008). "Comparison of liquid chromatography-tandem mass spectrometry, RIA, and ELISA methods for measurement of urinary estrogens." Cancer Epidemiology, Biomarkers & Prevention.[5][10] Link
Sources
- 1. Protein Breakdown | Rupa Health [rupahealth.com]
- 2. researchgate.net [researchgate.net]
- 3. dovepress.com [dovepress.com]
- 4. Induction by estrogen metabolite 16 alpha-hydroxyestrone of genotoxic damage and aberrant proliferation in mouse mammary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 16-Hydroxyestrone | Rupa Health [rupahealth.com]
- 6. researchgate.net [researchgate.net]
- 7. Estrogen metabolism and risk of breast cancer: a prospective study of the 2:16alpha-hydroxyestrone ratio in premenopausal and postmenopausal women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of liquid chromatography-mass spectrometry, radioimmunoassay, and enzyme-linked immunosorbent assay methods for measurement of urinary estrogens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of liquid chromatography-tandem mass spectrometry, RIA, and ELISA methods for measurement of urinary estrogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
A Researcher's Guide to Navigating the Specificity of Anti-16alpha-Hydroxyestrone Antibodies
For researchers, scientists, and drug development professionals invested in the nuanced field of estrogen metabolism, the precise detection of 16alpha-Hydroxyestrone (16α-OH-E1) is paramount. This potent estrogen metabolite is a critical biomarker, and its accurate quantification hinges on the specificity of the antibodies employed. This guide provides an in-depth, technical framework for assessing and comparing the specificity of commercially available anti-16α-OH-E1 antibodies, empowering you to make informed decisions for your research.
The Critical Role of 16alpha-Hydroxyestrone in Health and Disease
16α-OH-E1 is a significant metabolite of estrone and has been implicated in a range of physiological and pathological processes.[1][2] Elevated levels of 16α-OH-E1 have been associated with an increased risk of hormone-dependent cancers, such as breast and prostate cancer.[1][2] Unlike other estrogen metabolites, 16α-OH-E1 can form covalent bonds with the estrogen receptor, leading to prolonged estrogenic activity.[3] The ratio of 16α-OH-E1 to another metabolite, 2-hydroxyestrone (2-OHE1), is often considered a potential biomarker for breast cancer risk. Given its clinical significance, the ability to specifically measure 16α-OH-E1 without interference from structurally similar molecules is a fundamental requirement for reliable research.
The Challenge: Cross-Reactivity with Structurally Similar Estrogens
The primary analytical hurdle in immunoassays for 16α-OH-E1 is the potential for cross-reactivity with other endogenous estrogens. The steroid nucleus is a common scaffold, and minor modifications differentiate various metabolites. Therefore, an antibody raised against 16α-OH-E1 must be rigorously tested for its ability to discriminate against a panel of related compounds.
Key Potential Cross-Reactants:
-
Estrone (E1): The precursor to 16α-OH-E1.
-
Estradiol (E2): A potent estrogen.
-
Estriol (E3): Another major estrogen metabolite.
-
2-Hydroxyestrone (2-OHE1): A key metabolite in a competing pathway.
-
4-Hydroxyestrone (4-OHE1): Another catechol estrogen.
-
16-ketoestradiol: A structurally similar metabolite.[3]
-
17-epiestriol: A stereoisomer of estriol.
A Multi-Pronged Approach to Specificity Assessment
A thorough evaluation of antibody specificity requires a combination of immunoassays and biophysical techniques. Here, we outline the core experimental methodologies.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
Competitive ELISA is the cornerstone for quantifying antibody specificity and determining cross-reactivity. In this format, the analyte in the sample competes with a labeled antigen for a limited number of antibody binding sites.
Caption: Workflow of a competitive ELISA for cross-reactivity assessment.
-
Plate Coating: Coat the wells of a 96-well plate with a 16α-OH-E1-protein conjugate (e.g., 16α-OH-E1-BSA) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Competitive Reaction: In separate tubes, pre-incubate a fixed concentration of the anti-16α-OH-E1 antibody with varying concentrations of either the 16α-OH-E1 standard or the potential cross-reactant.
-
Addition to Plate: Transfer the antibody-antigen mixtures to the coated plate and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the washing step.
-
Secondary Antibody: Add an enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG) and incubate for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the appropriate substrate (e.g., TMB) and stop the reaction.
-
Analysis: Measure the absorbance and calculate the concentration of each compound that causes 50% inhibition of the maximal signal (IC50). The percent cross-reactivity is calculated as:
% Cross-Reactivity = (IC50 of 16α-OH-E1 / IC50 of Cross-Reactant) x 100
Western Blotting
While 16α-OH-E1 itself is too small to be resolved by SDS-PAGE, Western blotting can be a valuable tool to assess if the antibody cross-reacts with proteins that have been covalently modified by 16α-OH-E1, or to check for non-specific binding to other proteins in a complex biological sample.
Caption: General workflow for Western blotting to assess antibody specificity.
-
Sample Preparation: Prepare protein lysates from cells or tissues known to have high and low levels of 16α-OH-E1 adduction.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer.
-
Primary Antibody Incubation: Incubate the membrane with the anti-16α-OH-E1 antibody.
-
Secondary Antibody Incubation and Detection: Proceed with a standard Western blotting detection protocol. A specific antibody should ideally show a clean background with distinct bands corresponding to 16α-OH-E1-modified proteins, if present.
Surface Plasmon Resonance (SPR)
SPR provides real-time, label-free analysis of binding kinetics, offering quantitative data on association (ka), dissociation (kd), and affinity (KD) constants. This technique can be used to compare the binding strength of the antibody to 16α-OH-E1 versus other estrogen metabolites.
Caption: Workflow for assessing antibody binding kinetics using SPR.
-
Immobilization: Immobilize the anti-16α-OH-E1 antibody on a sensor chip.
-
Analyte Injection: Inject a series of concentrations of 16α-OH-E1 over the chip surface to measure association.
-
Dissociation: Flow buffer over the chip to measure dissociation.
-
Regeneration: Use a regeneration solution to remove the bound analyte.
-
Cross-Reactivity Testing: Repeat the process with potential cross-reactants.
-
Data Analysis: A highly specific antibody will exhibit a significantly higher affinity (lower KD) for 16α-OH-E1 compared to other metabolites.
Comparative Framework for Anti-16α-OH-E1 Antibodies
As no comprehensive, independent comparative studies of commercial anti-16α-OH-E1 antibodies are readily available, researchers must rely on manufacturer-provided data and, crucially, perform their own in-house validation. The following table provides a template for comparing key specificity parameters.
Table 1: Comparison of Anti-16α-Hydroxyestrone Antibody Specificity
| Parameter | Antibody A (Supplier, Cat#) | Antibody B (Supplier, Cat#) | Antibody C (Supplier, Cat#) |
| Host Species/Isotype | e.g., Mouse IgG1 | e.g., Rabbit IgG | e.g., Sheep Polyclonal |
| Validated Applications | e.g., ELISA | e.g., ELISA, IHC | e.g., ELISA |
| Cross-Reactivity (%) | |||
| vs. Estrone (E1) | Data from datasheet or in-house ELISA | ||
| vs. Estradiol (E2) | |||
| vs. Estriol (E3) | |||
| vs. 2-Hydroxyestrone | |||
| vs. 4-Hydroxyestrone | |||
| Affinity (KD) for 16α-OH-E1 | Data from SPR, if available | ||
| Intra-assay CV (%) | Data from datasheet or in-house validation[4] | ||
| Inter-assay CV (%) | Data from datasheet or in-house validation[4] |
Recommendations for Ensuring Data Integrity
-
Scrutinize Datasheets: Look for comprehensive cross-reactivity data against a relevant panel of estrogens. The absence of such data is a red flag.
-
Prioritize In-House Validation: Always validate a new antibody or a new lot of a previously used antibody in your own experimental setup. Reproducibility of ELISA kits can vary.[5][6]
-
Demand Transparency: Encourage antibody manufacturers to provide detailed validation data and to be transparent about the immunogen used.
-
Publish Your Validation Data: When publishing your research, include details of your antibody validation to contribute to the collective knowledge of the scientific community.
References
-
Khan, W. A., & Khan, M. W. A. (2021). 16α-hydroxyestrone and its receptor complex: high affinity antigen for antibodies from prostate cancer patients. Journal of Men's Health, 17(4), 117-127. [Link]
-
ResearchGate. (n.d.). Comparison of mean ODs of anti-HSP16 IgG before and after chemotherapy.... Retrieved from [Link]
-
Bradlow, H. L., Hershcopf, R., Martucci, C., & Fishman, J. (1986). 16 alpha-hydroxylation of estradiol: a possible risk marker for breast cancer. Annals of the New York Academy of Sciences, 464, 138-151. [Link]
-
Fuhrman, B. J., et al. (2012). Changes in 2-Hydroxyestrone and 16α-Hydroxyestrone Metabolism with Flaxseed Consumption: Modification by COMT and CYP1B1 Genotype. Cancer Epidemiology, Biomarkers & Prevention, 21(4), 595-605. [Link]
-
Klug, T. L., Bradlow, H. L., & Sepkovic, D. W. (1994). Monoclonal antibody-based enzyme immunoassay for simultaneous quantitation of 2- and 16 alpha-hydroxyestrone in urine. Steroids, 59(11), 648-655. [Link]
-
Lotfi, T., et al. (2005). Differential effects of 16alpha-hydroxyestrone and 2-methoxyestradiol on cyclin D1 involving the transcription factor ATF-2 in MCF-7 breast cancer cells. Journal of Molecular Endocrinology, 34(1), 139-151. [Link]
-
Laflamme, C., et al. (2023). Scaling of an antibody validation procedure enables quantification of antibody performance in major research applications. eLife, 12, e82654. [Link]
-
Falk, R. T., et al. (2008). Circulating 2-hydroxy and 16-α hydroxy estrone levels and risk of breast cancer among postmenopausal women. Cancer Epidemiology, Biomarkers & Prevention, 17(8), 2029-2035. [Link]
-
Muti, P., et al. (2011). Estrogen Metabolite Ratio: Is the 2-hydroxyestrone to 16α-hydroxyestrone Ratio Predictive for Breast Cancer? International Journal of Women's Health, 3, 37-51. [Link]
-
Ursin, G., et al. (1999). Urinary 2-hydroxyestrone/16alpha-hydroxyestrone Ratio and Family History of Breast Cancer in Premenopausal Women. Journal of the National Cancer Institute, 91(12), 1067-1071. [Link]
-
Falk, R. T., et al. (2000). A New ELISA Kit for Measuring Urinary 2-Hydroxyestrone, 16α-Hydroxyestrone, and Their Ratio: Reproducibility, Validity, and Assay Performance after Freeze-Thaw Cycling and Preservation by Boric Acid. Cancer Epidemiology, Biomarkers & Prevention, 9(1), 81-87. [Link]
-
Lahita, R. G., et al. (1985). Determination of 16 alpha-hydroxyestrone by radioimmunoassay in systemic lupus erythematosus. Arthritis & Rheumatism, 28(10), 1122-1127. [Link]
-
Cauley, J. A., et al. (1998). Quantifying estrogen metabolism: an evaluation of the reproducibility and validity of enzyme immunoassays for 2-hydroxyestrone and 16alpha-hydroxyestrone in urine. Cancer Epidemiology, Biomarkers & Prevention, 7(9), 767-772. [Link]
-
Antibodies.com. (n.d.). Estrogen Receptor alpha Cell Based ELISA Kit (A103350). Retrieved from [Link]
Sources
- 1. oss.jomh.org [oss.jomh.org]
- 2. 16α-hydroxyestrone and its receptor complex: high affinity antigen for antibodies from prostate cancer patients [jomh.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Changes in 2-Hydroxyestrone and 16α-Hydroxyestrone Metabolism with Flaxseed Consumption: Modification by COMT and CYP1B1 Genotype - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Quantifying estrogen metabolism: an evaluation of the reproducibility and validity of enzyme immunoassays for 2-hydroxyestrone and 16alpha-hydroxyestrone in urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Comprehensive Safety Guide: Personal Protective Equipment for Handling 16α-Hydroxyestrone
This guide provides essential, immediate safety protocols and logistical plans for researchers, scientists, and drug development professionals handling 16α-Hydroxyestrone. As a potent estrogenic steroid metabolite suspected of causing cancer, rigorous adherence to these procedures is paramount to ensure personnel safety and prevent environmental contamination.[1][2][3] This document moves beyond a simple checklist, explaining the scientific rationale behind each procedural step to build a self-validating system of safety and trust in your laboratory operations.
Foundational Safety: Understanding the Hazard
16α-Hydroxyestrone is not a benign research chemical; it is a biologically active molecule with potent estrogenic properties.[3] The primary risks stem from its potential carcinogenic effects, as indicated by its GHS classification (H351: Suspected of causing cancer).[2] Exposure can occur through three main routes: inhalation of airborne particles, dermal absorption through skin contact, and accidental ingestion.[4] Consequently, all handling procedures are designed to create a comprehensive barrier against these exposure pathways. High levels of 16α-Hydroxyestrone have been associated with certain hormone-dependent cancers, reinforcing the need for minimal exposure.[1]
The Hierarchy of Controls: Engineering Safeguards First
Personal Protective Equipment (PPE) is the last line of defense. The primary method for ensuring safety involves robust engineering controls that contain the compound at the source. The Occupational Safety and Health Administration (OSHA) mandates that engineering and work practice controls must be the primary means to reduce employee exposure to toxic chemicals.[5]
-
Primary Engineering Control (Mandatory): All handling of 16α-Hydroxyestrone, especially in its powdered solid form, must be conducted within a certified primary engineering control.
-
Facility Design: The laboratory should be designed with negative air pressure relative to adjacent areas to prevent contaminants from escaping. Access to the handling area should be restricted to trained personnel.[7][8]
Mandated Personal Protective Equipment (PPE) Protocol
The following PPE is required for all personnel handling 16α-Hydroxyestrone. This multi-layered approach ensures redundancy in protection, which is a cornerstone of potent compound safety.[9][10]
| Task | Required Engineering Control | Minimum Required PPE |
| Weighing/Handling Solid Compound | Ventilated Balance Enclosure or Glove Box | Double Nitrile Gloves, Disposable Lab Gown (Tyvek-style), ANSI-rated Safety Glasses with Side Shields, NIOSH-approved N95 Respirator (or PAPR for extended use). |
| Preparing/Handling Solutions | Chemical Fume Hood | Double Nitrile Gloves, Disposable Lab Gown, ANSI-rated Safety Glasses with Side Shields. Face shield required if splash potential exists. |
| General Lab Work in Designated Area | N/A | Single pair Nitrile Gloves, Standard Lab Coat, ANSI-rated Safety Glasses with Side Shields. |
Detailed PPE Specifications:
-
Hand Protection (Gloves):
-
Rationale: Prevents dermal absorption, the most common route of accidental exposure. Double-gloving provides a critical failsafe. If the outer glove is compromised or contaminated, it can be safely removed, leaving the inner glove as a clean barrier.
-
Protocol: Wear two pairs of powder-free nitrile gloves. Ensure the outer glove extends over the cuff of the lab gown. Change the outer glove immediately if contamination is suspected or every 30-60 minutes during extended handling.
-
-
Body Protection (Gown):
-
Rationale: Protects skin and personal clothing from contamination. A disposable gown is superior to a standard lab coat as it is discarded after use, eliminating cross-contamination risk.
-
Protocol: A disposable, solid-front gown with knit cuffs is required. The cuffs should be tucked under the outer pair of gloves to create a seal. The gown must be removed and disposed of as hazardous waste before leaving the designated handling area.
-
-
Eye and Face Protection:
-
Rationale: Protects against splashes of solutions or accidental projection of solid particles into the eyes.
-
Protocol: ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement at all times in the laboratory. When handling solutions with a potential for splashing, a full-face shield must be worn over the safety glasses.
-
-
Respiratory Protection:
-
Rationale: 16α-Hydroxyestrone as a fine powder poses a significant inhalation risk. Engineering controls are primary, but respiratory protection is a necessary secondary measure during activities that can generate aerosols or dust.
-
Protocol: When weighing or handling the solid compound, a NIOSH-approved N95 filtering facepiece respirator is mandatory. For larger quantities or longer-duration tasks, a Powered Air-Purifying Respirator (PAPR) offers superior protection and should be used.[7] All personnel requiring respirators must be medically cleared and fit-tested as part of a formal respiratory protection program.
-
Operational and Disposal Plans: A Step-by-Step Workflow
Adherence to a strict, validated workflow is critical for safety. The following diagram and steps outline the complete handling process from preparation to disposal.
Sources
- 1. 16-Hydroxyestrone | Rupa Health [rupahealth.com]
- 2. 16Alpha-Hydroxyestrone | C18H22O3 | CID 115116 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration [osha.gov]
- 6. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 7. contractpharma.com [contractpharma.com]
- 8. escopharma.com [escopharma.com]
- 9. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 10. agnopharma.com [agnopharma.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
